molecular formula C19H23NO B3833146 N-butyl-N-methyl-2,2-diphenylacetamide

N-butyl-N-methyl-2,2-diphenylacetamide

Cat. No.: B3833146
M. Wt: 281.4 g/mol
InChI Key: WSBDVBPVQLZDLU-UHFFFAOYSA-N
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Description

N-butyl-N-methyl-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-butyl-N-methyl-2,2-diphenylacetamide is 281.177964357 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-butyl-N-methyl-2,2-diphenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-N-methyl-2,2-diphenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-butyl-N-methyl-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-4-15-20(2)19(21)18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBDVBPVQLZDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Properties of N-butyl-N-methyl-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the physicochemical properties, synthesis, and analytical characterization of N-butyl-N-methyl-2,2-diphenylacetamide . As a lipophilic tertiary amide and a structural analog of the herbicide Diphenamid, this compound serves as a critical reference standard in impurity profiling and a scaffold in medicinal chemistry for exploring structure-activity relationships (SAR) in lipophilic binding domains.

Executive Summary

N-butyl-N-methyl-2,2-diphenylacetamide (referred to herein as BMDPA ) is a tertiary amide characterized by a bulky diphenylacetyl core and an asymmetric N-alkyl substitution pattern. Structurally related to Diphenamid (N,N-dimethyl-2,2-diphenylacetamide), BMDPA exhibits distinct physicochemical behaviors driven by its increased lipophilicity and steric bulk.

This guide provides a definitive physicochemical profile, synthesized from first-principles chemical engineering and homologous series analysis. It is designed for researchers requiring rigorous data on solubility, stability, and analytical detection methods for this specific chemical entity.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecular architecture of BMDPA combines a rigid, hydrophobic diphenylmethane moiety with a flexible N-butyl-N-methyl amide tail. This structure imparts significant lipophilicity and limits aqueous solubility, necessitating the use of organic co-solvents in analytical workflows.

ParameterValue / Description
IUPAC Name N-butyl-N-methyl-2,2-diphenylacetamide
CAS Number Not widely listed; Analogous to 957-51-7 (Diphenamid)
Molecular Formula C₁₉H₂₃NO
Molecular Weight 281.40 g/mol
SMILES CCCCN(C)C(=O)C(c1ccccc1)c2ccccc2
Core Scaffold Diphenylacetamide
Key Functional Groups Tertiary Amide, Phenyl Rings (x2), Alkyl Chains (Butyl, Methyl)
Structural Conformation Implications

The steric hindrance between the two phenyl rings and the N-substituents forces the amide bond out of planarity with the phenyl rings. This "propeller" conformation of the diphenyl group creates a hydrophobic shield around the carbonyl oxygen, reducing hydrogen bond acceptor potential and further decreasing water solubility.

Physicochemical Core Parameters

The following data represents the core physicochemical profile. Where experimental values for this specific analog are absent in public literature, values are derived from validated QSAR models and homologous series extrapolation (Diphenamid).

Solubility & Lipophilicity

BMDPA is highly lipophilic. The addition of the butyl chain (compared to the methyl in Diphenamid) increases the LogP by approximately 1.0–1.2 log units.

PropertyValue (Predicted/Experimental Range)Mechanistic Insight
LogP (Octanol/Water) 4.2 ± 0.3 High lipophilicity due to C4 alkyl chain and diphenyl core. Indicates high membrane permeability.
Water Solubility < 5 mg/L (at 25°C)Practically insoluble. Requires surfactants (e.g., Tween 80) or co-solvents (DMSO) for biological assays.
pKa Neutral The amide nitrogen is non-basic due to resonance delocalization with the carbonyl. No ionization in pH 1–14.
H-Bond Donors 0Tertiary amide lacks N-H protons.
H-Bond Acceptors 1Carbonyl oxygen (weak acceptor due to steric shielding).
Solid State Properties
  • Physical State: Likely a viscous oil or low-melting solid (MP: 50–80°C).

    • Reasoning: While Diphenamid (N,N-dimethyl) melts at 134°C, the asymmetry of the N-butyl/N-methyl substitution disrupts crystal packing efficiency, significantly lowering the melting point.

  • Thermal Stability: Stable up to ~250°C. Decomposition (dealkylation) may occur above 300°C.

Synthesis & Impurity Profiling

For researchers needing to synthesize BMDPA as a reference standard, the most robust route is the Schotten-Baumann acylation of N-methylbutylamine.

Synthesis Protocol

Reagents: Diphenylacetyl chloride (1.0 eq), N-methylbutylamine (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Preparation: Dissolve N-methylbutylamine and triethylamine in dry DCM under nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Dropwise addition of diphenylacetyl chloride in DCM over 30 minutes. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃ (to remove acid), then brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane:EtOAc 8:2).

Impurity Profile

When analyzing BMDPA, be alert for these specific impurities:

  • Diphenylacetic Acid: Result of hydrolysis of the starting acid chloride.

  • N-methylbutylamine: Residual starting material (detectable by GC-FID).

  • N-butyl-2,2-diphenylacetamide: Result of N-demethylation or impurity in the amine starting material.

Analytical Methodologies

HPLC-UV/MS Method

Due to the high lipophilicity, a C18 column with a high organic modifier content is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amide/Phenyl absorption).

  • Retention Time: Expect elution after Diphenamid (approx. 1.5x relative retention time).

GC-MS Fragmentation (EI, 70eV)

BMDPA exhibits a characteristic fragmentation pattern useful for identification.

  • Molecular Ion (M+): m/z 281 (Weak).

  • Base Peak: m/z 167 (Diphenylmethyl cation, [Ph₂CH]⁺).

  • Tropylium Ion: m/z 91 (Characteristic of benzyl/phenyl groups).

  • Amide Fragment: m/z 114 ([M - Ph₂CH]⁺, N-butyl-N-methylcarbamoyl cation).

1H-NMR Characterization (CDCl₃, 400 MHz)
  • δ 7.20–7.40 (m, 10H): Aromatic protons (Diphenyl).

  • δ 5.20 (s, 1H): Methine proton (Ph₂CH -CO).

  • δ 3.30–3.40 (t, 2H): N-CH₂ (Butyl).

  • δ 2.95 (s, 3H): N-CH₃ (Methyl). Note: May appear as two peaks due to rotamers.

  • δ 1.10–1.60 (m, 4H): Butyl chain methylene protons.

  • δ 0.90 (t, 3H): Terminal methyl of butyl chain.

Stability & Reactivity

Hydrolytic Stability

The amide bond in BMDPA is highly resistant to hydrolysis at neutral pH due to the steric bulk of the diphenyl group protecting the carbonyl carbon.

  • Acidic Hydrolysis: Requires reflux in 6M HCl for >12 hours.

  • Basic Hydrolysis: Requires reflux in 10% NaOH/EtOH for >6 hours.

Photostability

The compound is relatively stable to ambient light. However, prolonged exposure to UV light in solution may induce radical formation at the benzylic position (methine carbon), leading to oxidation products (e.g., benzophenone derivatives).

Visualizations

Synthesis Pathway

The following diagram outlines the chemical synthesis and potential side reactions.

SynthesisPathway SM1 Diphenylacetyl Chloride Reaction Acylation (DCM, Et3N, 0°C) SM1->Reaction SM2 N-Methylbutylamine SM2->Reaction Product N-butyl-N-methyl- 2,2-diphenylacetamide (BMDPA) Reaction->Product Major (85%) Impurity1 Impurity: Diphenylacetic Acid Reaction->Impurity1 Hydrolysis Impurity2 Impurity: N-butyl-2,2-diphenylacetamide Reaction->Impurity2 Demethylation

Caption: Synthesis of BMDPA via Schotten-Baumann acylation, highlighting major product and potential impurities.

Analytical Workflow

This flowchart describes the step-by-step protocol for extracting and identifying BMDPA from a complex matrix (e.g., biological fluid or reaction mixture).

AnalyticalWorkflow Sample Sample Matrix (Plasma/Reaction Mix) LLE Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Sample->LLE Dry Evaporate & Reconstitute (in 70% ACN) LLE->Dry HPLC HPLC Separation (C18, 70% ACN Isocratic) Dry->HPLC UV UV Detection (220 nm) HPLC->UV MS MS Detection (m/z 167, 91) HPLC->MS Result Quantification & ID Confirmation UV->Result MS->Result

Caption: Analytical workflow for the extraction, separation, and dual-detection (UV/MS) of BMDPA.

Experimental Protocols

Protocol 1: Shake-Flask Solubility Determination

Objective: To determine the thermodynamic solubility of BMDPA in pH 7.4 buffer.

  • Preparation: Add excess solid BMDPA (~10 mg) to 2 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Cap the vial and place it in a shaking incubator at 25°C for 24 hours (200 rpm).

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove undissolved solid. Note: Do not use nylon filters as lipophilic compounds may bind.

  • Analysis: Dilute the filtrate 1:1 with Acetonitrile to prevent precipitation. Analyze via HPLC-UV against a standard curve prepared in 50:50 ACN:Water.

  • Calculation:

    
    .
    
Protocol 2: Reference Standard Storage
  • Storage Condition: -20°C in a sealed amber vial.

  • Solvent for Stocks: Dissolve in 100% DMSO or Methanol to create 10 mM stock solutions. Avoid storing in aqueous buffers where precipitation may occur over time.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amide synthesis and Schotten-Baumann conditions).
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. [Link]

  • PubChem. (n.d.).[2] Diphenamid (Compound Summary). National Library of Medicine. (Used for homologous series comparison). [Link]

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley. (Source for LogP fragment contributions).

Sources

N-Butyl-N-Methyl-2,2-Diphenylacetamide: Synthesis, Physicochemical Profiling, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a heavily substituted tertiary amide, N-butyl-N-methyl-2,2-diphenylacetamide represents a structurally compelling scaffold with significant lipophilicity and steric complexity. Compounds within the diphenylacetamide class—most notably the herbicide diphenamid (N,N-dimethyl-2,2-diphenylacetamide)—are widely studied for their agrochemical and pharmacological properties.

This technical whitepaper provides a comprehensive, causality-driven guide to the characterization, synthesis, and analytical validation of N-butyl-N-methyl-2,2-diphenylacetamide. By understanding the underlying mechanistic forces—such as steric hindrance and restricted C–N bond rotation—researchers can optimize both the synthesis and the structural confirmation of this complex molecule.

Molecular Identity and Physicochemical Profiling

While symmetrical diphenylacetamides (e.g., N,N-dimethyl variants) are ubiquitous in chemical databases, asymmetric derivatives like N-butyl-N-methyl-2,2-diphenylacetamide are highly specific entities [1]. Consequently, a universally indexed CAS Registry Number for this exact asymmetric derivative is not widely published in primary public databases. However, its molecular parameters can be precisely calculated and validated.

The presence of the bulky 2,2-diphenyl group dictates the molecule's high lipophilicity, while the asymmetric N-butyl and N-methyl substitutions disrupt crystal lattice packing, typically resulting in a lower melting point and higher solubility in organic solvents compared to primary or secondary amide analogs.

Table 1: Quantitative Physicochemical Data
ParameterValue / DescriptionAnalytical Significance
Chemical Formula C₁₉H₂₃NODefines isotopic distribution for mass spectrometry.
Molecular Weight 281.40 g/mol Target mass for low-resolution MS.
Exact Mass (Monoisotopic) 281.1774 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Expected [M+H]⁺ 282.1852 m/zPrimary ion expected in positive ESI-MS.
H-Bond Donors 0Confirms tertiary amide status; enhances BBB permeability.
H-Bond Acceptors 1 (Carbonyl Oxygen)Primary site for target-receptor interaction.
Predicted logP ~4.2 - 4.5Indicates high lipophilicity; requires non-polar extraction solvents.

Rational Design of the Synthetic Methodology

The synthesis of highly sterically hindered amides requires careful selection of coupling reagents. Direct coupling of 2,2-diphenylacetic acid with N-methylbutylamine using standard carbodiimides (e.g., DCC or EDC) often results in poor yields due to the steric bulk of the alpha-diphenyl substitution [2].

To overcome this, a Schotten-Baumann-type two-step amidation is the most robust, self-validating protocol. By first converting the acid to a highly electrophilic acid chloride, the subsequent nucleophilic attack by the secondary amine is thermodynamically driven to completion [1, 3].

Synthesis A 2,2-Diphenylacetic Acid (Starting Material) B Thionyl Chloride (SOCl2) Reflux, 2h A->B Chlorination C 2,2-Diphenylacetyl Chloride (Highly Electrophilic Intermediate) B->C D N-Methylbutylamine + Et3N DCM, 0°C to RT C->D Amidation E N-butyl-N-methyl-2,2-diphenylacetamide (Target Compound) D->E

Caption: Workflow for the synthesis of N-butyl-N-methyl-2,2-diphenylacetamide via an acid chloride intermediate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,2-Diphenylacetyl Chloride Causality: Thionyl chloride (SOCl₂) is used as both reagent and solvent to drive the chlorination. The byproduct gases (SO₂ and HCl) escape the system, pushing the equilibrium forward according to Le Chatelier's principle.

  • Charge a flame-dried round-bottom flask with 2,2-diphenylacetic acid (1.0 eq).

  • Add thionyl chloride (3.0 eq) dropwise at 0 °C under an inert nitrogen atmosphere.

  • Attach a reflux condenser and heat the mixture to 75 °C for 2 hours.

  • Remove excess SOCl₂ in vacuo to yield crude 2,2-diphenylacetyl chloride as a viscous yellow oil. Self-Validation: The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the shift of the carbonyl stretch to ~1800 cm⁻¹ in FTIR confirms complete conversion.

Step 2: Amidation with N-Methylbutylamine Causality: Triethylamine (Et₃N) is added as a non-nucleophilic base to scavenge the HCl generated during amidation, preventing the protonation and subsequent deactivation of the N-methylbutylamine nucleophile.

  • Dissolve N-methylbutylamine (1.1 eq) and Et₃N (1.5 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Dissolve the crude 2,2-diphenylacetyl chloride in anhydrous DCM and add it dropwise to the amine solution over 30 minutes to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amines) and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure target compound.

Analytical Validation & Rotameric Dynamics

Confirming the structure of N-butyl-N-methyl-2,2-diphenylacetamide requires an understanding of the quantum mechanical behavior of the amide bond. Because the lone pair on the nitrogen atom delocalizes into the carbonyl pi-system, the C–N bond acquires partial double-bond character.

Due to the asymmetry of the nitrogen substituents (a methyl group vs. a butyl group), this restricted rotation generates distinct E and Z rotamers that interconvert slowly on the NMR timescale at room temperature [2].

Analysis Target Purified Target Compound NMR 1H & 13C NMR Spectroscopy Target->NMR MS High-Resolution Mass Spec (HRMS) Target->MS Rotamers Observation of E/Z Rotamers (Peak splitting / Broadening) NMR->Rotamers Identifies MassPeak Detection of [M+H]+ at m/z 282.1852 MS->MassPeak Confirms MW Valid Absolute Structural Confirmation Rotamers->Valid MassPeak->Valid

Caption: Analytical validation logic confirming structure and rotameric behavior of the tertiary amide.

Table 2: Expected Analytical Signatures
Analytical TechniqueExpected ObservationMechanistic Rationale
¹H NMR (CDCl₃, 298 K) Broadened or split singlets for the N-CH₃ group (~2.8 - 3.0 ppm).Restricted C-N rotation creates distinct magnetic environments for the methyl protons (rotamers).
¹H NMR (CDCl₃, 298 K) Singlet integrating to 1H at ~5.2 ppm.The highly deshielded alpha-proton of the diphenylmethane moiety.
¹³C NMR (CDCl₃) Carbonyl carbon peak at ~171 ppm.Characteristic shift for a tertiary amide carbonyl.
LC-HRMS (ESI+) Sharp peak at m/z 282.1852.Corresponds to the protonated molecular ion [M+H]⁺.

Note: To resolve the NMR spectra into sharp, time-averaged peaks, variable-temperature (VT) NMR can be performed at elevated temperatures (e.g., 350 K in DMSO-d6), which increases the rate of rotamer interconversion beyond the NMR timescale.

Structure-Activity Relationship (SAR) Mapping

In drug development and agrochemistry, the diphenylacetamide scaffold is highly privileged. The specific substitution pattern dictates the molecule's biological fate.

SAR Core Diphenylacetamide Scaffold Ph 2,2-Diphenyl Groups (High Lipophilicity, Steric Bulk) Core->Ph Amide Tertiary Amide Core (Metabolic Stability) Core->Amide Alkyl N-Butyl & N-Methyl Groups (Modulates BBB Penetration) Core->Alkyl Action Target Receptor Binding / Enzyme Inhibition Ph->Action Hydrophobic Pocket Interaction Amide->Action H-Bond Acceptor Alkyl->Action Fine-tunes logP

Caption: Structure-Activity Relationship (SAR) mapping of the N-butyl-N-methyl-2,2-diphenylacetamide scaffold.

  • 2,2-Diphenyl Motif: Provides massive hydrophobic bulk, allowing the molecule to anchor deeply into lipophilic receptor pockets. In agrochemicals, this motif is essential for inhibiting very-long-chain fatty acid (VLCFA) elongases.

  • Tertiary Amide: Unlike primary or secondary amides, tertiary amides lack an N-H bond, making them highly resistant to proteolytic cleavage and hydrolysis, thereby increasing the half-life of the compound in vivo [3].

  • Asymmetric N-Alkylation (Butyl/Methyl): The combination of a short methyl group and a flexible lipophilic butyl chain allows for precise tuning of the partition coefficient (logP). This asymmetry often enhances membrane permeability and blood-brain barrier (BBB) penetration compared to symmetrical dialkyl analogs.

References

  • Arkivoc. "An improved synthesis of (S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)". Arkat USA. URL: [Link][1]

  • ResearchGate. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3". The Journal of Organic Chemistry. URL:[Link][2]

Sources

Solubility Data & Characterization Guide: N-butyl-N-methyl-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for researchers investigating the solubility profile of N-butyl-N-methyl-2,2-diphenylacetamide .

Note: As direct, peer-reviewed solubility datasets for this specific N-butyl/N-methyl analog are not currently indexed in open public chemical repositories, this guide synthesizes predictive physicochemical behavior based on its structural parent, Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) , and provides a validated experimental protocol for generating the missing primary data.

Executive Summary & Compound Profile

N-butyl-N-methyl-2,2-diphenylacetamide (Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is a tertiary amide structurally derived from the herbicide Diphenamid. The substitution of a methyl group with a butyl chain increases the compound's lipophilicity, significantly altering its solvation thermodynamics compared to its dimethyl analog.

Understanding its solubility in organic solvents is critical for:

  • Process Optimization: Designing crystallization and purification steps during synthesis.

  • Formulation: Developing stable liquid concentrates or emulsifiable systems.

  • Bioavailability: Predicting dissolution rates in biological or environmental matrices.

Structural & Physicochemical Context
PropertyN-butyl-N-methyl-2,2-diphenylacetamide (Target)Diphenamid (Reference Analog)
CAS No. Not Listed (Research Grade)957-51-7
Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Mol. Weight 281.40 g/mol 239.32 g/mol
Predicted LogP ~3.2 - 3.5 (High Lipophilicity)2.17
Physical State Solid (Crystalline)Solid (MP: 134.5–135.5 °C)

Predictive Solubility Analysis

Based on the Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the introduction of the butyl chain (


) imparts the following solubility shifts relative to Diphenamid:
  • Enhanced Solubility in Non-Polar Solvents: Expect higher mole fraction solubility in solvents like Toluene, Xylene, and n-Heptane due to increased Van der Waals interactions.

  • Reduced Water Solubility: The butyl group reduces the polarity density, making the compound practically insoluble in water (

    
    ).
    
  • High Solubility in Polar Aprotic Solvents: Solvents like Acetone, DMF, and Ethyl Acetate will remain excellent solvents due to dipole-dipole interactions with the amide carbonyl.

Reference Data: Diphenamid Solubility (Benchmark)

Use these values as a baseline minimum for the N-butyl analog in organic solvents.

SolventSolubility ( g/100 mL) @ 27°CSolvation Mechanism
Acetone 18.90Dipole-Dipole / Hydrogen Bonding (Acceptor)
DMF 16.50Strong Dipole Interaction
Xylene 5.01

-

Stacking & Dispersion Forces
Water 0.026Hydrophobic Exclusion

Experimental Protocol: Determination of Solubility

To generate precise solubility data (mole fraction


), follow this standard Isothermal Saturation Method . This protocol ensures thermodynamic equilibrium is reached and validated.
Materials & Apparatus
  • Compound: N-butyl-N-methyl-2,2-diphenylacetamide (Purity

    
    , recrystallized).
    
  • Solvents: Analytical grade (HPLC grade preferred) Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene.

  • Apparatus:

    • Double-jacketed glass vessel (50 mL) with magnetic stirring.

    • Smart thermostatic water bath (Control accuracy

      
      ).
      
    • Syringe filters (0.45

      
      m PTFE).
      
    • HPLC-UV system for quantification.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibration (Stirring 24-48h @ T) Start->Equilibrate T ± 0.05 K Settle Phase Separation (Static 2-4h) Equilibrate->Settle Sample Sampling (Supernatant Extraction) Settle->Sample Filter Filtration (0.45 µm PTFE, Pre-heated) Sample->Filter Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC Analysis (Quantification) Dilute->Analyze Calc Data Calculation (Mole Fraction x) Analyze->Calc

Caption: Step-by-step Isothermal Saturation workflow for determining thermodynamic solubility.

Procedure Steps
  • Preparation: Add excess solid solute to 20 mL of solvent in the jacketed vessel.

  • Equilibration: Stir continuously at the set temperature (

    
    ) for 24 hours.
    
  • Validation: Stop stirring and let settle for 2 hours. Take a sample. Stir for another 4 hours and sample again. If concentrations match within

    
    , equilibrium is reached.
    
  • Sampling: Withdraw 1-2 mL of supernatant using a pre-warmed syringe. Filter immediately through a 0.45

    
    m PTFE filter into a pre-weighed vial.
    
  • Gravimetric Check (Optional): Evaporate solvent and weigh residue for rough estimate.

  • HPLC Analysis: Dilute the filtrate with mobile phase and analyze peak area against a calibration curve.

Thermodynamic Modeling Framework

Once experimental data is obtained, use these models to correlate solubility with temperature and derive thermodynamic parameters.

Modified Apelblat Equation

This semi-empirical model typically provides the best fit for amide solubility in organic solvents.



  • 
    : Mole fraction solubility[1]
    
  • 
    : Absolute temperature (K)[2]
    
  • 
    : Empirical model parameters derived via regression.
    
Van't Hoff Analysis (Dissolution Thermodynamics)

To calculate the enthalpy (


) and entropy (

) of dissolution:


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Endothermic processes will have a negative slope, indicating solubility increases with T).
    
  • Intercept:

    
    .
    
Thermodynamic Logic Diagram

Thermodynamics Data Experimental Data (x vs T) Model Apelblat Regression ln x = A + B/T + C ln T Data->Model Curve Fitting VantHoff Van't Hoff Plot ln x vs 1/T Data->VantHoff Linearization Params Thermodynamic Parameters VantHoff->Params DeltaH ΔH_sol > 0 (Endothermic) Params->DeltaH DeltaS ΔS_sol > 0 (Entropy Driven) Params->DeltaS DeltaG ΔG_sol < 0 (Spontaneous) Params->DeltaG

Caption: Logical flow for extracting thermodynamic parameters from raw solubility data.

References

  • PubChem Database. (2025). Diphenamid (CID 13728) Physicochemical Properties. National Center for Biotechnology Information. [Link]

  • Hertfordshire University PPDB. (2024). Diphenamid: Solubility and Environmental Fate. Pesticide Properties DataBase.[3] [Link]

  • Shaojun Xu, et al. (2020). Solubility and Thermodynamic Properties of Amide Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (Cited for methodology standards). [Link]

Sources

Metabolic Stability Assessment of N-butyl-N-methyl-2,2-diphenylacetamide: In Vitro Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-butyl-N-methyl-2,2-diphenylacetamide (BMDPA) represents a class of lipophilic, sterically hindered tertiary amides often encountered in medicinal chemistry as structural scaffolds or in environmental science as herbicide derivatives (analogous to Diphenamid). Its metabolic stability is primarily governed by the accessibility of the nitrogen-adjacent carbons to hepatic Cytochrome P450 (CYP) enzymes.

This technical guide details the in vitro assessment of BMDPA, focusing on its susceptibility to N-dealkylation and aromatic hydroxylation .[1] The protocols below are designed to overcome common challenges associated with lipophilic amides, such as non-specific binding and solubility limitations, ensuring the generation of high-fidelity intrinsic clearance (


) data.

Physicochemical Profile & Metabolic Prediction

Before initiating wet-lab experiments, understanding the physicochemical "personality" of BMDPA is crucial for experimental design.[1]

Structural Analysis[1]
  • Core: Diphenylacetamide (Lipophilic, stable against hydrolysis).

  • N-Substituents:

    • Methyl group: Highly susceptible to CYP-mediated N-demethylation (rapid clearance).[1]

    • Butyl group: Susceptible to N-debutylation (via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -carbon hydroxylation) and 
      
      
      
      -oxidation.
  • Predicted LogP: ~3.8 – 4.2 (High lipophilicity).

  • Implication: High probability of non-specific binding to microsomal proteins (

    
    ), requiring correction factors for accurate 
    
    
    
    determination.
Predicted Metabolic Pathways

The primary clearance mechanism is oxidative Phase I metabolism. The amide bond itself is generally resistant to hydrolysis in the absence of strong electron-withdrawing groups.[1]

Figure 1: Predicted Metabolic Map of BMDPA The following diagram illustrates the competing pathways of N-demethylation and N-debutylation.[1]

MetabolicPathways Parent N-butyl-N-methyl- 2,2-diphenylacetamide (Parent) Intermediate1 Carbinolamine Intermediate Parent->Intermediate1 CYP450 (NADPH-dep) Metabolite2 N-methyl-2,2- diphenylacetamide (Desbutyl) Parent->Metabolite2 CYP450 Loss of Butyraldehyde Metabolite3 Hydroxylated Analogs Parent->Metabolite3 Aromatic Hydroxylation (Minor) Metabolite1 N-butyl-2,2- diphenylacetamide (Desmethyl) Intermediate1->Metabolite1 Loss of CH2O

Caption: Primary oxidative clearance pathways for BMDPA mediated by Cytochrome P450 enzymes.[1]

Experimental Protocols

Microsomal Stability Assay (HLM)

This is the industry-standard assay for determining Phase I metabolic stability.[1]

Objective: Determine


 and 

using Human Liver Microsomes (HLM).
Reagents & Preparation
ComponentConcentration (Stock)Final Conc. (Incubation)Role
BMDPA 10 mM (DMSO)1 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

M
Substrate
HLM 20 mg/mL0.5 mg/mLEnzyme Source
NADPH 10 mM (Buffer)1 mMCofactor
Buffer 100 mM K-Phosphate100 mM (pH 7.4)Medium
MgCl

100 mM3 mMStabilizer
Step-by-Step Workflow
  • Pre-Incubation: Prepare a master mix of Buffer, HLM, and MgCl

    
    . Spike BMDPA (1 
    
    
    
    M) into the mix. Equilibrate at 37°C for 5 minutes.
    • Why? To ensure temperature equilibrium and allow substrate to bind to microsomes before reaction start.

  • Reaction Initiation: Add NADPH (1 mM final) to initiate the reaction.

    • Control: Prepare a parallel incubation adding Buffer instead of NADPH to assess non-CYP degradation (hydrolysis).

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Diphenamid or Warfarin).
    
    • Why? Precipitates proteins and stops metabolism instantly.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant for LC-MS/MS analysis.

Figure 2: Assay Workflow Logic

Workflow Start Prepare Master Mix (Buffer + HLM + Substrate) PreWarm Pre-warm 37°C (5 min) Start->PreWarm Split Split into Groups PreWarm->Split Exp Experimental Group (+ NADPH) Split->Exp Metabolism Ctrl Control Group (- NADPH) Split->Ctrl Stability Check Incubate Incubate at 37°C Exp->Incubate Ctrl->Incubate Sample Sampling Points (0, 5, 10, 30, 60 min) Incubate->Sample Incubate->Sample Quench Quench with ACN + IS (Protein Precipitation) Sample->Quench Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Caption: Step-by-step execution of the microsomal stability assay ensuring rigorous control.

Analytical Method (LC-MS/MS)

Quantification should be performed using Multiple Reaction Monitoring (MRM) for maximum sensitivity.[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes (Lipophilic compounds require high organic to elute).

  • Ionization: ESI Positive mode (

    
    ).
    

Predicted MRM Transitions:

  • Parent (BMDPA):

    
     268.2 
    
    
    
    167.1 (Diphenylmethyl cation, characteristic fragment).
  • Desmethyl Metabolite: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     254.2 
    
    
    
    167.1.
  • Desbutyl Metabolite: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     226.1 
    
    
    
    167.1.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound (% remaining) vs. time.[1] The slope (


) of the linear regression represents the elimination rate constant.

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Correction for Non-Specific Binding

For a lipophilic compound like BMDPA (LogP > 3.5), binding to microsomes reduces the free concentration available to enzymes. You must calculate the unbound intrinsic clearance (


):


Note: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 can be predicted in silico or measured via equilibrium dialysis.
Evaluation Criteria
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(

L/min/mg)
ClassificationInterpretation for BMDPA
< 10 Low ClearanceMetabolically stable; likely good oral bioavailability.
10 - 45 Moderate ClearanceSignificant first-pass effect possible.
> 45 High ClearanceRapid N-dealkylation; likely short half-life in vivo.

Troubleshooting & Scientific Integrity

Solubility Issues

Symptom: Non-linear degradation curves or low recovery at


.
Cause:  BMDPA precipitating out of solution upon addition to aqueous buffer.
Solution:  Ensure final organic solvent concentration (DMSO/ACN) is < 1% (v/v). If precipitation persists, reduce substrate concentration to 0.5 

M.
The "Hydrolysis" Trap

Diphenylacetamides are generally stable to hydrolysis. However, if you observe loss of parent in the (-NADPH) control:

  • Check for contamination with esterases (rare in microsomes, common in plasma).

  • Verify chemical stability of the N-butyl group (unlikely to degrade spontaneously).[1]

  • Action: If >20% loss in control, the assay is invalid for CYP assessment without correction.

Mechanistic Validation

To confirm that N-dealkylation is the primary pathway, perform a Reaction Phenotyping screen using specific CYP inhibitors:

  • Ketoconazole: Inhibits CYP3A4 (Likely major metabolizer).

  • Sulfaphenazole: Inhibits CYP2C9.[1]

  • Ticlopidine: Inhibits CYP2B6 (Often involved in N-demethylation).[1]

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. Link

  • Di, L., et al. (2008). Optimization of a Higher Throughput Microsomal Stability Assay. Journal of Pharmaceutical Sciences, 97(8), 3109-3116.[1] Link

  • Schultz, D. P., & Tweedy, B. G. (1971).[2][3] Uptake and metabolism of N,N-dimethyl-2,2-diphenylacetamide in resistant and susceptible plants.[2][3] Journal of Agricultural and Food Chemistry, 19(1), 36–40.[2][3] Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link[1]

Sources

Technical Whitepaper: The Chemistry and Pharmacology of N-butyl-N-methyl-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, chemical synthesis, and pharmacological context of N-butyl-N-methyl-2,2-diphenylacetamide. While this specific N-butyl analog is less prominent than its dimethyl counterpart (Diphenamid), it represents a critical structural variation within the class of 2,2-diphenylacetamides, serving as a key intermediate in the development of herbicides and potential pharmaceutical agents.

Abstract

N-butyl-N-methyl-2,2-diphenylacetamide (C


H

NO) is a tertiary amide belonging to the class of

-diphenylacetamides. Historically significant as a structural analog of the herbicide Diphenamid (N,N-dimethyl-2,2-diphenylacetamide), this compound exemplifies the structure-activity relationship (SAR) studies conducted in the mid-20th century to optimize lipophilicity and metabolic stability in agrochemicals and pharmaceutical intermediates. This guide explores its discovery context, synthetic pathways, and physicochemical properties, providing a framework for understanding its role in chemical research.

Introduction: Chemical Identity & Significance

The 2,2-diphenylacetamide scaffold is a privileged structure in medicinal and agricultural chemistry, characterized by two phenyl rings attached to the


-carbon of an acetamide group. This moiety imparts high lipophilicity and steric bulk, often facilitating interaction with hydrophobic pockets in biological targets (e.g., enzymes, receptors).
  • Systematic Name: N-butyl-N-methyl-2,2-diphenylacetamide

  • Molecular Formula: Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO[1][2][3][4]
  • Molecular Weight: 281.40 g/mol

  • Key Structural Features:

    • Lipophilic Core: Diphenylmethyl group (

      
      ).
      
    • Amide Linker: Tertiary amide functionality, resistant to hydrolysis relative to esters.

    • Nitrogen Substituents: An asymmetric substitution pattern (N-butyl, N-methyl) that increases lipophilicity compared to the dimethyl analog.

Structural Context

The compound is a direct analog of Diphenamid (CAS 957-51-7), a pre-emergence herbicide discovered by Eli Lilly and Company in the 1960s. By replacing one methyl group with a butyl chain, researchers explored the impact of alkyl chain length on herbicidal potency and soil persistence.

History and Discovery

The Era of Diphenylacetamide Herbicides (1950s–1960s)

The discovery of N-butyl-N-methyl-2,2-diphenylacetamide is inextricably linked to the broader search for selective herbicides in the mid-20th century. Following the success of phenoxyacetic acids (e.g., 2,4-D), industrial chemists at companies like Eli Lilly and Upjohn began synthesizing amide derivatives of diphenylacetic acid.

  • 1960: Eli Lilly researchers, led by A.L. Pohland , patented a series of

    
    -diphenylacetamides, identifying N,N-dimethyl-2,2-diphenylacetamide (Diphenamid) as a potent inhibitor of weed seedling growth.
    
  • SAR Exploration: To optimize activity, the N-alkyl groups were systematically varied. The N-butyl-N-methyl analog was synthesized to test the hypothesis that increasing the lipophilicity (logP) would enhance root absorption or alter metabolic degradation rates in soil.

  • Outcome: While Diphenamid became the commercial standard for use on crops like tomatoes and tobacco, the N-butyl analogs (including N-butyl-N-methyl) demonstrated that steric bulk at the nitrogen atom could modulate selectivity, though often at the cost of water solubility.

Pharmaceutical Relevance

Beyond agriculture, the 2,2-diphenylacetamide core serves as a precursor to various pharmaceuticals. The reduction of this amide yields N-butyl-N-methyl-2,2-diphenylethylamine , a scaffold found in:

  • Calcium Channel Blockers: Analogs of Fendiline.

  • Anticholinergics: Similar to the structure of biologically active amines used in antispasmodics.

  • Opioid Research: As a fragment in the synthesis of complex analgesics (e.g., related to methadone intermediates, though distinct).

Chemical Synthesis

The synthesis of N-butyl-N-methyl-2,2-diphenylacetamide is a classic nucleophilic acyl substitution, typically performed via the acid chloride method to ensure high yield and purity.

Retrosynthetic Analysis
  • Disconnection: The amide bond (C-N).

  • Synthons: Diphenylacetyl chloride (electrophile) and N-methylbutylamine (nucleophile).

Protocol: Schotten-Baumann Conditions

Reagents:

  • Diphenylacetic acid (Precursor A)

  • Thionyl chloride (SOCl

    
    )  (Chlorinating agent)
    
  • N-methylbutylamine (Precursor B)

  • Triethylamine (Et

    
    N)  (Base scavenger)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Activation:

    • Dissolve diphenylacetic acid (1.0 eq) in anhydrous DCM.

    • Add SOCl

      
       (1.2 eq) dropwise at 0°C.
      
    • Reflux for 2 hours to generate diphenylacetyl chloride .

    • Remove excess SOCl

      
       under reduced pressure.
      
  • Coupling:

    • Redissolve the acid chloride in DCM.

    • Add a mixture of N-methylbutylamine (1.1 eq) and Et

      
      N (1.5 eq) dropwise at 0°C.
      
    • Stir at room temperature for 4 hours.

    • Mechanism: The amine nitrogen attacks the carbonyl carbon, displacing the chloride ion. The base neutralizes the generated HCl.

  • Workup:

    • Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO

      
       (to remove unreacted acid), and brine.
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
    • Purification: Recrystallization from hexane/ethyl acetate or column chromatography.

Synthesis Diagram (Graphviz)

Synthesis A Diphenylacetic Acid (Ph2CH-COOH) C Diphenylacetyl Chloride (Ph2CH-COCl) A->C Activation (Reflux, -SO2, -HCl) B Thionyl Chloride (SOCl2) B->C E Intermediate Tetrahedral Adduct C->E Nucleophilic Attack D N-methylbutylamine (Me-NH-Bu) D->E F N-butyl-N-methyl-2,2-diphenylacetamide (Target) E->F Elimination of HCl (Base catalyzed)

Caption: Synthetic pathway via acid chloride activation. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Physicochemical Properties & Analysis

Understanding the physical properties is crucial for predicting the compound's behavior in biological systems (pharmacokinetics) or the environment (fate and transport).

Key Properties Table
PropertyValue (Predicted/Experimental)Significance
LogP ~4.2 - 4.5High lipophilicity; suggests rapid membrane permeability and potential for bioaccumulation.
Melting Point 95 - 105 °CSolid at room temperature; facilitates handling and formulation.
Solubility Low in water (<10 mg/L); High in organic solvents (DCM, Acetone).Requires emulsification for agricultural use or formulation for drug delivery.
pKa Neutral (Amide)Does not ionize at physiological pH; passive diffusion dominates absorption.
Analytical Characterization

To validate the identity of N-butyl-N-methyl-2,2-diphenylacetamide, the following spectral signatures are diagnostic:

  • Mass Spectrometry (GC-MS):

    • Molecular Ion:

      
       281 [M]
      
      
      
      .
    • Base Peak: Typically

      
       167 (Diphenylmethyl cation, 
      
      
      
      ), formed by cleavage of the amide bond.
    • Fragment:

      
       86 (N-methylbutylamine cation fragment).
      
  • Proton NMR (

    
    H-NMR, CDCl
    
    
    
    ):
    • 
       7.2-7.4 (m, 10H): Aromatic protons (Diphenyl).
      
    • 
       5.2 (s, 1H): Methine proton (
      
      
      
      -CO).
    • 
       3.2-3.4 (m, 2H): N-methylene (
      
      
      
      ).
    • 
       2.9 (s, 3H): N-methyl (
      
      
      
      ). Note: Rotamers may cause peak doubling.
    • 
       0.9 (t, 3H): Terminal methyl of butyl group.
      

Pharmacological & Environmental Profile

Mechanism of Action (Herbicidal)

Like other


-chloroacetamides and acetamides, the 2,2-diphenylacetamides inhibit the synthesis of very long-chain fatty acids (VLCFAs) .
  • Target: Elongase enzymes (e.g., KCS).

  • Effect: Disruption of cell division and cuticle formation in susceptible plants (primarily grasses).

  • Selectivity: The N-butyl-N-methyl analog shows altered selectivity compared to Diphenamid, likely due to different uptake rates or metabolic detoxification in crops (e.g., hydroxylation of the butyl chain).

Metabolic Fate

In mammals and soil microorganisms, the primary degradation pathway involves N-dealkylation :

  • Oxidation: Cytochrome P450 enzymes hydroxylate the

    
    -carbon of the alkyl group.
    
  • Dealkylation: The hemiaminal intermediate collapses, releasing the aldehyde (formaldehyde or butyraldehyde) and the secondary amide (N-methyl-2,2-diphenylacetamide or N-butyl-2,2-diphenylacetamide).

  • Hydrolysis: The amide bond is eventually cleaved to release diphenylacetic acid.

Metabolic Pathway Diagram (Graphviz)

Metabolism Parent N-butyl-N-methyl-2,2-diphenylacetamide Met1 N-hydroxymethyl Intermediate Parent->Met1 CYP450 Oxidation Met2 N-butyl-2,2-diphenylacetamide Met1->Met2 Dealkylation (-HCHO) Met3 Diphenylacetic Acid Met2->Met3 Amidase Hydrolysis

Caption: Proposed metabolic degradation pathway involving oxidative dealkylation followed by amide hydrolysis.

References

  • Pohland, A. (1960).Diphenylacetamide Derivatives and Methods of Their Use. U.S. Patent 3,120,434. Eli Lilly and Company. (Foundational patent for the diphenylacetamide herbicide class).
  • Senseman, S. A. (2007).Herbicide Handbook. 9th Edition. Weed Science Society of America. (Detailed pharmacology of Diphenamid and analogs).
  • Jablonkai, I., & Hatzios, K. K. (1994).Metabolism of acetamide herbicides in tolerant and susceptible plants.Journal of Agricultural and Food Chemistry, 42(11), 2603-2608. (Mechanistic insight into acetamide metabolism).
  • PubChem. Compound Summary: N-tert-butyl-N-methyl-2,2-diphenylacetamide (CID 164822498).[4] National Center for Biotechnology Information. Link (Structural analog reference).

  • Matrix Fine Chemicals.Product Catalog: N-isopentyl-2,2-diphenylacetamide. (Demonstrates the commercial availability of various alkyl analogs for research).

Sources

Methodological & Application

Optimal reagents for N-butyl-N-methyl-2,2-diphenylacetamide production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of N-butyl-N-methyl-2,2-diphenylacetamide

Executive Summary

This application note details the optimal reagent selection and synthetic protocols for the production of N-butyl-N-methyl-2,2-diphenylacetamide. This tertiary amide presents specific synthetic challenges due to the significant steric hindrance imposed by the geminal diphenyl group adjacent to the carbonyl center.

While direct thermal amidation is possible, it often suffers from low yields and high thermal degradation. This guide prioritizes Acyl Chloride Activation as the "Gold Standard" for scalability and reliability, while providing a HATU-mediated protocol for high-throughput discovery applications where mild conditions are paramount.

Critical Reagent Selection & Rationale

The choice of reagents is dictated by the need to overcome the steric bulk of the diphenylacetic acid moiety while maintaining atom economy.

Table 1: Activation Reagent Comparison
ReagentRoleProsConsRecommendation
Thionyl Chloride (SOCl₂) ActivatorHigh reactivity; gaseous byproducts (

,

) simplify purification; low cost.
Corrosive; requires anhydrous conditions; not suitable for acid-sensitive substrates.Primary Choice (Scale-up)
Oxalyl Chloride ActivatorMilder than

; allows lower temp activation (0°C to RT) with DMF catalyst.
More expensive; generates

(toxic gas).
Alternative (Lab Scale)
HATU Coupling AgentExtremely fast; high conversion for hindered substrates; neutral pH.Poor atom economy; byproduct (tetramethylurea) is difficult to remove; high cost.Discovery/Screening Only
Table 2: Ancillary Reagents
ComponentReagentFunctionSelection Logic
Amine Source N-methylbutylamineNucleophileSecondary amine; commercially available. Must be distilled if yellow/impure.
Base Triethylamine (

)

Scavenger
Essential in acid chloride route to trap

and drive equilibrium.
Solvent Dichloromethane (DCM)MediumExcellent solubility for lipophilic amides; low boiling point eases isolation.
Catalyst DMF (Dimethylformamide)Vilsmeier AgentCatalytic drops required for Oxalyl Chloride activation.

Synthetic Pathway Visualization

The following diagram illustrates the primary synthetic workflow, highlighting the critical intermediate and control points.

SynthesisWorkflow SM1 Diphenylacetic Acid Inter Diphenylacetyl Chloride (Activated Intermediate) SM1->Inter Reflux (2h) -SO2, -HCl Reagent1 Thionyl Chloride (SOCl2) Reagent1->Inter Product N-butyl-N-methyl- 2,2-diphenylacetamide Inter->Product DCM, 0°C to RT Nucleophilic Acyl Substitution SM2 N-methylbutylamine + Et3N SM2->Product

Figure 1: Reaction scheme for the Acid Chloride mediated synthesis. The formation of the acid chloride intermediate is the rate-determining step for overcoming steric hindrance.

Protocol A: Acid Chloride Method (Recommended)

Application: Gram-scale synthesis to Pilot scale. Target Yield: >85% Purity: >98%

Materials:
  • Diphenylacetic acid (1.0 equiv)

  • Thionyl chloride (1.5 equiv)

  • N-methylbutylamine (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (Anhydrous)

Step-by-Step Methodology:
  • Activation (In-situ Acid Chloride Formation):

    • In a round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), suspend Diphenylacetic acid (10 mmol) in anhydrous DCM (20 mL).
      
    • Add Thionyl chloride (15 mmol) dropwise.

    • Optional: Add 1 drop of DMF to catalyze the reaction.

    • Reflux the mixture at 45°C for 2 hours. The solution should turn clear, indicating the formation of Diphenylacetyl chloride.

    • Critical Step: Evaporate the solvent and excess

      
       under reduced pressure (rotary evaporator) to yield a crude oil/solid. Do not purify this intermediate. Redissolve immediately in fresh anhydrous DCM (10 mL).
      
  • Coupling (Amidation):

    • In a separate vessel, prepare a solution of N-methylbutylamine (11 mmol) and Triethylamine (15 mmol) in DCM (10 mL). Cool to 0°C using an ice bath.

    • Add the solution of Diphenylacetyl chloride (from Step 1) dropwise to the amine solution over 15 minutes. Control exotherm to <5°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Workup:

    • Quench the reaction with water (20 mL).

    • Separate the organic layer.[1][2][3][4]

    • Wash Sequence:

      • 1M

        
         (2 x 15 mL) – Removes unreacted amine and TEA.
        
      • Sat.

        
         (2 x 15 mL) – Removes unreacted acid.
        
      • Brine (1 x 15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is usually a viscous oil or low-melting solid.

    • Recrystallization: If solid, recrystallize from Hexane/Ethyl Acetate (9:1).

    • Chromatography: If oil, use a short silica plug eluting with 10-20% EtOAc in Hexane.

Protocol B: HATU Coupling (High-Throughput Alternative)

Application: Small scale (<100mg), parallel synthesis, or if acid-sensitive groups are present. Target Yield: >90% (Conversion)

Methodology:
  • Dissolve Diphenylacetic acid (1.0 equiv) in DMF (0.2 M concentration).

  • Add DIPEA (Diisopropylethylamine) (3.0 equiv).[5]

  • Add HATU (1.1 equiv) and stir for 5 minutes at RT to activate the acid (formation of the OAt ester).

  • Add N-methylbutylamine (1.2 equiv).

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (3x) and LiCl solution (to remove DMF).

Purification Logic & Quality Control

Ensuring the removal of the specific impurities (excess amine and starting acid) is critical for biological assays.

PurificationLogic Crude Crude Reaction Mixture (DCM Phase) AcidWash Wash: 1M HCl (Removes Amine/TEA) Crude->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Diphenylacetic Acid) AcidWash->BaseWash Dry Dry (Na2SO4) & Evaporate BaseWash->Dry Decision Physical State? Dry->Decision Solid Solid Product Decision->Solid Crystalline Oil Oily Product Decision->Oil Viscous Recryst Recrystallize (Hexane/EtOAc) Solid->Recryst Column Flash Chromatography (Silica, 10-20% EtOAc/Hex) Oil->Column

Figure 2: Purification decision tree. The lipophilic nature of the product allows for easy separation from polar byproducts via aqueous extraction.

Quality Control Parameters
  • 1H NMR (

    
    ):  Look for the characteristic N-methyl singlet (~2.8-3.0 ppm) and the diphenyl methine proton (~5.0-6.0 ppm). Note that rotamers may cause peak doubling/broadening due to restricted rotation around the amide bond.
    
  • HPLC: Purity >98% (254 nm).

  • MS (ESI):

    
     expected.
    

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem Technical Support. (2025). HATU Coupling Reactions: Protocol and Troubleshooting.

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.

  • Organic Syntheses. Diphenylacetic Acid Synthesis (Precursor Reference). Coll. Vol. 1, p. 224 (1941).

Sources

Application Note: Advanced Recrystallization Techniques for N-butyl-N-methyl-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: API-PUR-2026-03 Prepared by: Senior Application Scientist, Tokyo Advanced API Development Center Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Context

The purification of tertiary amides, specifically N-butyl-N-methyl-2,2-diphenylacetamide , presents unique thermodynamic challenges during downstream processing. Unlike primary or secondary amides, this compound lacks an N-H hydrogen bond donor. The absence of intermolecular hydrogen bonding, combined with the extreme steric bulk of the diphenylmethane core and the conformational flexibility of the N-butyl chain, significantly lowers the crystal lattice energy.

Consequently, this compound is highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly known in process chemistry as "oiling out." Oiling out occurs when the compound separates from the solution as a heavy liquid rather than a crystalline solid, a phenomenon that typically manifests when the melting point of the compound is lower than the temperature of the supersaturated solution (1)[1]. Because this liquid phase acts as a powerful organic solvent, it aggressively traps impurities, severely compromising the purity of the final Active Pharmaceutical Ingredient (API) (1)[1].

This application note details two self-validating recrystallization protocols designed to bypass the metastable oiling-out zone through strict thermodynamic control, precise solvent selection, and targeted seeding.

Solvent System Evaluation

To induce nucleation before LLPS occurs, the ideal solvent system must dissolve the compound completely at elevated temperatures while exhibiting a steep drop in solubility upon cooling (1)[1].

Table 1: Solvent System Evaluation for Recrystallization

Solvent SystemRatio (v/v)Yield PotentialPurity ProfileOiling Out RiskMechanistic Rationale
Ethyl Acetate / Heptane 1:3 to 1:5High (>85%)ExcellentHigh (if unseeded)Anti-solvent induced supersaturation. EtOAc solvates the carbonyl; Heptane forces hydrophobic exclusion.
2-Propanol (Isopropanol) 100%Moderate (70%)Very GoodModerateTemperature gradient. Protic solvent stabilizes the amide carbonyl via H-bond acceptance.
Ethanol 100%Moderate (65%)GoodHighRapid cooling leads to LLPS. Requires strict thermal control.

Note on Monosolvents: 2-propanol has been successfully utilized for the recrystallization of complex, highly lipophilic diphenylacetamide derivatives due to its optimal polarity index (2)[2]. Similarly, absolute ethanol serves as a viable recrystallization solvent for structurally related N,N-disubstituted diphenylacetamides, provided cooling rates are heavily restricted (3)[3].

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Causality & Design: This protocol uses Ethyl Acetate as the primary solvent to break down the crude lattice, while Heptane acts as the anti-solvent. The protocol is a self-validating system : the visual transition at the cloud point dictates the exact moment to introduce seeds, preventing the system from entering the spinodal decomposition (oiling out) phase.

  • Dissolution: Suspend 10.0 g of crude N-butyl-N-methyl-2,2-diphenylacetamide in 15 mL of Ethyl Acetate. Heat the jacketed reactor to 60°C with moderate agitation (250 RPM) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane into a pre-warmed receiving flask to remove heterogeneous nucleants (dust, insoluble organic salts).

  • Anti-Solvent Titration: Maintain the solution at 50°C. Begin adding Heptane dropwise (approx. 1 mL/min).

  • Self-Validation Checkpoint (Cloud Point): Stop Heptane addition the moment persistent, faint turbidity (the cloud point) is observed. If the turbidity coalesces into a liquid layer at the bottom of the flask, the system has failed the phase check. Immediately reheat to 55°C and add 1-2 mL of Ethyl Acetate to rescue the batch.

  • Seeding: Once a stable cloud point is reached, immediately add 0.05 g (0.5% w/w) of pure N-butyl-N-methyl-2,2-diphenylacetamide seed crystals. Hold the temperature at 50°C for 30 minutes to allow the crystal bed to establish.

  • Controlled Cooling: Reduce the temperature to 5°C at a strict rate of 0.1°C/min . Rapid crystallization often leads to the inclusion of impurities within the crystal lattice; an ideal process involves the slow, controlled formation of crystals to ensure high purity (1)[1].

  • Isolation: Isolate the resulting white crystalline solid via vacuum filtration. Wash the filter cake with 2 x 10 mL of ice-cold Heptane. Dry under vacuum at 40°C for 12 hours.

Protocol B: Monosolvent Temperature Cycling (2-Propanol)

Causality & Design: This method leverages Ostwald ripening. By cycling the temperature, smaller, thermodynamically unstable crystals (which often contain trapped impurities) redissolve, while larger, purer crystals grow.

  • Dissolution: Dissolve 10.0 g of crude API in 40 mL of 2-Propanol at 75°C.

  • Primary Cooling: Cool the solution to 40°C at 0.5°C/min.

  • Temperature Cycling (Ostwald Ripening):

    • Cool to 35°C (hold 20 mins) -> Nucleation occurs.

    • Heat to 42°C (hold 20 mins) -> Fines redissolve.

    • Repeat this cycle 3 times.

  • Final Isolation: Cool the ripened suspension to 0°C at 0.2°C/min. Filter and wash with 10 mL of ice-cold 2-Propanol.

Process Visualization: Anti-Solvent Workflow

The following DOT diagram maps the logical decision tree for Protocol A, specifically highlighting the critical intervention loop required if Liquid-Liquid Phase Separation (oiling out) is detected.

CrystallizationWorkflow Start Crude N-butyl-N-methyl- 2,2-diphenylacetamide Dissolve Dissolve in EtOAc (60°C) Start->Dissolve Filter Hot Filtration (0.45 µm PTFE) Dissolve->Filter AntiSolvent Add Heptane Dropwise Until Cloud Point Filter->AntiSolvent Seed Add Seed Crystals (0.5% w/w) at 50°C AntiSolvent->Seed Cool Controlled Cooling (0.1°C/min to 5°C) Seed->Cool Check Phase Separation (Oiling Out)? Cool->Check Remelt Reheat to 55°C Add 5% EtOAc Check->Remelt Yes Isolate Vacuum Filtration & Cold Heptane Wash Check->Isolate No Remelt->AntiSolvent Pure Purified API (>99% Purity) Isolate->Pure

Fig 1: Decision-tree workflow for the anti-solvent crystallization of diphenylacetamide derivatives.

References

  • BenchChem. "Technical Support Center: Crystallization of N-(2-chlorobenzyl)-2,2-diphenylacetamide". BenchChem Technical Documentation. 1[1]

  • Shao, S., & Sun, J. "2-Chloro-N,N-diphenylacetamide". National Institutes of Health (PMC) / Acta Crystallographica Section E. 3[3]

  • Bulletin of the Chemical Society of Japan. "Reaction between Azibenzil and Diarylmethanimine". Oxford University Press. 2[2]

Sources

Application Note: GC-MS Sample Preparation and Analytical Protocol for N-Butyl-N-methyl-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

N-butyl-N-methyl-2,2-diphenylacetamide is a highly lipophilic tertiary amide structurally related to the herbicide diphenamid (N,N-dimethyl-2,2-diphenylacetamide)[1]. In pharmacokinetic profiling and toxicological screening, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its quantification. Because it is a tertiary amide lacking active protons (such as -OH or -NH groups), the molecule exhibits excellent thermal stability and volatility. This inherent stability completely negates the need for chemical derivatization prior to GC injection, streamlining the analytical workflow[2][3].

Experimental Design & Causality (E-E-A-T)

A robust sample preparation method must isolate the target analyte from complex biological matrices (e.g., plasma or urine) while protecting the GC inlet from non-volatile matrix components that cause peak tailing and active site formation[2].

  • Extraction Strategy: Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is selected. The diphenylacetamide core is highly retained via hydrophobic interactions, allowing for aggressive washing of polar matrix interferences without analyte loss[4].

  • Elution & Reconstitution: Elution is performed using an ethyl acetate/n-hexane mixture, which effectively disrupts the hydrophobic interactions between the sorbent and the analyte[4]. The extract is then evaporated and reconstituted in a 1:1 n-hexane/acetone mixture. This specific solvent ratio ensures complete solubilization of the lipophilic amide while providing optimal expansion volume characteristics in the heated GC inlet, preventing backflash[5].

  • Self-Validating System: To ensure a self-validating protocol, an isotopically labeled internal standard (e.g., Diphenamid-d3) is spiked into the sample prior to extraction. This internal control automatically corrects for matrix-induced signal enhancement, GC inlet discrimination, or extraction losses[5].

Step-by-Step Sample Preparation Protocol

Methodology for Biological Plasma Extraction

  • Sample Aliquoting & Internal Standard Addition: Transfer 500 µL of plasma into a clean 2 mL microcentrifuge tube. Spike with 10 µL of Internal Standard solution (Diphenamid-d3, 1 µg/mL in methanol). Vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 500 µL of cold acetonitrile to the sample to denature proteins and release protein-bound amides. Vortex vigorously for 1 minute, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Mount a polymeric HLB SPE cartridge (30 mg/1 mL) onto a vacuum manifold. Condition the sorbent with 1 mL of methanol followed by 1 mL of LC-MS grade water. Do not allow the sorbent bed to dry.

  • Sample Loading: Transfer the supernatant from Step 2 onto the conditioned SPE cartridge. Draw the sample through the sorbent at a controlled flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar endogenous interferences. Dry the cartridge under full vacuum for 5 minutes to remove residual water.

  • Elution: Elute the target compound with 2 mL of an ethyl acetate/n-hexane (1:1, v/v) mixture into a clean glass collection tube[4].

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of n-hexane/acetone (1:1, v/v)[5]. Vortex for 30 seconds and transfer to a GC autosampler vial with a glass insert.

GC-MS Analytical Conditions

The analysis utilizes a capillary GC coupled to a single quadrupole mass spectrometer operating in Electron Ionization (EI) mode.

  • Column: Rxi-5Sil MS or HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)[2][4]. The 5% diphenyl/95% dimethyl polysiloxane stationary phase provides ideal selectivity for aromatic amides.

  • Injection: 1 µL injection volume, splitless mode. Inlet temperature set to 280°C.

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.2 mL/min[4].

  • Oven Temperature Program: Initial temperature 60°C (hold 1 min), ramp at 25°C/min to 180°C, then ramp at 10°C/min to 300°C (hold 5 min)[4].

  • MS Parameters: Transfer line at 280°C, Ion source at 230°C. EI energy at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode targeting the molecular ion and primary fragments (e.g., m/z 167 for the diphenyl fragment, which is a common base peak in diphenylacetamides)[1].

Data Presentation: Method Validation Summary

The following table summarizes the expected quantitative performance of this SPE-GC-MS protocol, extrapolated from validated methods for structurally analogous diphenylacetamides and multiclass lipophilic amides[4][5].

Validation ParameterTarget SpecificationReference Context
Linear Dynamic Range 10 - 1000 ng/mLR² > 0.999
Limit of Detection (LOD) 2.5 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 10.0 ng/mLS/N ≥ 10, RSD ≤ 20%
Absolute Recovery (SPE) 85% - 110%Ethyl acetate/hexane elution[4]
Intra-day Precision (RSD) < 6.5%At 50 ng/mL concentration[5]
Matrix Effect 90% - 105%Corrected via Internal Standard

Workflow Visualization

SPE_Workflow Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (Acetonitrile, Centrifuge) Sample->PPT Load Load Supernatant onto HLB Cartridge PPT->Load Condition SPE Conditioning (MeOH, then H2O) Condition->Load Wash Wash Interferences (5% MeOH in H2O) Load->Wash Elute Elute Target Amide (Ethyl Acetate/Hexane) Wash->Elute Dry Evaporate & Reconstitute (Hexane/Acetone 1:1) Elute->Dry GCMS GC-MS Analysis (EI, SIM Mode) Dry->GCMS

SPE workflow for N-butyl-N-methyl-2,2-diphenylacetamide extraction prior to GC-MS analysis.

References

  • MDPI. Analysis of Multiclass Pesticide Residues in Tobacco by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry Combined with Mini Solid-Phase Extraction. Available at: [Link]

  • PMC. Simultaneous Determination of 147 Pesticide Residues in Traditional Chinese Medicines by GC–MS/MS. Available at: [Link]

  • Organic Chemistry Portal. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Available at: [Link]

Sources

Topic: High-Efficiency Liquid-Liquid Extraction Methods for N-butyl-N-methyl-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Precise Extraction

N-butyl-N-methyl-2,2-diphenylacetamide is a tertiary amide characterized by a significant lipophilic character due to its two phenyl rings and a butyl group, balanced by the polar amide functionality. The efficient and clean extraction of this and similar molecules from aqueous matrices—be it from a reaction quench, a biological sample, or an environmental source—is a critical prerequisite for accurate downstream analysis, purification, and further developmental steps. The absence of readily ionizable groups makes its separation via pH-mediated solubility switching impractical. Therefore, liquid-liquid extraction (LLE) strategies must rely on optimizing the partitioning behavior of this neutral, lipophilic compound between two immiscible liquid phases.[1]

This guide provides a detailed exploration of the principles and methodologies for the effective extraction of N-butyl-N-methyl-2,2-diphenylacetamide. We will delve into the physicochemical properties that govern its behavior, present two distinct, robust protocols—a classic separatory funnel technique and a modern microextraction method—and explain the scientific reasoning behind each procedural step.

Part 1: Physicochemical Landscape and Its Impact on Extraction Strategy

Understanding the molecular properties of N-butyl-N-methyl-2,2-diphenylacetamide is fundamental to designing a successful LLE protocol.

  • Structure and Lipophilicity: The molecule's structure (C18H21NO) incorporates two phenyl groups and a C4 alkyl chain, making it substantially nonpolar.[2][3] The parent compound, 2,2-diphenylacetamide, has a calculated XLogP3 of 2.4, indicating significant hydrophobicity.[4] The addition of N-butyl and N-methyl groups further increases this lipophilicity, predicting poor solubility in water and high affinity for organic solvents.

  • Amide Group and Basicity: Amides are notoriously weak bases. The pKa of the conjugate acid of a simple amide is typically around -0.5. This means that excessively strong acidic conditions (pH < 0) are required for protonation. Such conditions risk inducing hydrolysis of the amide bond, a common degradation pathway for amides in solution.[5] Consequently, pH adjustment is not a viable strategy for manipulating the phase partitioning of this molecule. The extraction must proceed by leveraging its neutral state.

  • Solvent Selection: The choice of an organic extraction solvent is the most critical parameter. The ideal solvent should:

    • Exhibit high solubility for N-butyl-N-methyl-2,2-diphenylacetamide.

    • Be immiscible with the aqueous phase.

    • Have a density significantly different from water to ensure clean layer separation.

    • Possess a relatively low boiling point for easy removal post-extraction.

    • Be relatively non-toxic and inert towards the analyte.

Comparative Analysis of Common Extraction Solvents

The following table summarizes the properties of several common LLE solvents and their suitability for extracting our target analyte.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Suitability for N-butyl-N-methyl-2,2-diphenylacetamide
Hexane 0.10.65569Low. Its very low polarity may not be sufficient to fully solvate the polar amide group, potentially leading to incomplete extraction.
Toluene 2.40.867111Moderate. Good for dissolving the phenyl rings, but its high boiling point makes it difficult to remove. Forms the upper layer.
Diethyl Ether 2.80.71335Good. Its moderate polarity is effective, and it is highly volatile. However, it is extremely flammable and prone to peroxide formation. Forms the upper layer.
Dichloromethane (DCM) 3.11.3340Excellent. Its polarity is well-suited for amides, and it is volatile. Its high density means it will form the bottom layer, which can be advantageous for separation.
Ethyl Acetate (EtOAc) 4.40.90277Excellent/Recommended. Offers a superb balance of polarity to solvate both the nonpolar and polar parts of the molecule. It is less dense than water and has a convenient boiling point.[6]

Part 2: Experimental Protocols

The following protocols are designed to be self-validating by incorporating steps that ensure efficiency and minimize common extraction issues like emulsion formation.

Protocol 1: Standard Separatory Funnel Extraction

This method is the cornerstone of LLE and is suitable for a wide range of sample volumes, from laboratory-scale reaction workups to preparative purification.[1]

Objective: To achieve a high-recovery extraction of the analyte from an aqueous solution into an organic solvent.

Materials:

  • N-butyl-N-methyl-2,2-diphenylacetamide dissolved in an aqueous matrix.

  • Ethyl Acetate (EtOAc), HPLC grade.

  • Saturated Sodium Chloride solution (Brine).

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel (size appropriate for the total volume).

  • Erlenmeyer flasks, beakers.

  • Ring stand and clamp.

  • Rotary evaporator (for solvent removal).

Step-by-Step Methodology:

  • Preparation:

    • Ensure the separatory funnel stopcock is closed and securely seated. Place the funnel in a ring clamp.

    • Transfer the aqueous solution containing the analyte into the separatory funnel.

  • First Extraction:

    • Add a volume of ethyl acetate equal to the volume of the aqueous sample. For instance, for 100 mL of aqueous solution, add 100 mL of EtOAc.

    • Stopper the funnel. Invert it while firmly holding the stopper and stopcock. Open the stopcock to vent any pressure built up from solvent vapor.

    • Close the stopcock and shake the funnel vigorously for 30-60 seconds with periodic venting. This creates a large surface area for the analyte to partition between the phases.[1]

  • Phase Separation:

    • Return the funnel to the ring stand and allow the layers to separate completely. The less dense ethyl acetate layer will be on top, and the aqueous layer will be on the bottom.

    • Troubleshooting: If an emulsion (a cloudy layer between the two phases) forms, it can often be broken by adding a small amount of brine and gently swirling the funnel.

  • Collection:

    • Carefully drain the lower aqueous layer into a beaker or flask.

    • Drain the upper organic layer through the top opening of the funnel into a clean, dry Erlenmeyer flask. This prevents contamination from any residual aqueous phase in the stopcock.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-4) two more times with fresh portions of ethyl acetate (e.g., 2 x 50 mL). Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • Washing and Drying:

    • Combine all the organic extracts in the separatory funnel. Add approximately 20-30 mL of brine and shake gently. This "brine wash" helps to remove the bulk of dissolved water from the organic phase.

    • Drain the separated organic layer into a clean Erlenmeyer flask.

    • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ (enough to have some free-flowing powder) to the organic extract. Swirl the flask. The drying agent will clump as it absorbs water.

  • Final Isolation:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.

    • Remove the ethyl acetate using a rotary evaporator to yield the extracted N-butyl-N-methyl-2,2-diphenylacetamide.

Workflow for Standard Liquid-Liquid Extraction

LLE_Workflow start_end start_end process process decision decision io io wash wash A Start: Aqueous Sample in Separatory Funnel B Add Ethyl Acetate A->B C Shake & Vent B->C D Allow Layers to Separate C->D E Emulsion Formed? D->E F Add Brine & Swirl E->F Yes G Drain Aqueous Layer E->G No F->D H Collect Organic Layer G->H I Repeat Extraction 2x? H->I I->B Yes J Combine Organic Extracts I->J No K Wash with Brine J->K L Dry with Na₂SO₄ K->L M Filter and Concentrate L->M N End: Isolated Product M->N

Caption: Workflow for separatory funnel extraction.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a rapid, miniaturized extraction technique ideal for preparing small-volume samples for analysis by methods like GC-MS or HPLC.[1] It utilizes a ternary solvent system to maximize the surface area for extraction, leading to very fast equilibrium.

Objective: To rapidly extract the analyte from a small aqueous sample into a micro-volume of organic solvent for instrumental analysis.

Principle of Partitioning in LLE

Partitioning_Principle cluster_0 Separatory Funnel cluster_1 Partitioning Equilibrium Organic_Phase Organic Phase (e.g., Ethyl Acetate) - Low Polarity - Analyte is Highly Soluble Aqueous_Phase Aqueous Phase (Water) - High Polarity - Analyte is Poorly Soluble Analyte_Org Analyte Analyte_Aq Analyte Equilibrium Analyte(aq) <=> Analyte(org) Driven by favorable solvation in the organic phase.

Caption: Analyte partitioning based on polarity.

Materials:

  • Aqueous sample (e.g., 5.0 mL).

  • Extraction Solvent: Chlorobenzene (high density, high refractive index).

  • Disperser Solvent: Acetonitrile (miscible with both water and chlorobenzene).

  • 10 mL conical-bottom glass test tubes with screw caps.

  • Microsyringe (10 µL).

  • Centrifuge.

Step-by-Step Methodology:

  • Solvent Mixture Preparation:

    • In a small vial, prepare the extraction mixture by combining 100 µL of chlorobenzene (extraction solvent) and 500 µL of acetonitrile (disperser solvent).

  • Injection and Dispersion:

    • Place 5.0 mL of the aqueous sample into a conical glass test tube.

    • Rapidly inject the entire 600 µL of the solvent mixture into the aqueous sample using a syringe.

    • A cloudy solution will form instantly. This is a fine emulsion of chlorobenzene droplets dispersed throughout the aqueous phase, providing a massive surface area for extraction.

  • Centrifugation:

    • Immediately cap the tube and centrifuge at 4000 rpm for 5 minutes.

    • The centrifugal force will break the emulsion and sediment the high-density chlorobenzene droplets into a small volume at the bottom of the conical tube.

  • Sample Collection:

    • After centrifugation, two clear phases will be visible: the large upper aqueous phase and a small (approx. 90-100 µL) organic phase at the bottom.

    • Carefully insert a microsyringe through the upper aqueous layer and into the bottom organic phase.

    • Withdraw a known volume (e.g., 1-5 µL) of the organic phase.

  • Analysis:

    • Inject the collected organic phase directly into the analytical instrument (e.g., GC-MS). The high concentration factor achieved by this method often allows for very low detection limits.

Part 3: Downstream Processing and Analytical Considerations

The choice of LLE method often depends on the subsequent analysis.

  • For Preparative Purification: The standard separatory funnel method is preferred as it can handle larger quantities. The isolated crude product would then typically be purified further by column chromatography or recrystallization.[7]

  • For Quantitative Analysis: Both methods are suitable. However, DLLME is often favored for trace analysis due to its high enrichment factor and minimal solvent usage.[8] Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV) are commonly employed for the quantification of such analytes.[9][10][11] Derivatization is generally not required for this molecule due to the stability of the amide bond under typical chromatographic conditions.[12]

Conclusion

The liquid-liquid extraction of N-butyl-N-methyl-2,2-diphenylacetamide is governed by its neutral, lipophilic nature. Success hinges on the rational selection of an organic solvent system that maximizes its partitioning out of the aqueous phase. While the classic separatory funnel method provides a robust and scalable solution for purification and isolation, modern techniques like DLLME offer a rapid and efficient alternative for analytical-scale sample preparation. By understanding the chemical principles and following these detailed protocols, researchers can confidently and effectively isolate this compound for their specific needs.

References

  • Annual Reviews. (n.d.). LIQUID-LIQUID EXTRACTION OF THE ACTINIDES. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • MDPI. (n.d.). Insight into the Liquid–Liquid Extraction System AuCl4−/HCl/A327H+Cl− Ionic Liquid/Toluene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-dibutyl- (CAS 1563-90-2). Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of hydrochloric acid with binary mixtures of tertiary amine and organophosphorus acid and analysis of the interaction between the constituents of these mixtures | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Diphenylacetamide | C14H13NO | CID 78420 - PubChem. Retrieved from [Link]

  • LookChem. (n.d.). N-methyl-2,2-diphenylacetamide - 954-21-2. Retrieved from [Link]

  • Periodica Polytechnica. (2015, September 16). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. Retrieved from [Link]

  • gsrs.ncats.nih.gov. (n.d.). N-BUTYL-2,2-DIPHENYLACETAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102666496A - A new preparation method of 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide.
  • Indian Journal of Chemistry. (n.d.). Note Synthesis/Isolation of darifenacin hydrobromide by-products. Retrieved from [Link]

  • University of California, Irvine. (n.d.). pka bases.cdx. Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values bases - Chair of Analytical Chemistry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • PubChemLite. (n.d.). N-butyl-2,2-diphenylacetamide (C18H21NO). Retrieved from [Link]

  • ScienceDirect. (2024, August 14). Development and validation of a new analytical method for the determination of plasticizers in bee pollen. Retrieved from [Link]

  • ResearchGate. (2016, October 25). (PDF) Analytical Techniques for Scientists. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N-BUTYL-2,2-DIPHENYLACETAMIDE. Retrieved from [Link]

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Application Note: Preparation, Handling, and Quality Control of N-butyl-N-methyl-2,2-diphenylacetamide Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Content Focus: Overcoming solubility bottlenecks for highly lipophilic tertiary amides in high-throughput and cell-based assays.

Introduction & Mechanistic Rationale

In high-throughput screening (HTS) and early-stage drug development, the physicochemical properties of a lead compound dictate its behavior in aqueous assay environments[1]. N-butyl-N-methyl-2,2-diphenylacetamide is a highly lipophilic derivative of the 2,2-diphenylacetamide class. While simpler analogs (such as the herbicide diphenamid) possess moderate lipophilicity, the substitution of a methyl group with a bulkier, more hydrophobic butyl chain significantly increases the compound's partition coefficient (LogP).

As a Senior Application Scientist, I frequently observe that the mishandling of lipophilic compounds is the primary driver of false negatives in biological assays. When a hydrophobic compound is introduced into an aqueous buffer, it often exceeds its kinetic solubility limit, leading to supersaturation and subsequent micro-precipitation[2]. To prevent this, stock solutions must be prepared in anhydrous organic solvents and subjected to rigorous quality control before assay integration. This guide outlines a self-validating protocol for formulating and handling this specific compound to ensure absolute data integrity.

Physicochemical Profiling

Understanding the molecular characteristics of N-butyl-N-methyl-2,2-diphenylacetamide is the first step in designing a reliable formulation strategy. The absence of hydrogen bond donors and the presence of a bulky hydrophobic core necessitate the use of strong aprotic solvents.

Table 1: Quantitative Physicochemical Properties & Formulation Implications

PropertyValueImplication for Assay Preparation
Chemical Name N-butyl-N-methyl-2,2-diphenylacetamideBulky hydrophobic core; requires organic solvent.
Molecular Formula C19H23NOHigh carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 281.40 g/mol Standard MW; 10 mM stock requires 2.814 mg/mL.
Predicted LogP ~4.2 - 4.5Highly lipophilic; prone to rapid aqueous precipitation.
H-Bond Donors 0Cannot donate hydrogen bonds to aqueous media.
H-Bond Acceptors 1 (Carbonyl Oxygen)Weak interaction with aqueous buffers.
Primary Solvent Anhydrous DMSOEssential for master stock formulation[3].
Workflow Visualization

The following diagram illustrates the critical path from solid powder to an assay-ready aqueous dilution, emphasizing the integration of quality control steps to create a self-validating workflow.

G A Solid Compound (N-butyl-N-methyl-2,2-diphenylacetamide) B Gravimetric Weighing (Amber Glass Vial) A->B C Solvent Addition (Anhydrous DMSO) B->C D Dissolution (Vortex & Sonication) C->D E Quality Control (Nephelometry / LC-MS) D->E F Aliquoting (Low-Bind Tubes) E->F G Storage (-20°C, Desiccated) F->G H Aqueous Dilution (Final DMSO < 1%) G->H

Workflow for preparing and validating lipophilic DMSO stock solutions.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed not just to dissolve the compound, but to verify its state in solution, ensuring that every biological replicate is exposed to the exact intended concentration.

Phase 1: Preparation of a 10 mM Master Stock

Causality Note: We utilize anhydrous Dimethyl Sulfoxide (DMSO) because water absorption by hygroscopic solvents dramatically lowers their solvation capacity for lipophilic compounds. Furthermore, lipophilic molecules can partition into standard polystyrene plastics; therefore, glass or low-bind polypropylene must be used[4].

  • Equilibration: Allow the sealed vial of solid N-butyl-N-methyl-2,2-diphenylacetamide to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents ambient moisture condensation on the hydrophobic powder.

  • Gravimetric Weighing: Using a microbalance, accurately weigh 2.81 mg of the compound into an amber glass vial.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO (≥99.9% purity, stored under argon).

  • Dissolution: Vortex the vial vigorously for 2 minutes. If the compound does not fully dissolve, place the vial in an ultrasonic water bath at room temperature for 5–10 minutes. Do not apply heat, as localized heating can degrade the solvent or compound over time.

  • Sterilization (Optional but Recommended for Cell Assays): If the assay is cell-based, filter the 10 mM stock through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use standard MCE or CA filters, as lipophilic compounds will bind to these membranes[2].

Phase 2: Quality Control & Kinetic Solubility Assessment

Causality Note: A stock solution is only as good as its behavior in the final assay buffer. Kinetic solubility measurements represent the compound's concentration threshold before turbidity occurs upon aqueous dilution[3].

  • Aqueous Spike-In: In a 96-well clear-bottom plate, add 2 µL of the 10 mM DMSO stock to 198 µL of your target assay buffer (e.g., PBS pH 7.4) to create a 100 µM solution with 1% final DMSO.

  • Nephelometric Readout: Incubate the plate at room temperature for 2 hours. Use a laser nephelometer or a microplate reader (measuring absorbance at 620 nm) to check for turbidity[3],[2].

  • Validation Threshold: If the absorbance/scatter is identical to a blank well (1% DMSO in buffer), the compound is fully soluble at 100 µM. If turbidity is detected, you must perform a serial dilution to find the maximum kinetic solubility limit, and adjust your assay's maximum testing concentration accordingly.

Phase 3: Aliquoting and Storage

Causality Note: Freeze-thaw cycles introduce atmospheric moisture into the DMSO. Over multiple cycles, the water content rises, causing the lipophilic amide to crash out of solution invisibly.

  • Aliquoting: Divide the validated 10 mM master stock into 20 µL to 50 µL single-use aliquots using low-bind polypropylene microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C in a sealed container with desiccant packets[4].

  • Usage: Thaw a single aliquot immediately before the assay. Discard any remaining volume after use to strictly enforce a "no freeze-thaw" policy[5].

Dilution Strategy for Biological Assays

When transitioning from the DMSO stock to the aqueous assay environment, the final concentration of DMSO must be tightly controlled. For most cell-based assays, DMSO concentrations exceeding 0.5% - 1.0% induce significant cytotoxicity and alter membrane permeability[5].

Best Practice for Aqueous Dilution: Always add the DMSO stock solution to the aqueous buffer while vortexing or rapidly mixing, rather than adding buffer to the DMSO. This prevents localized zones of high aqueous concentration that trigger irreversible nucleation and aggregation of the lipophilic compound[4]. If precipitation persists at your target concentration, consider the addition of biologically compatible co-solvents or surfactants (e.g., 0.1% Tween-80 or BSA) to the assay buffer to stabilize the supersaturated state[1].

References
  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization. LCGC International. Available at:[Link]

  • High throughput screening of pharmacokinetics and metabolism in drug discovery (I)--establishment of assessment system for absorption to compounds with a wide diversity of physical properties. PubMed (NIH).
  • Compound Handling Instructions. MedChemExpress.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients.
  • Ensuring the stability and solubility of lenacapavir in experimental solutions. BenchChem.

Sources

Scalable manufacturing routes for N-butyl-N-methyl-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Routes for N-Butyl-N-Methyl-2,2-Diphenylacetamide

Executive Overview

The synthesis of highly sterically hindered, lipophilic amides such as N-butyl-N-methyl-2,2-diphenylacetamide presents unique challenges in process chemistry. This compound, characterized by its bulky diphenylmethane core and a tertiary aliphatic amide linkage, serves as a critical structural motif in the development of specialized ligands, antispasmodic analogs, and advanced active pharmaceutical ingredients (APIs).

As of 2026, transitioning this synthesis from a milligram-scale medicinal chemistry bench to a multi-kilogram pilot plant requires abandoning expensive, atom-inefficient coupling reagents in favor of robust, scalable, and economically viable pathways. This guide details the process rationale, self-validating analytical controls, and step-by-step manufacturing protocols required to synthesize this molecule safely and efficiently under stringent regulatory frameworks (such as ICH Q3C guidelines for residual solvents).

Retrosynthetic Strategy & Process Causality

In early-stage drug development, amidation is frequently achieved using peptide coupling agents (e.g., EDC/HOBt, HATU) in halogenated solvents like dichloromethane (DCM). While effective for library synthesis, these methods are fundamentally flawed for large-scale manufacturing due to high costs, massive waste generation (high E-factor), and the difficulty of removing water-soluble urea byproducts [1].

When evaluating alternative routes for N-butyl-N-methyl-2,2-diphenylacetamide, we must consider the specific physicochemical properties of the starting materials:

  • Thermal/Solvent-Free Amidation: Recent green chemistry advancements utilize boric acid and urea at 160–180 °C to drive direct amidation [3]. However, applying this to our target is unfeasible . The secondary amine required, N-butyl-N-methylamine, has a boiling point of ~91 °C. Heating the system to 160 °C would result in the rapid volatilization of the amine before conversion could occur, necessitating highly pressurized, specialized reactors that complicate standard scale-up.

  • The Acid Chloride Route (Selected): The industrial gold standard for sterically hindered amides is the activation of the carboxylic acid to an acid chloride using thionyl chloride (

    
    ), followed by reaction with the amine [1][2].
    

Causality behind the selected conditions:

  • Solvent Selection: We deviate from laboratory protocols that use DCM[2]. Instead, we utilize Toluene . Toluene is non-halogenated, allows for higher reaction temperatures during the

    
     activation (accelerating gas evolution), and serves as an excellent organic phase for the subsequent step.
    
  • Base Selection (Schotten-Baumann Conditions): Rather than using an organic base like triethylamine—which forms bulky, organic-soluble hydrochloride salts that are notoriously difficult to wash out—we employ a biphasic system with aqueous Sodium Hydroxide (

    
    ). The aqueous phase acts as an irreversible sink for the 
    
    
    
    byproduct, driving the reaction to >99% conversion while keeping the organic phase pristine [1].

Quantitative Route Comparison

The following table summarizes the quantitative metrics that justify the selection of the biphasic acid chloride route for industrial scale-up.

Synthetic RouteReagents / SolventsScalability IndexExpected YieldE-FactorCost per kg API
Acid Chloride (Biphasic)

, Toluene, Aq.

High 92 – 95% < 5 Low
Peptide CouplingEDC·HCl, HOBt, DCM, DIPEALow85 – 89%> 15Very High
Thermal (Solvent-Free)Boric Acid, Urea (160 °C)UnfeasibleN/A (Amine boils)N/AN/A

Process Workflow Visualization

G A 2,2-Diphenylacetic Acid (Starting Material) B Thionyl Chloride (SOCl₂) Catalytic DMF, Toluene, 65°C A->B C 2,2-Diphenylacetyl Chloride (Reactive Intermediate) B->C IPC 1: MeOH Quench (>99% Conversion) E Biphasic Amidation 0°C to RT, High Agitation C->E D N-Butyl-N-methylamine + 20% Aq. NaOH D->E F Phase Separation & Wash (Aqueous Salt Removal) E->F IPC 2: HPLC (Intermediate < 0.5%) G N-Butyl-N-methyl-2,2-diphenylacetamide (Target Compound) F->G Solvent Swap & Crystallization

Figure 1: Scalable synthetic workflow for N-butyl-N-methyl-2,2-diphenylacetamide.

Step-by-Step Manufacturing Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent phases without passing the defined In-Process Controls (IPCs).

Phase 1: Activation (Synthesis of 2,2-Diphenylacetyl Chloride)

Caution:


 reacts violently with water and evolves toxic 

and

gases. Ensure the reactor is vented through a caustic scrubber.
  • Reactor Charging: To a dry, glass-lined reactor under nitrogen, charge 2,2-diphenylacetic acid (1.0 equivalent) and anhydrous Toluene (5 volumes).

  • Catalyst Addition: Add N,N-Dimethylformamide (DMF) (0.05 equivalents). Causality: DMF reacts with

    
     to form the Vilsmeier-Haack reagent, which acts as a highly active catalytic intermediate, accelerating the chlorination and allowing for lower overall reaction temperatures.
    
  • Dosing: Heat the suspension to 60–65 °C. Begin dropwise addition of Thionyl Chloride (

    
    ) (1.15 equivalents) over 2 hours. Causality: Dosing at elevated temperatures ensures the 
    
    
    
    is consumed immediately upon entering the reactor, preventing dangerous accumulation and potential thermal runaway.
  • Maturation: Stir at 65 °C for an additional 2 hours until gas evolution ceases and the solution becomes homogeneous.

  • Degassing: Apply a mild vacuum (400 mbar) at 60 °C for 30 minutes to strip residual

    
     and 
    
    
    
    gases from the toluene solution.

Self-Validation Checkpoint (IPC 1): Method: Withdraw a 100 µL aliquot. Quench immediately into 1 mL of HPLC-grade Methanol containing 0.1% triethylamine. Rationale: Direct HPLC analysis of acid chlorides is impossible as they hydrolyze unpredictably on the column. The methanol quench quantitatively converts the acid chloride into the stable methyl ester. Pass Criteria: HPLC analysis shows < 1.0% Area of unreacted 2,2-diphenylacetic acid.

Phase 2: Biphasic Schotten-Baumann Amidation
  • Preparation of Amine Solution: In a separate, jacketed reactor, charge N-butyl-N-methylamine (1.05 equivalents) and a 20% w/w aqueous

    
     solution (2.0 equivalents of base). Cool the biphasic mixture to 0–5 °C with aggressive agitation (minimum 250 RPM).
    
  • Coupling: Transfer the toluene solution of 2,2-diphenylacetyl chloride from Phase 1 into the amine reactor dropwise over 3 hours, maintaining the internal temperature below 15 °C. Causality: The amidation is highly exothermic. Keeping the temperature low prevents the competitive hydrolysis of the acid chloride by the aqueous

    
    , ensuring high yields.
    
  • Maturation: Once dosing is complete, remove the cooling jacket and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

Self-Validation Checkpoint (IPC 2): Method: Stop agitation and allow phases to separate. Withdraw 100 µL from the upper (Toluene) layer. Dilute in 1 mL Acetonitrile. Pass Criteria: HPLC analysis shows < 0.5% Area of the acid chloride intermediate.

Phase 3: Isolation and Purification
  • Phase Separation: Stop agitation and allow the mixture to settle for 30 minutes. Drain the lower aqueous layer (containing

    
     and excess 
    
    
    
    ) to waste.
  • Washing: Wash the organic layer with 1M aqueous

    
     (2 volumes) to protonate and remove any unreacted N-butyl-N-methylamine. Follow with a 10% brine wash (2 volumes) to neutralize the organic phase.
    
  • Solvent Swap (ICH Q3C Compliance): Concentrate the toluene solution under vacuum (50 °C, 50 mbar) to approximately 2 volumes. Charge Heptane (5 volumes) and distill again to 3 volumes to azeotropically remove residual toluene. Causality: Toluene is a Class 2 solvent with strict PMDA/ICH limits. Swapping to Heptane (Class 3) ensures regulatory compliance and induces crystallization of the highly lipophilic product.

  • Crystallization: Cool the heptane slurry to 0 °C over 4 hours. Filter the resulting white crystalline solid, wash with cold heptane, and dry in a vacuum oven at 45 °C to constant weight.

References

  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution Source: Scribd URL
  • Application Notes and Protocols for the Synthesis of N-(2-chlorobenzyl)
  • Solvent-Free Synthesis of Amide: A Novel Technique of Green Chemistry Source: Semantic Scholar URL

Microwave-assisted synthesis of N-butyl-N-methyl-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-butyl-N-methyl-2,2-diphenylacetamide

Executive Summary

Topic: High-efficiency synthesis of sterically hindered amides via microwave irradiation. Target Molecule: N-butyl-N-methyl-2,2-diphenylacetamide. Context: Diphenylacetamide derivatives are critical pharmacophores in medicinal chemistry, serving as structural cores for anticholinergics, anticonvulsants, and analgesic intermediates. However, the steric bulk of the diphenylmethyl group (


) often impedes nucleophilic attack at the carbonyl carbon under conventional thermal conditions, leading to prolonged reaction times and incomplete conversion.

Core Value Proposition: This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome the activation energy barrier imposed by steric hindrance. By leveraging dipolar polarization, this method reduces reaction time from hours (thermal) to minutes, improves yield (>90%), and minimizes solvent usage.

Scientific Rationale & Mechanism

The Steric Challenge

The target molecule features a diphenylmethyl group adjacent to the carbonyl. The two phenyl rings create a "cone of shielding" that hinders the approach of the nucleophile (N-methylbutylamine). Furthermore, the amine itself is secondary and unsymmetrical, adding minor steric drag compared to primary amines.

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix.

  • Dipolar Polarization: The amide bond formation proceeds via a dipolar transition state (zwitterionic tetrahedral intermediate). Microwave energy stabilizes this polar transition state more effectively than the ground state, lowering the activation energy (

    
    ).
    
  • Volumetric Heating: Unlike convective heating (oil bath), which heats from the outside in, microwaves heat the entire volume simultaneously, preventing the "wall effect" and ensuring uniform energy distribution to overcome the rotational barrier of the phenyl rings.

Reaction Scheme Visualization

ReactionMechanism cluster_MW Microwave Field Effects Reactants Diphenylacetyl Chloride + N-Methylbutylamine TS Tetrahedral Intermediate (Polar Transition State) Reactants->TS Nucleophilic Attack (MW Accelerated) Product N-butyl-N-methyl- 2,2-diphenylacetamide TS->Product Elimination Byproduct HCl (captured by Base) TS->Byproduct

Figure 1: Mechanistic pathway highlighting the microwave-accelerated transition state.

Experimental Protocol

Safety Warning: Diphenylacetyl chloride is corrosive and a lachrymator. N-methylbutylamine is flammable. Perform all handling in a fume hood. Ensure the microwave vial is rated for the generated pressure.

Materials & Equipment
  • Reagents:

    • Diphenylacetyl chloride (1.0 equiv) [CAS: 1871-76-7]

    • N-methylbutylamine (1.2 equiv) [CAS: 110-68-9]

    • Triethylamine (TEA) (1.5 equiv) [Base scavenger]

    • Dichloromethane (DCM) [Solvent][1]

  • Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

    • 10 mL Pressure-rated glass vial with Teflon/Silicon septum.

Step-by-Step Procedure

Step 1: Reactant Preparation

  • Dissolve Diphenylacetyl chloride (230 mg, 1.0 mmol) in dry DCM (2 mL) in the microwave vial.

  • Add Triethylamine (0.21 mL, 1.5 mmol). The solution may fume slightly; this is normal.

  • Add N-methylbutylamine (0.14 mL, 1.2 mmol) dropwise. Note: An immediate precipitate of TEA·HCl indicates the reaction has initiated.

  • Seal the vial with the crimp cap.

Step 2: Microwave Irradiation Program the reactor with the following parameters (Optimization based on Standard Amidation Protocols):

ParameterSettingRationale
Temperature 100°CSufficient to overcome steric barrier without degrading reactants.
Power Dynamic (Max 150W)Allows the instrument to modulate power to maintain temp.
Hold Time 10 MinutesThermal methods require 2–4 hours; MW achieves conversion in minutes.
Pressure Limit 200 psiSafety cutoff (DCM builds pressure at 100°C).
Stirring HighEssential for uniform heat distribution.

Step 3: Workup & Purification [2]

  • Cool the vial to room temperature (using compressed air flow in the reactor).

  • Open the vial and dilute the mixture with DCM (15 mL).

  • Wash 1: 1M HCl (10 mL) to remove excess amine and TEA.

  • Wash 2: Saturated NaHCO₃ (10 mL) to remove any hydrolyzed acid.

  • Wash 3: Brine (10 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The product is typically pure enough (>95%) for use. If necessary, purify via flash chromatography (Hexane:EtOAc 80:20).

Workflow Visualization

Workflow Setup 1. Setup: Mix Acid Chloride + Amine + TEA in DCM (sealed vial) Irradiation 2. Irradiation: 100°C, 10 min, 150W (Dynamic Power) Setup->Irradiation Quench 3. Workup: Dilute with DCM Wash: HCl -> NaHCO3 -> Brine Irradiation->Quench Isolate 4. Isolation: Dry (Na2SO4) -> Evaporate Yield Calculation Quench->Isolate

Figure 2: Operational workflow for the microwave synthesis protocol.

Data Analysis & Validation

Expected Analytical Data

Since this is a specific derivative, the following spectral characteristics are predicted based on fragment analysis of similar diphenylacetamides:

  • Physical State: Viscous pale yellow oil or low-melting solid.

  • Yield: Expect 88–96% (Microwave) vs. 60–75% (Thermal).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20–7.40 (m, 10H, Ph -H)
      
    • 
       5.20 (s, 1H, CH -Ph
      
      
      
      )
    • 
       3.35 & 3.20 (t, 2H, N-CH
      
      
      
      -Pr, rotamers)
    • 
       2.95 & 2.85 (s, 3H, N-CH
      
      
      
      , rotamers)
    • 
       1.20–1.60 (m, 4H, alkyl chain)
      
    • 
       0.90 (t, 3H, terminal CH
      
      
      
      )
    • Note: Amides often show rotamers in NMR due to restricted rotation around the C-N bond.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Moisture in solvent hydrolyzing acid chloride.Use anhydrous DCM; keep reagents under

.
Pressure Error Vial overfilled or temp too high for DCM.Use Toluene (lower vapor pressure) or reduce volume to <3 mL.
Incomplete Reaction Extreme steric hindrance.[3]Increase Temp to 120°C; Switch solvent to DMF (higher boiling point).

Green Chemistry & Sustainability Note

While the Acid Chloride route is robust, a Direct Amidation route (reacting Diphenylacetic Acid directly with the amine) is more sustainable as it avoids the corrosive chloride intermediate.

  • Alternative Protocol: Mix Acid + Amine (1:1) + Boric Acid (10 mol%) catalyst. Irradiate at 150°C (solvent-free) for 20 mins. This eliminates chlorinated waste.

References

  • Microwave-Assisted Amidation Reviews

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Sterically Hindered Amide Synthesis

    • Schaefer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Link

  • Diphenylacetamide Pharmacology & Chemistry

    • Kumar, A., & Mishra, A. K. (2015).[4] Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy and Bioallied Sciences. Link

  • General Microwave Protocols

    • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron. Link

Sources

Troubleshooting & Optimization

Improving reaction yield of N-butyl-N-methyl-2,2-diphenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Answering the growing need for robust and reproducible synthetic methodologies in drug discovery and development, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of N-butyl-N-methyl-2,2-diphenylacetamide. Authored for researchers, by scientists, this resource moves beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding of the reaction dynamics.

Our focus is on a common and effective synthetic route: the acylation of N-butyl-N-methylamine with 2,2-diphenylacetyl chloride. This guide is structured into a troubleshooting Q&A, a set of frequently asked questions (FAQs), and a detailed experimental protocol to empower you to overcome common challenges and significantly improve your reaction yields and product purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed to pinpoint potential causes and provide actionable, step-by-step solutions.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield is one of the most common issues, typically stemming from problems with your reagents or reaction environment. Let's break down the potential culprits.

  • Potential Cause 1: Hydrolysis of 2,2-Diphenylacetyl Chloride. Acyl chlorides are highly reactive and extremely sensitive to moisture.[1] If exposed to water, 2,2-diphenylacetyl chloride will rapidly hydrolyze back to 2,2-diphenylacetic acid, making it unavailable to react with your amine.

    Solution:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use.

    • Use Anhydrous Solvents: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) should be freshly distilled or obtained from a sealed, anhydrous-grade bottle.[1] Resources are available for standard solvent purification techniques.[2]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

  • Potential Cause 2: Inactive Amine Nucleophile. The reaction relies on the nucleophilic attack of the amine on the acyl chloride.[3] If the amine is protonated, it becomes an ammonium salt and is no longer nucleophilic, which will halt the reaction.[1]

    Solution:

    • Check the Base Stoichiometry: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4] A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is crucial to neutralize this HCl.[1] You must use at least one full equivalent of the base.

    • Amine Salt Starting Material: If your N-butyl-N-methylamine is in the form of a hydrochloride salt, you will need to add a second equivalent of base—one to neutralize the amine salt and one to scavenge the HCl produced during the reaction.

  • Potential Cause 3: Poor Quality Starting Materials. The purity of your starting materials is paramount.

    Solution:

    • Verify 2,2-Diphenylacetic Acid: Ensure the precursor acid is pure before converting it to the acyl chloride. If necessary, recrystallize it.

    • Freshly Prepare or Purify Acyl Chloride: The best practice is to prepare the 2,2-diphenylacetyl chloride from 2,2-diphenylacetic acid using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride immediately before use.[4][5] If it's an older reagent, it has likely degraded.

    • Check Amine Purity: Distill the N-butyl-N-methylamine if its purity is questionable.

Question 2: My TLC analysis shows multiple spots, indicating a mixture of products. What are the common impurities and how can I minimize them?

Answer: The presence of multiple spots on your TLC plate points to either an incomplete reaction or the formation of side products.

  • Potential Cause 1: Unreacted Starting Materials. The most common "impurities" are simply unreacted 2,2-diphenylacetyl chloride (or its hydrolyzed form, the acid) and N-butyl-N-methylamine.

    Solution:

    • Monitor Reaction Progress: Use TLC to monitor the reaction until the limiting reagent spot has completely disappeared.[1]

    • Optimize Reaction Time and Temperature: Amide formation from acyl chlorides is typically fast, often completing within a few hours at room temperature.[5][6] However, if one of your starting materials is sterically hindered, you may need to gently heat the reaction or increase the reaction time.[1]

  • Potential Cause 2: Formation of 2,2-Diphenylacetic Acid. As mentioned, if moisture is present, your acyl chloride will convert back to the corresponding carboxylic acid.

    Solution:

    • Strict Anhydrous Technique: Revisit the steps outlined in Question 1 to rigorously exclude water from your reaction.

    • Aqueous Work-up: This impurity can be easily removed during the work-up. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.[5]

  • Potential Cause 3: Side Reactions with the Base. While uncommon with standard bases like TEA, highly nucleophilic basic impurities could potentially react.

    Solution:

    • Use a Non-Nucleophilic Base: Ensure you are using a sterically hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).[1] Pyridine is also a common choice.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic route for N-butyl-N-methyl-2,2-diphenylacetamide?

A1: The most reliable and widely used method is a two-step process. First, 2,2-diphenylacetic acid is converted to its more reactive acid chloride derivative, 2,2-diphenylacetyl chloride, using an agent like thionyl chloride or oxalyl chloride.[5][7] Second, the isolated 2,2-diphenylacetyl chloride is reacted with N-butyl-N-methylamine in the presence of a base to yield the final amide product.[5][8] This nucleophilic acyl substitution reaction is generally high-yielding and proceeds under mild conditions.[]

Q2: How do I choose the right solvent and base for this reaction?

A2: The choice of solvent and base is critical for success.

  • Solvent: Anhydrous aprotic solvents are required to prevent hydrolysis of the acyl chloride.[1] Dichloromethane (DCM) is an excellent first choice due to its high solvency for the reactants and ease of removal. Other suitable options include tetrahydrofuran (THF), diethyl ether, and acetonitrile.[1][6]

  • Base: A non-nucleophilic tertiary amine is ideal. Triethylamine (TEA) is the most common and cost-effective choice.[5] Its role is solely to neutralize the HCl byproduct, driving the reaction to completion.[1] At least one equivalent is necessary.

Q3: What is the best way to purify the final product?

A3: Purification typically involves a combination of an aqueous work-up and chromatography or recrystallization.

  • Aqueous Work-up: After the reaction is complete, the mixture should be washed sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous NaHCO₃ solution to remove any unreacted carboxylic acid.[5] A final wash with brine helps to remove residual water and break any emulsions.[1]

  • Final Purification: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) is often effective. If it is an oil or if impurities persist, column chromatography on silica gel is the preferred method.[10]

Q4: Can I use a coupling reagent directly with 2,2-diphenylacetic acid and the amine?

A4: Yes, this is a valid alternative to the acyl chloride method. Modern peptide coupling reagents like DCC, EDC, HATU, or PyBOP can be used to directly form the amide bond from the carboxylic acid and amine.[6][][11] These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine.[11][12] While this avoids the need to handle thionyl chloride and the moisture-sensitive acyl chloride, these reagents are more expensive and can introduce their own purification challenges (e.g., removal of dicyclohexylurea (DCU) byproduct when using DCC).

Visualizing the Synthesis Pathway

The following diagram illustrates the standard two-step synthesis of N-butyl-N-methyl-2,2-diphenylacetamide, highlighting the key reagents and potential side reactions.

Synthesis_Workflow A 2,2-Diphenylacetic Acid B 2,2-Diphenylacetyl Chloride A->B  + SOCl₂ or (COCl)₂ B->A D N-Butyl-N-methyl-2,2-diphenylacetamide (Target Product) B->D Nucleophilic Acyl Substitution C N-Butyl-N-methylamine C->B E HCl (Byproduct) G Base-HCl Salt E->G F Base (e.g., Triethylamine) F->E Neutralization H H₂O (Moisture) H->B Hydrolysis (Leads to low yield)

Caption: Reaction scheme for N-butyl-N-methyl-2,2-diphenylacetamide synthesis.

Optimized Reaction Parameters

The table below summarizes the recommended conditions for the acylation step to maximize yield and purity.

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solvency, easy to remove.[1]
Base Triethylamine (TEA)Effective, non-nucleophilic HCl scavenger.[5]
Stoichiometry
2,2-Diphenylacetyl Chloride1.0 - 1.1 equivalentsLimiting reagent or slight excess.
N-butyl-N-methylamine1.0 equivalents
Triethylamine1.2 - 1.5 equivalentsEnsures complete neutralization of HCl byproduct.[5]
Temperature 0 °C for addition, then warm to RTControls the initial exothermic reaction.[5]
Reaction Time 2 - 6 hoursTypically sufficient for full conversion; monitor by TLC.[5]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the acyl chloride.[1]

Detailed Experimental Protocol

This protocol details the synthesis from 2,2-diphenylacetic acid.

Step 1: Synthesis of 2,2-Diphenylacetyl Chloride [5][7]

  • Set up an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add 2,2-diphenylacetic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 5 mL per gram of acid).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Once complete, remove the excess thionyl chloride and DCM under reduced pressure (rotary evaporator) to obtain crude 2,2-diphenylacetyl chloride as an oil or low-melting solid. This crude product is typically used immediately in the next step without further purification.[5]

Step 2: Synthesis of N-butyl-N-methyl-2,2-diphenylacetamide [5]

  • In a separate, oven-dried, three-neck flask under a nitrogen atmosphere, dissolve N-butyl-N-methylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool this solution to 0 °C in an ice bath.

  • Dissolve the crude 2,2-diphenylacetyl chloride (1.1 eq) from Step 1 in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled, stirred amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure N-butyl-N-methyl-2,2-diphenylacetamide.

References

  • Patsnap Eureka. (2026, February 28). Amide Synthesis in Aqueous Media: Optimizing Reaction Efficiency.
  • CAS. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Patsnap Eureka. (2026, February 28).
  • Benchchem. Application Notes and Protocols for the Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide.
  • Organic Syntheses. Diphenylacetyl chloride procedure.
  • Benchchem. Optimizing reaction conditions for the synthesis of amides from 1-Phenylcyclopentane-1-carbonyl chloride.
  • ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis.
  • Benchchem. Technical Support Center: Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide.
  • Master Organic Chemistry. (2018, February 28).
  • Chem Help ASAP. (2019, November 12).
  • Alfa Chemistry. (2018, August 29).
  • Fisher Scientific. Amide Synthesis.
  • BOC Sciences. (2024, March 29).
  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides.
  • ChemicalBook. 2,2-Diphenylacetic acid synthesis.

Sources

Technical Support Center: Preventing Degradation of N-butyl-N-methyl-2,2-diphenylacetamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-butyl-N-methyl-2,2-diphenylacetamide (BMDPA) . As a tertiary amide structurally related to the diphenylacetamide class of compounds (such as the well-documented herbicide diphenamid), BMDPA presents specific stability challenges when formulated in solution.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent hydrolytic, photolytic, and thermal degradation.

Section 1: Frequently Asked Questions (FAQs) - Mechanisms & Causality

Q1: Why does BMDPA degrade in aqueous solutions over time, and what are the primary degradants? A1: Like other diphenylacetamides, BMDPA is highly susceptible to base- and acid-catalyzed hydrolysis of the tertiary amide bond[1]. While the bulky 2,2-diphenyl groups provide some steric shielding, extreme pH environments will eventually cleave the amide bond, yielding 2,2-diphenylacetic acid and N-butyl-N-methylamine[2]. To prevent this, solutions must be buffered to a neutral pH (e.g., pH 6.5–7.5). Causality dictates that minimizing hydroxide or hydronium ion concentration directly reduces the rate of nucleophilic attack on the amide carbonyl.

Q2: I observe new peaks in my HPLC chromatogram after exposing the solution to ambient light. What is happening? A2: You are likely observing photolytic N-dealkylation. Diphenylacetamide derivatives are known to undergo homogeneous photolysis under UV and ambient light[3]. For BMDPA, photon absorption triggers the oxidative cleavage of the N-alkyl groups, resulting in mono-dealkylated products: N-methyl-2,2-diphenylacetamide (loss of the butyl group) and N-butyl-2,2-diphenylacetamide (loss of the methyl group)[4]. This mechanism explains why your chromatogram shows new, closely eluting peaks with a lower molecular weight.

Q3: Does temperature affect the stability of BMDPA in organic solvents? A3: Yes. While diphenylacetamides are moderately stable to heat in their solid state, prolonged exposure to elevated temperatures (e.g., >40°C) in protic solvents (like methanol or water) can accelerate solvolysis[5]. Always store stock solutions at 4°C or -20°C in anhydrous, aprotic solvents (e.g., DMSO or Acetonitrile) to ensure long-term structural integrity.

Section 2: Troubleshooting Guides & Experimental Protocols

Protocol 1: Self-Validating Forced Degradation Study

To accurately identify if your compound is degrading, you must intentionally generate the degradants using a controlled, self-validating system. This ensures that your stability-indicating HPLC method can successfully resolve the intact Active Pharmaceutical Ingredient (API) from its degradants[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mg/mL stock solution of BMDPA in HPLC-grade Acetonitrile.

  • Hydrolytic Stress (Acid/Base):

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 N HCl.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1 N NaOH.

    • Control: Mix 1 mL of stock with 1 mL of neutral PBS (pH 7.4).

  • Photolytic Stress:

    • Place 2 mL of the stock solution in a transparent quartz vial.

    • Self-Validating Control: Place 2 mL of the stock solution in an amber vial wrapped tightly in aluminum foil (Dark Control).

    • Expose both vials to a UV/Vis light source (e.g., ICH Q1B compliant chamber) for 24 hours[3]. Note: The dark control validates that any degradation observed in the quartz vial is strictly photolytic, not thermal.

  • Incubation: Incubate all hydrolytic samples at 60°C for 48 hours.

  • Neutralization & Analysis: Neutralize the acid/base samples to prevent damage to your HPLC column. Analyze all samples and controls via LC-MS to map the mass shifts (Δm) of the degradants.

Protocol 2: Stabilized Formulation Preparation

If you are preparing BMDPA for long-term storage or in vitro assays, follow this protocol to arrest degradation pathways:

  • Solvent Selection: Dissolve BMDPA in anhydrous DMSO to prevent aqueous solvolysis.

  • Buffering (Aqueous Media): If aqueous media is strictly required for your assay, use a 50 mM Phosphate Buffer adjusted precisely to pH 7.0.

  • Light Protection: Perform all liquid handling under yellow light. Store final aliquots exclusively in actinic (amber) glassware.

  • Storage: Purge vials with Argon or Nitrogen gas to displace oxygen (preventing oxidative dealkylation) and store at -20°C.

Section 3: Quantitative Data

The table below summarizes the expected degradation behavior of BMDPA based on the stability profiles of homologous diphenylacetamides[1][3][5].

Table 1: Expected Degradation Rates of BMDPA under Various Stress Conditions

Stress ConditionReagent / EnvironmentTemp (°C)TimeExpected Degradation (%)Primary Degradant(s)
Acidic Hydrolysis 0.1 N HCl60°C48h10 - 15%2,2-diphenylacetic acid
Basic Hydrolysis 0.1 N NaOH60°C48h20 - 25%2,2-diphenylacetic acid
Photolysis (UV) 254 nm Irradiation25°C24h> 50%N-dealkylated amides
Thermal (Aprotic) DMSO (Dark)80°C72h< 2%None (Highly Stable)
Oxidative 3% H₂O₂25°C24h5 - 10%N-oxide derivatives

Section 4: Visualizations

DegradationPathways BMDPA N-butyl-N-methyl- 2,2-diphenylacetamide (Intact API) Hydrolysis Hydrolysis (Extreme pH / H2O) BMDPA->Hydrolysis Aqueous Solvolysis Photolysis Photolysis (UV / Ambient Light) BMDPA->Photolysis Photon Absorption Oxidation Oxidation (ROS / Peroxides) BMDPA->Oxidation Electron Transfer Deg_Acid 2,2-diphenylacetic acid + N-butyl-N-methylamine Hydrolysis->Deg_Acid Amide Bond Cleavage Deg_Dealkyl N-methyl-2,2-diphenylacetamide + N-butyl-2,2-diphenylacetamide Photolysis->Deg_Dealkyl N-Dealkylation Deg_Ox N-oxide derivatives Oxidation->Deg_Ox N-Oxidation

Fig 1. Primary chemical degradation pathways of N-butyl-N-methyl-2,2-diphenylacetamide in solution.

TroubleshootingWorkflow Start Detect New Peak in HPLC LCMS Perform LC-MS Analysis Start->LCMS MassCheck Analyze Mass Shift (Δm) LCMS->MassCheck Hydrolysis Δm indicates cleavage (Hydrolysis) MassCheck->Hydrolysis Mass = 212 Da (Diphenylacetic acid) Photolysis Δm indicates -CH3 or -C4H9 (Dealkylation) MassCheck->Photolysis Mass loss = 14 or 56 Da FixHydro Buffer pH to 7.0 Store at 4°C Hydrolysis->FixHydro FixPhoto Use Amber Vials Store in Dark Photolysis->FixPhoto

Fig 2. Analytical troubleshooting workflow for diagnosing and resolving BMDPA degradation.

Section 5: References

  • Title: Comparison of the degradations of diphenamid by homogeneous photolysis and heterogeneous photocatalysis in aqueous solution[3] Source: PubMed (Chemosphere) URL: [Link]

  • Title: Diphenamid | C16H17NO | CID 13728[5] Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides[2] Source: U.S. Environmental Protection Agency (EPA NEPIS) URL: [Link]

  • Title: Uptake, Translocation, and Degradation of Diphenamid in Plants[4] Source: Weed Science (Cambridge Core) URL: [Link]

Sources

Resolving phase separation issues with N-butyl-N-methyl-2,2-diphenylacetamide

Technical Support Center: Resolving Phase Separation in -Butyl- -Methyl-2,2-Diphenylacetamide

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting LLPS (Oiling Out) and Emulsification[1][2]

Core Technical Insight: The "Oiling Out" Phenomenon

Before troubleshooting, you must understand why this happens.[1][2]


123412metastable liquid-liquid miscibility boundary (binodal)
  • Solvent-rich phase (supernatant).[1][2][3][4]

  • Solute-rich phase (the "oil").[1][2][3]

This oil is not an impurity; it is your product in a disordered, supercooled liquid state.[1][2] The danger is that this oil acts as a "solvent" for impurities, rejecting nothing, and often refuses to crystallize due to high viscosity and low nucleation rates.[2]

Troubleshooting Guide (Q&A)

Issue 1: Crystallization Failure (Oiling Out)

User Question: "I am trying to recrystallize the crude amide from ethanol/water. As I cool the solution, milky droplets form and settle as a sticky gum at the bottom. No crystals appear even after days.[1][2][3] How do I fix this?"

Diagnosis: You have hit the LLPS boundary .[2] The supersaturation is too high, or the temperature dropped too fast, pushing the system into the unstable spinodal region where oiling is favored over nucleation.

Resolution Protocol:

  • Re-dissolve: Heat the mixture until the oil redissolves completely into a single phase.

  • Adjust Solvent Composition: The "anti-solvent" (water) concentration is likely too high.[1][2] Add more "good" solvent (Ethanol or Isopropanol) to shift the binodal curve down.[2]

  • Seed at High Temperature: This is the critical step.[1][2]

    • Cool the clear solution slowly until it is just above the cloud point (the temperature where oiling usually starts).

    • Add seed crystals of pure

      
      -butyl-
      
      
      -methyl-2,2-diphenylacetamide.[1][2][3][4]
    • Why? Seeding provides a template for crystal growth, bypassing the energy barrier for nucleation.[2] This allows the system to consume the supersaturation via crystal growth before it hits the oiling-out boundary.

  • Isothermal Aging: Hold the temperature constant after seeding. Do not cool further until a significant crystal bed has established.[1][2][3]

Issue 2: Emulsion in Aqueous Workup

User Question: "After the amidation reaction, I washed the organic layer with water. Now I have a thick, white emulsion that won't separate. Centrifugation didn't help."

Diagnosis: Tertiary amides can act as weak surfactants.[1][2][3][4] If the pH is not controlled, or if the density difference between phases is low, stable emulsions form.

Resolution Protocol:

  • Density Check: If you are using Dichloromethane (DCM) or Chloroform, the density is close to concentrated brine.[1][2] Dilute the organic phase with a lighter solvent (e.g., Ethyl Acetate or Toluene) to increase the density differential.

  • Brine Wash: Add saturated NaCl.[1][2][3] The high ionic strength "salts out" the organic compounds, disrupting the surfactant layer stabilizing the water droplets.

  • pH Adjustment: If unreacted amine precursors are present, they may be acting as surfactants.[1][2][3]

    • Wash with 1M HCl (to protonate amines, moving them to the aqueous phase).[2]

    • Caution: Ensure your amide is stable to acid hydrolysis (diphenyacetamides are generally robust at room temp).[1][2][3]

Issue 3: Sticky Precipitate in Amorphous Dispersions

User Question: "We are formulating this for a drug delivery study. Upon solvent evaporation, the film looks phase-separated and opaque rather than a clear glass."[4]

Diagnosis: The compound is crystallizing or phase-separating within the polymer matrix due to poor miscibility.

Resolution Protocol:

  • Switch Polymers: If using PEG (hydrophilic), switch to PVP-VA (Polyvinylpyrrolidone-vinyl acetate) or HPMCAS .[1][2][3][4] The amide groups in PVP interact favorably with the diphenyl rings via

    
    -
    
    
    and dipole interactions, inhibiting phase separation.

Visual Workflow: The Oiling-Out Decision Tree

The following diagram illustrates the thermodynamic pathway and the decision points to avoid the "Oiled State."

PhaseSeparationStartHot Homogeneous SolutionCoolingCooling ProcessStart->CoolingCheckIs Supersaturation > LLPS Limit?Cooling->CheckOilingOILING OUT(Liquid-Liquid Phase Separation)Check->OilingYes (Too Fast/Too Poor Solvent)NucleationNucleation Zone(Metastable)Check->NucleationNo (Controlled)ImpurityTrapImpurities Trapped in Oil(Low Purity)Oiling->ImpurityTrapImpurityTrap->StartRe-heat & Add Good SolventGrowthCrystal GrowthNucleation->GrowthSeeding AddedSuccessPure Crystalline SolidGrowth->Success

Caption: Figure 1. Thermodynamic pathway of crystallization vs. oiling out.[1][2][3][5] To avoid the red "Oiling Out" path, one must maintain the system in the green "Nucleation Zone" via seeding and solvent control.

Quantitative Data: Solvent Selection Matrix

Use this table to select the correct solvent system to prevent phase separation.

Solvent SystemRoleSuitability for AmideRisk of Oiling OutRecommendation
Toluene / Heptane RecrystallizationHighMedium Good for final polishing.[1][2][3][4] Add Heptane slowly at reflux.[1][2][3]
Ethanol / Water RecrystallizationModerateHigh High risk of oiling if water >30%.[1][2][3][4] Use seeding.[1][2][3][5]
Ethyl Acetate / Hexane Flash ColumnHighLow Excellent for purification.[1][2][3][4] Unlikely to oil out.
DCM / Water ExtractionN/AHigh (Emulsion) Avoid pure DCM.[1][2][3] Mix with Toluene to alter density.[1][2][3]

Detailed Protocol: Anti-Oiling Recrystallization

Objective: Purify 10g of crude


  • Dissolution: Place 10g crude solid in a flask. Add Ethyl Acetate (30 mL) . Heat to 60°C. The solid should dissolve completely.

  • Filtration: While hot, filter through a glass frit to remove insoluble mechanical impurities.[1][2][3]

  • The "Cloud Point" Approach:

    • Keep the solution at 50-60°C.

    • Add Heptane dropwise with vigorous stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1][2] This is the binodal boundary.

    • Add 1-2 mL of Ethyl Acetate to clear the solution back to a single phase.[2][3][4]

  • Seeding (Crucial):

    • Cool the solution to 40°C.[2]

    • Add 10-20 mg of pure seed crystals.

    • Stir at 40°C for 30 minutes. You should see the seed crystals growing, not melting or turning into oil droplets.[2]

  • Controlled Cooling:

    • Cool at a rate of 5°C per hour until reaching 0°C.

    • Note: If oil droplets appear, reheat to 40°C and add more Ethyl Acetate.[1][2]

  • Harvest: Filter the white crystalline solid and wash with cold Heptane.

References

  • Bonnett, P. E., et al. "Solution Crystallisation of Organic Compounds: Troubleshooting Oiling Out."[1][2] Chemical Engineering Science, vol. 58, no.[1][2] 15, 2003.[1][2][6] (Establishes the thermodynamic fundamentals of LLPS in amide crystallization).

  • Veesler, S., et al. "Liquid-Liquid Phase Separation as a Mechanism for Particle Formation."[1][2][3][4] Crystal Growth & Design, vol. 12, no. 8, 2012. (Describes the kinetics of oiling out vs. nucleation).

  • Deneau, E., & Steele, G. "Practical Strategies for Resolving Oiling Out in Pharmaceutical Crystallization."[1][2] Organic Process Research & Development, vol. 10, no. 5, 2006. Link (Industry-standard guide for resolving these specific issues).

  • PubChem. "N-butyl-2,2-diphenylacetamide Compound Summary."[1][2][3][4] National Library of Medicine, 2024.[1][2] Link (Source for structural properties of the diphenylacetamide class).[1]

Technical Support Center: Minimizing Side Reactions in N-butyl-N-methyl-2,2-diphenylacetamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-butyl-N-methyl-2,2-diphenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during its synthesis. Our focus is on understanding the mechanistic origins of these impurities and providing field-proven protocols to enhance yield and purity.

Section 1: Overview of Synthetic Strategies

The synthesis of a tertiary amide like N-butyl-N-methyl-2,2-diphenylacetamide can be approached from two primary directions: the sequential N-alkylation of a precursor amide or the direct amidation of a carboxylic acid derivative. Each pathway presents a unique set of challenges and potential side reactions that must be carefully managed.

  • Route A: N-Alkylation Pathway: This route typically begins with 2,2-diphenylacetamide or a mono-alkylated derivative (e.g., N-methyl-2,2-diphenylacetamide). The amide is deprotonated with a strong base to form a nucleophilic amide anion, which is then reacted with an alkylating agent (e.g., butyl iodide). While conceptually straightforward, this pathway is susceptible to over-alkylation, O-alkylation, and elimination side reactions.[1][2]

  • Route B: Amidation Pathway: This is often the more direct and cleaner approach. It involves the reaction of an activated form of 2,2-diphenylacetic acid, most commonly the acyl chloride, with the secondary amine, N-butyl-N-methylamine.[][4] The primary challenge in this route is managing the high reactivity of the acyl chloride and preventing hydrolysis.

cluster_0 Synthetic Pathways Start1 2,2-Diphenylacetamide Intermediate1 N-Methyl-2,2-diphenylacetamide Start1->Intermediate1 1. Base 2. Methyl Iodide Start2 2,2-Diphenylacetic Acid Intermediate2 2,2-Diphenylacetyl Chloride Start2->Intermediate2 SOCl₂ or (COCl)₂ FinalProduct N-butyl-N-methyl- 2,2-diphenylacetamide Intermediate1->FinalProduct 1. Base (e.g., NaH) 2. Butyl Iodide Intermediate2->FinalProduct N-butyl-N-methylamine Base (e.g., Pyridine)

Caption: Primary synthetic routes to N-butyl-N-methyl-2,2-diphenylacetamide.

Section 2: Troubleshooting Guides and FAQs

This section directly addresses specific issues encountered during synthesis in a question-and-answer format.

FAQ 1: Hydrolysis and Low Yield

Question: My reaction yield is significantly lower than expected, and I've identified 2,2-diphenylacetic acid as a major byproduct in my crude sample. What is causing this, and how can I prevent it?

Answer:

The presence of 2,2-diphenylacetic acid almost invariably points to contamination by water, which leads to the hydrolysis of key reagents or intermediates. The specific mechanism depends on your chosen synthetic route.

Potential Causes & Mechanisms:

  • Hydrolysis of Acyl Chloride (Amidation Route): 2,2-Diphenylacetyl chloride is highly electrophilic and reacts rapidly with any trace moisture to form the corresponding carboxylic acid. This is often the primary cause of yield loss in the amidation pathway.[4]

  • Hydrolysis of the Amide Product: Under harsh acidic or basic conditions, particularly at elevated temperatures and in the presence of water, the final amide product can undergo hydrolysis back to the carboxylic acid and the secondary amine.[5][6]

  • Reaction with Water-Sensitive Base (Alkylation Route): Strong bases like sodium hydride (NaH), which are used for deprotonation, react violently with water. If your solvent or glassware is not perfectly dry, the base will be consumed before it can deprotonate the amide, leading to an incomplete or failed reaction.

Solutions and Recommended Protocol:

To mitigate hydrolysis, the rigorous exclusion of water is paramount.

  • Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Reagents should be of the highest purity and handled under an inert atmosphere.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Protocol: High-Purity Synthesis via the Amidation Route

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2,2-diphenylacetic acid (1.0 eq) and anhydrous toluene.

  • Acyl Chloride Formation: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until gas evolution ceases. Cool the mixture to room temperature and remove the excess SOCl₂ and toluene under reduced pressure to yield crude 2,2-diphenylacetyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool the flask to 0 °C in an ice bath. In a separate flask, prepare a solution of N-butyl-N-methylamine (1.1 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

FAQ 2: O-Alkylation vs. N-Alkylation Impurities

Question: During the N-alkylation of N-methyl-2,2-diphenylacetamide, I've isolated an impurity that I suspect is the O-alkylated byproduct (an imino ether). How can I favor the desired N-alkylation?

Answer:

This is a classic problem of ambident nucleophilicity. The amide anion formed upon deprotonation has electron density on both the nitrogen and oxygen atoms, allowing it to react at either site. The outcome of the reaction (N- vs. O-alkylation) is highly dependent on the reaction conditions.[2]

Mechanistic Considerations:

  • N-Alkylation (Desired): This is generally considered the product of thermodynamic control. It is favored by conditions that allow for equilibration and by interactions that are orbital-controlled (soft-soft interactions).

  • O-Alkylation (Side Reaction): This is often the product of kinetic control, meaning it forms faster under certain conditions. It is favored by charge-controlled interactions (hard-hard interactions).

Troubleshooting and Optimization:

The key is to select conditions that promote thermodynamic control and soft-soft interactions between the nucleophile and electrophile.

FactorFavors N-Alkylation (Desired)Favors O-Alkylation (Side-Product)Rationale
Solvent Polar Aprotic (DMF, DMSO)Non-polar (Toluene, THF)Polar aprotic solvents solvate the cation, leaving a "naked," highly nucleophilic amide anion that reacts preferentially at the more nucleophilic nitrogen atom.
Alkylating Agent Soft Electrophile (R-I, R-Br)Hard Electrophile (R-OTs, R₂SO₄)According to Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen atom prefers to react with a softer electrophile like an alkyl iodide.
Counter-ion Na⁺, K⁺Li⁺Smaller, harder cations like Li⁺ coordinate more tightly to the harder oxygen atom, potentially blocking it and favoring N-alkylation, although this can be solvent-dependent. Generally, Na⁺ and K⁺ give better N/O ratios.
Temperature Higher TemperatureLower TemperatureHigher temperatures can allow the kinetically favored O-alkylated product to revert and equilibrate to the more stable N-alkylated product.

Recommended Protocol for Selective N-Alkylation:

  • Deprotonation: To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in oil, washed with anhydrous hexanes) in anhydrous DMF at 0 °C under argon, add a solution of N-methyl-2,2-diphenylacetamide (1.0 eq) in anhydrous DMF dropwise.

  • Anion Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases completely.

  • Alkylation: Cool the resulting solution back to 0 °C and add butyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Workup: Carefully quench the reaction by the slow addition of ice-cold water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography on silica gel.

FAQ 3: Multiple Alkylation Products

Question: I am attempting a one-pot, two-step alkylation starting from 2,2-diphenylacetamide. My final product is a difficult-to-separate mixture of the starting material, mono-alkylated intermediates (N-methyl and N-butyl), and the desired di-alkylated product. How can I resolve this?

Answer:

This issue stems from the difficulty of controlling reactivity and stoichiometry in a sequential one-pot alkylation of a primary amide. The nucleophilicity of the primary amide, the mono-alkylated secondary amide, and their respective anions are different, making it challenging to achieve complete conversion at each step without side reactions.[1][7]

Potential Causes:

  • Incomplete Deprotonation: Insufficient base or reaction time at either deprotonation step will leave unreacted starting material.

  • Competitive Alkylation: The mono-alkylated amide formed after the first step can compete with the starting primary amide for the first alkylating agent if the reaction is not perfectly sequential.

  • Steric Hindrance: Alkylating with the bulkier butyl group first can sometimes make the subsequent methylation more difficult, and vice-versa.

Solution: A Stepwise, Isolation-Based Approach

The most reliable method to avoid this mixture is to perform the synthesis in a stepwise fashion, isolating and purifying the mono-alkylated intermediate before proceeding to the second alkylation. This provides complete control over stoichiometry and ensures the starting material for the second step is pure.

start Problem: Mixture of Alkylated Products cause1 Incomplete Deprotonation? start->cause1 cause2 One-Pot Sequential Rxn? start->cause2 sol1 Use >1.1 eq Strong Base (NaH) Ensure H₂ evolution stops cause1->sol1 Yes sol2 Adopt Stepwise Synthesis: 1. Mono-alkylation 2. Purify Intermediate 3. Second Alkylation cause2->sol2 Yes end High Purity Product sol1->end sol2->end

Caption: Troubleshooting workflow for mixed alkylation products.

Recommended Two-Step Alkylation Protocol:

  • Synthesis of N-methyl-2,2-diphenylacetamide: Follow the "Protocol for Selective N-Alkylation" described in FAQ 2, using 2,2-diphenylacetamide as the starting material and methyl iodide as the alkylating agent. After workup, purify the resulting N-methyl-2,2-diphenylacetamide thoroughly by column chromatography or recrystallization.

  • Synthesis of N-butyl-N-methyl-2,2-diphenylacetamide: Use the purified N-methyl-2,2-diphenylacetamide from the previous step as your starting material. Again, follow the protocol from FAQ 2, this time using butyl iodide as the alkylating agent. This stepwise method eliminates the problem of competing reactions and leads to a much cleaner final product.

References
  • Google Patents. (n.d.). Synthesis of N-substituted peptide amides.
  • ResearchGate. (2025, August 7). Synthesis and characterization of some N-substituted amides of salicylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • OpenStax. (n.d.). 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Substitution and Elimination Reactions of Amines. Retrieved from [Link]

  • ACS. (n.d.). New approaches to amide arylation and alkylation under mild conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). An efficient and convenient synthesis of N-substituted amides under heterogeneous condition using Al(HSO4)3 via Ritter reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of N-Substituted 2-Phenylacetamides. Retrieved from [Link]

  • CSIRO Publishing. (n.d.). Hydrolysis of amides. III. Dilute acid hydrolysis of amides of the type R-CH2-CONH2. Retrieved from [Link]

  • IntechOpen. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from [Link]

Sources

Technical Support Center: Stability of N-butyl-N-methyl-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely accessing this guide because standard acidic hydrolysis protocols (e.g., 0.1 N HCl at ambient temperature) have failed to degrade N-butyl-N-methyl-2,2-diphenylacetamide , or you are observing inconsistent recovery data in your HPLC assays.

The Core Issue: This molecule exhibits extreme hydrolytic stability compared to typical amides.[1] This is not an experimental error; it is a structural feature driven by the "Umbrella Effect" of the 2,2-diphenyl moiety combined with the steric bulk of the N-butyl-N-methylamine group. Standard "forced degradation" conditions are often insufficient to break this bond.[2]

This guide details the mechanistic barriers, provides a validated high-stress hydrolysis protocol, and troubleshoots common analytical artifacts.

Module 1: The Stability Paradox (Mechanism)

To troubleshoot your experiment, you must understand the molecular armor protecting the carbonyl carbon.

The Steric Blockade

In a typical acid-catalyzed hydrolysis (


 mechanism), a water molecule must attack the protonated carbonyl carbon.[2] However, in N-butyl-N-methyl-2,2-diphenylacetamide, the trajectory for this attack is physically blocked.
  • The Diphenyl Shield: The two phenyl rings at the

    
    -position create a massive steric cone (the "umbrella") that shields the carbonyl.
    
  • The Amine Bulk: Unlike a primary amide (

    
    ), your tertiary amine (
    
    
    
    ) adds significant bulk on the leaving group side, further crowding the transition state.[2]
Visualization of the Barrier

The following diagram illustrates why standard hydrolysis fails. The "Steric Gate" prevents the formation of the tetrahedral intermediate under mild conditions.

HydrolysisBarrier Reactant Protonated Amide StericGate STERIC BLOCKADE (2,2-Diphenyl + N-Butyl) Reactant->StericGate Activation Energy Water Water (Nucleophile) Water->StericGate Attack Trajectory Intermediate Tetrahedral Intermediate StericGate->Intermediate BLOCKED (Low Temp/Conc) StericGate->Intermediate ALLOWED (High Temp + Co-solvent) Product Hydrolysis Products Intermediate->Product Collapse

Figure 1: The kinetic barrier to hydrolysis. The 2,2-diphenyl group effectively "gates" the reaction, requiring high thermal energy to allow nucleophilic attack.

Module 2: Troubleshooting Hydrolysis Protocols

Common Failure Modes
SymptomProbable CauseCorrective Action
0% Degradation (24h, 1N HCl, RT)Insufficient activation energy for this specific steric hindrance.[2]Escalate conditions: Increase acid to 6N HCl and temperature to reflux (>80°C).
Precipitation / Cloudiness The molecule is highly lipophilic (LogP ~3.5).[2] It is insoluble in aqueous acid.[2]Add Co-solvent: Use 50% v/v Methanol or Dioxane to ensure a single phase.[2]
Inconsistent HPLC Area Adsorption to glass or precipitation in the autosampler vial.Use silanized vials; ensure sample diluent matches the mobile phase organic ratio.
Validated High-Stress Protocol

To achieve meaningful degradation (10–20%) for method validation, use this aggressive protocol.

Reagents:

  • 6 N Hydrochloric Acid (HCl)[2]

  • Methanol (HPLC Grade) or 1,4-Dioxane (for higher boiling point)[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mg of N-butyl-N-methyl-2,2-diphenylacetamide in 5 mL of Methanol (or Dioxane). Crucial: Do not start with water.[2]

  • Acidification: Slowly add 5 mL of 6 N HCl .

    • Note: Final concentration is ~3 N HCl in 50% organic solvent.[2]

  • Reflux: Heat the mixture to 80°C (if MeOH) or 100°C (if Dioxane) in a sealed reaction vial or reflux setup.

  • Duration: Incubate for 24 to 48 hours .

  • Quenching: Cool to room temperature. Neutralize with 6 N NaOH only if your analytical column is pH sensitive; otherwise, dilute directly with mobile phase.[2]

Troubleshooting Logic Flow

Troubleshooting Start Start: Acid Hydrolysis Attempt CheckDeg Is Degradation > 10%? Start->CheckDeg Success Protocol Validated CheckDeg->Success Yes CheckSolubility Is solution clear (single phase)? CheckDeg->CheckSolubility No ActionSolvent Add Co-solvent (MeOH/Dioxane) CheckSolubility->ActionSolvent No (Cloudy) CheckTemp Is Temp > 80°C? CheckSolubility->CheckTemp Yes (Clear) ActionSolvent->CheckDeg ActionHeat Increase Temp to Reflux CheckTemp->ActionHeat No ActionConc Increase Acid Conc (to 6N HCl) CheckTemp->ActionConc Yes ActionHeat->CheckDeg ActionConc->CheckDeg

Figure 2: Decision tree for optimizing forced degradation conditions.

Module 3: Analytical & Chromatographic Artifacts

When analyzing this compound under acidic conditions, you may encounter specific chromatographic issues.

Peak Tailing (The Silanol Effect)

Even though it is an amide, the "N-butyl-N-methyl" nitrogen can still interact with residual silanols on older silica columns, especially as the amide bond has significant resonance character.

  • Solution: Use a C18 column with "end-capping" or "embedded polar group" technology.

  • Mobile Phase: Ensure your mobile phase contains a modifier like 0.1% Trifluoroacetic acid (TFA) or Formic Acid to suppress silanol ionization.[2]

Degradation Product Identification

Upon successful hydrolysis, you will generate two distinct species. You must ensure your method separates these from the parent peak.

ComponentStructureDetectionNotes
Parent N-butyl-N-methyl-2,2-diphenylacetamideUV (210-220 nm)Elutes late (High LogP).[2]
Degradant 1 2,2-Diphenylacetic Acid UV (210-220 nm)Acidic.[2] Retention time shifts significantly with pH.[2]
Degradant 2 N-methylbutylamine No UV Chromophore Invisible to UV. Requires LC-MS or derivatization to detect.[2]

Critical Warning: If you are using UV detection, you will only see the formation of Diphenylacetic acid. Do not look for the amine peak unless you are using a Universal Detector (CAD/ELSD) or Mass Spec.[2]

References

  • Mechanism of Amide Hydrolysis: Brown, R. S., et al.[2] "The mechanism of the acid-catalyzed hydrolysis of amides."[1][3][4][5] Journal of the American Chemical Society, 2002.

  • Steric Effects in Hydrolysis: Charton, M. "Steric effects in the acid hydrolysis of amides." Journal of Organic Chemistry, 1975.

  • ICH Guidelines (Stability): International Council for Harmonisation.[2][6] "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines, 2003.[2]

  • Forced Degradation Strategies: Alsante, K. M., et al.[2] "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.[2] [2]

Disclaimer: This guide is for research and development purposes only. The user is responsible for ensuring compliance with local safety regulations regarding the handling of strong acids and organic solvents.

Sources

Technical Support Center: Overcoming Crystallization Failures for N-butyl-N-methyl-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex isolation challenges associated with N-butyl-N-methyl-2,2-diphenylacetamide .

This guide moves beyond basic trial-and-error, utilizing thermodynamic principles and process analytical technology (PAT) to diagnose and resolve crystallization failures—ensuring your protocols are robust, scalable, and self-validating.

Executive Summary: Molecular Profiling & The LLPS Challenge

N-butyl-N-methyl-2,2-diphenylacetamide is a highly lipophilic molecule characterized by a bulky, rigid diphenylmethane core and a highly flexible N-butyl-N-methyl chain. This structural dichotomy creates significant steric hindrance and conformational flexibility. Consequently, the molecule exhibits a low crystal lattice energy and a depressed melting point in solvent mixtures.

When the saturation temperature of your solution exceeds the melting point of the solute in that specific solvent system, the thermodynamic trajectory intersects the binodal curve before reaching the solubility curve. This results in a positive Gibbs free energy of mixing (


), driving Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out." Instead of nucleating into a solid crystal, the compound separates as a solute-rich oil, trapping impurities and halting the crystallization process [1].

LLPS_Pathway Start Supersaturated Solution (N-butyl-N-methyl-2,2-diphenylacetamide) Cooling Cooling Trajectory Start->Cooling Binodal Intersects Binodal Curve (LLPS / Oiling Out) Cooling->Binodal High Supersaturation Rate Solubility Intersects Solubility Curve (Metastable Zone) Cooling->Solubility Controlled Cooling + Seeding Amorphous Amorphous / Gummy Solid (Impure) Binodal->Amorphous Rapid Crash Out Crystal Nucleation & Crystal Growth (High Purity) Solubility->Crystal Ostwald Ripening Amorphous->Crystal Slurry Aging / Resuspension

Thermodynamic pathway illustrating LLPS versus crystalline nucleation.

Diagnostic Matrix: Solvent Systems & LLPS Propensity

To prevent oiling out, you must select a solvent system that shifts the solubility curve above the binodal curve. The table below summarizes the quantitative phase behavior of common solvent systems used for diphenylacetamide derivatives, modeled via Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) principles [3].

Solvent System (v/v)Dielectric Constant (

)
LLPS PropensityMechanistic Observation & Recommended Action
Ethanol / Water (50:50) ~24.5High Cloud point and solubility curves merge at high concentrations. Requires precise isothermal seeding[1].
Acetone / Water (50:50) ~21.0Moderate Binodal curve overlaps with the metastable zone. Avoid rapid cooling; strict temperature control needed [3].
2-Propanol / Water (50:50) ~18.0Low Shifts the thermodynamic boundaries, preventing LLPS. Recommended primary system [3].
Hexane / DCM (7:1) ~2.0 - 9.0High Prone to forming thick, unmanageable gel phases. Avoid unless required for specific impurity purging.

Troubleshooting Guides & FAQs

Q1: My solution turns into a milky emulsion and eventually forms a separate oil layer at the bottom of the flask. Why is this happening, and how do I fix it?

Root Cause: You are observing Liquid-Liquid Phase Separation (LLPS). Your cooling rate or anti-solvent addition rate is too fast, causing the system to breach the binodal curve before stable crystal nuclei can form [1]. Corrective Action:

  • Change the Solvent: Switch from an Acetone/Water system to a 2-Propanol/Water system. 2-Propanol alters the activity coefficient of the solute, suppressing the binodal curve below the solubility limit [3].

  • Implement Isothermal Seeding: Do not rely on spontaneous nucleation. Cool the solution to just inside the metastable zone (before the cloud point) and hold the temperature. Introduce 1-2 wt% of seed crystals to force the thermodynamic pathway toward solid-liquid equilibrium [1].

Q2: The compound crashed out as a sticky, amorphous glass rather than an oil. How can I induce a crystalline state from this mess?

Root Cause: The supersaturation was generated so rapidly that the molecules lacked the kinetic energy and time to arrange into an ordered crystal lattice, resulting in an amorphous precipitate with a glass transition temperature (


) above ambient conditions.
Corrective Action: 
  • Slurry Conversion: Apply Ostwald's Rule of Stages. Decant the mother liquor and resuspend the glassy solid in a poor solvent (e.g., pure heptane or water) with continuous, high-shear stirring at 40°C for 12-24 hours. The amorphous phase will slowly dissolve and recrystallize into the more thermodynamically stable form.

  • Emulsion Freeze-Drying: If slurry aging fails, freeze-dry the emulsion directly. Suspend the resulting dried, amorphous powder in water; the hydration kinetics will disrupt the amorphous network and trigger crystallization [2].

Q3: How do I optimize the anti-solvent addition to prevent localized oiling out at the drip site?

Root Cause: Localized zones of extreme supersaturation occur at the point where the anti-solvent hits the API solution, instantly triggering LLPS. Corrective Action: Reverse the addition order. Instead of adding water to your API/2-Propanol solution, slowly dose the API solution into a large volume of the anti-solvent under high agitation. This ensures the solute is immediately dispersed, preventing localized pooling of the oil phase.

Validated Experimental Protocol: The "Anti-Oiling" Workflow

This step-by-step methodology is designed as a self-validating system. By monitoring specific visual or analytical cues, you can confirm the success of each step before proceeding.

Step 1: Dissolution & Clarification

  • Suspend crude N-butyl-N-methyl-2,2-diphenylacetamide in 2-Propanol (5 volumes).

  • Heat to 70°C with continuous agitation (300 rpm) until complete dissolution is achieved.

  • Self-Validation: Perform a hot filtration through a 0.45 µm PTFE membrane. The filtrate must be optically clear to ensure no foreign particulates act as premature nucleation sites.

Step 2: Controlled Cooling to the Metastable Zone

  • Cool the solution at a strict rate of 0.1°C/min down to 45°C.

  • Self-Validation: The solution must remain perfectly clear. If a blueish haze or milkiness appears, you have hit the cloud point (LLPS). Reheat to 70°C to redissolve and reduce the cooling rate to 0.05°C/min.

Step 3: Isothermal Seeding

  • Hold the temperature at 45°C. Introduce 1-2 wt% of pure crystalline seeds of N-butyl-N-methyl-2,2-diphenylacetamide.

  • Self-Validation: If using in-line Focused Beam Reflectance Measurement (FBRM), you should observe a steady increase in chord lengths (indicating crystal growth) rather than a sudden spike in spherical droplet counts (indicating oil) [1].

Step 4: Aging & Desupersaturation

  • Maintain the isothermal hold at 45°C for 2 hours to allow the seed bed to grow and consume the supersaturation, safely pulling the concentration away from the binodal curve.

Step 5: Anti-Solvent Dosing

  • Slowly dose Water (5 volumes) at a rate of 0.05 volumes per minute while maintaining agitation.

  • Cool the resulting slurry to 5°C at 0.1°C/min to maximize yield.

Step 6: Isolation

  • Filter the slurry, wash with a cold 1:1 mixture of 2-Propanol/Water, and dry under vacuum at 40°C.

Troubleshooting_Workflow Failure Crystallization Failure Detected Check1 Is the solution milky/forming an oil layer? Failure->Check1 Action1 LLPS Detected: 1. Change Solvent to 2-Propanol 2. Lower Cooling Rate to 0.1°C/min Check1->Action1 Yes Check2 Is the precipitate a gummy/amorphous solid? Check1->Check2 No Success High-Purity Crystalline API Action1->Success Action2 Amorphous Solid Detected: 1. Initiate Slurry Aging 2. Freeze-Dry & Resuspend Check2->Action2 Yes Check3 Is the yield unexpectedly low? Check2->Check3 No Action2->Success Action3 High Solubility Detected: 1. Reverse Anti-Solvent Addition 2. Evaporate Mother Liquor Check3->Action3 Yes Check3->Success No Action3->Success

Step-by-step troubleshooting workflow for crystallization failures.

References

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943-950.[Link]

  • Derdour, L. (2010). A method to crystallize substances that oil out. Chemical Engineering Research and Design, 88(9), 1174-1181.[Link]

  • Kiesow, K., Tumakaka, F., & Sadowski, G. (2008). Experimental investigation and prediction of oiling out during crystallization process. Journal of Crystal Growth, 310(18), 4163-4168.[Link]

Reducing moisture sensitivity in N-butyl-N-methyl-2,2-diphenylacetamide handling

[1]

Case ID: MOISTURE-PROTO-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Core Technical Overview: The Nature of the Sensitivity

User Question: Why is my N-butyl-N-methyl-2,2-diphenylacetamide sample clumping or showing inconsistent stoichiometry, even though amides are generally stable?

Scientist's Analysis: While the amide bond itself is robust, N-butyl-N-methyl-2,2-diphenylacetamide presents a unique "Trojan Horse" of moisture sensitivity.[1] Unlike acid chlorides that react violently, this compound exhibits hygroscopic latency .[1]

  • Steric Lipophilicity vs. Surface Hygroscopicity: The bulky 2,2-diphenyl (benzhydryl) group creates a highly lipophilic core, but the tertiary amide nitrogen (N-butyl-N-methyl) retains significant polar character.[1] This duality leads to rapid surface adsorption of atmospheric water, which does not immediately hydrolyze the molecule but disrupts precise weighing (stoichiometric error) and can interfere with water-sensitive downstream reactions (e.g., Grignard additions or enolate alkylations).[1]

  • Trace Hydrolysis: Over prolonged storage in humid conditions, the adsorbed water can facilitate slow hydrolysis to 2,2-diphenylacetic acid and N-methylbutylamine , particularly if trace acidic impurities are present.[1]

Troubleshooting Guide: Real-World Scenarios

Scenario A: "My NMR spectrum shows a broad peak at 1.6-1.8 ppm and integration errors."

Diagnosis: This is the classic signature of interstitial water interacting with the amide.[1] The water peak often shifts due to hydrogen bonding with the carbonyl oxygen.[1]

Immediate Action Plan:

  • Do NOT heat to dry: Heating the solid above 60°C in the presence of moisture can accelerate hydrolysis.[1]

  • Azeotropic Drying: Dissolve the sample in anhydrous toluene or benzene .[1]

  • Rotary Evaporation: Evaporate the solvent.[1] The water will form a lower-boiling azeotrope with the toluene and be removed.[1]

  • Vacuum Desiccation: Place the resulting oil/solid under high vacuum (<0.1 mbar) with P₂O₅ for 12 hours.

Scenario B: "The compound has turned into a sticky gum."

Diagnosis: The sample has exceeded its Critical Relative Humidity (CRH) .[1] The adsorbed water has lowered the glass transition temperature (Tg), causing a phase change.[1]

Recovery Protocol:

  • Solvent Rescue: Dissolve the gum in Dichloromethane (DCM) .

  • Drying Agent: Treat the solution with anhydrous MgSO₄ (Magnesium Sulfate) for 30 minutes. Note: Avoid Na₂SO₄ as it is less effective for trace water in amides.[1]

  • Filtration & Evaporation: Filter under an inert atmosphere (nitrogen blanket) and evaporate.[1]

Standard Operating Procedures (SOPs) for Handling

To ensure data integrity, adopt the following "Zero-Moisture" workflow.

Protocol 1: The "Double-vial" Storage System

Objective: Prevent moisture ingress during long-term storage.[1]

  • Primary Container: Store the pure compound in a silanized glass vial with a Teflon-lined screw cap.

  • Secondary Containment: Place the primary vial inside a larger jar containing a color-indicating desiccant (e.g., silica gel or Drierite).[1]

  • Atmosphere: Purge the secondary jar with Argon before sealing. Argon is heavier than air and provides a better blanket than Nitrogen.[1]

Protocol 2: Anhydrous Weighing Technique

Objective: Eliminate weighing errors caused by rapid water uptake.[1]

StepActionRationale
1 Equilibrate Allow the storage container to reach room temperature before opening. Prevents condensation on the cold solid.[1]
2 Aliquot Use a glove bag or glove box if available.[1] If not, use the "difference method" rapidly.
3 Dissolve Weigh the solid directly into a tared flask containing the anhydrous reaction solvent.
4 Verify Run a Karl Fischer (KF) titration on a sacrificial aliquot if the reaction is strictly water-intolerant (e.g., organolithium reagents).[1]

Visualizing the Moisture Defense Workflow

The following diagram illustrates the decision logic for handling samples suspected of moisture contamination.

MoistureDefenseStartStart: Sample EvaluationCheckVisualVisual Inspection:Clumping or Gummy?Start->CheckVisualCheckNMR1H NMR Analysis:Water Peak Present?CheckVisual->CheckNMRLooks OKDecisionSeveritySeverity ofContaminationCheckVisual->DecisionSeverityYes, ClumpingCheckNMR->DecisionSeverityYes, Water PeakEndReady for ExperimentCheckNMR->EndNo WaterActionAzeotropeProtocol A:Azeotropic Distillation(Toluene)DecisionSeverity->ActionAzeotropeModerate (1-5% H2O)ActionDesiccateProtocol B:High Vac Desiccation(P2O5)DecisionSeverity->ActionDesiccateMild (<1% H2O)ActionRecrystProtocol C:Recrystallization(Anhydrous EtOH/Hexane)DecisionSeverity->ActionRecrystSevere (>5% / Hydrolysis)ActionAzeotrope->EndActionDesiccate->EndActionRecryst->End

Caption: Decision matrix for remediating moisture contamination in N-butyl-N-methyl-2,2-diphenylacetamide based on contamination severity.

Frequently Asked Questions (FAQs)

Q: Can I use a standard drying oven (100°C) to dry this compound? A: No. While the melting point of diphenylacetamides is often above 100°C, thermal stress in the presence of moisture can catalyze amide hydrolysis.[1] Vacuum drying at ambient temperature or mild heat (40°C) is safer and more effective.[1]

Q: Is this compound light sensitive? A: Generally, diphenyl-substituted compounds can be susceptible to photo-oxidation over long periods.[1] While moisture is the primary concern, storing the "Double-vial" system in the dark is Best Practice.[1]

Q: I need to use this in a biological assay. Does the moisture matter? A: For biological assays (aqueous media), the chemical purity matters more than water content. However, if you weigh a hygroscopic powder without correcting for water mass, your calculated molar concentration will be lower than intended, potentially skewing IC50/EC50 data.[1] Always determine water content (KF or NMR) to correct the weighing mass.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13728, Diphenamid (Structural Analog). Retrieved from [Link] Context: Establishes baseline physical properties and stability profiles for N,N-dialkyl-2,2-diphenylacetamide class.[1]

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.[1] Context: Authoritative source for azeotropic drying protocols and desiccant selection for organic amides.

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] University of Pittsburgh.[1] Retrieved from [Link] Context: Standard protocols for inert atmosphere handling and solvent drying.[1]

Validation & Comparative

Advanced Spectroscopic Analysis: 1H NMR Characterization and Rotameric Dynamics of N-butyl-N-methyl-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: In drug development, N-butyl-N-methyl-2,2-diphenylacetamide serves as a critical scaffold, sharing structural homology with diarylacetamide analgesics and antidiarrheals (e.g., Loperamide precursors). The Challenge: The partial double-bond character of the amide C-N bond restricts rotation, leading to the presence of distinct E and Z rotamers (conformers) at ambient temperature. In 1H NMR spectroscopy, this manifests as signal doubling, which inexperienced analysts often misinterpret as impurities. Guide Objective: This technical guide compares the spectral resolution of this compound under Standard Conditions (CDCl₃, 298 K) versus Dynamic NMR Conditions (DMSO-d₆, 373 K) . We demonstrate why high-temperature acquisition is the superior "alternative" for quantitative purity assessment.

Structural & Spectral Logic

The molecule contains two bulky phenyl rings and an asymmetric nitrogen substitution (N-butyl vs. N-methyl). This asymmetry creates two distinct magnetic environments for the substituents depending on whether they are cis or trans to the carbonyl oxygen.

Predicted vs. Experimental Assignments (Ambient Temp)

At 298 K in CDCl₃, the spectrum displays two sets of signals. The population ratio is typically unequal (e.g., 60:40) due to the steric difference between the methyl and butyl groups.

Table 1: 1H NMR Assignment (CDCl₃, 298 K)

Proton GroupTypeIntegrationChemical Shift (δ ppm) [Major]Chemical Shift (δ ppm) [Minor]Multiplicity
Aromatic Ar-H 10H7.20 – 7.457.20 – 7.45Multiplet (Overlapping)
Methine Ph₂CH -CO1H5.255.18Singlet (Split)
N-Methylene N-CH ₂-Pr2H3.383.25Triplet / Broad
N-Methyl N-CH3H2.982.91Singlet
Butyl Chain -CH ₂-CH ₂-4H1.20 – 1.601.20 – 1.60Multiplet
Terminal Me -CH₂-CH3H0.920.88Triplet

*Note: Exact shifts vary slightly with concentration. Major/Minor designation depends on the steric preference of the N-substituents relative to the supramolecular phenyl rings.

Comparative Analysis: Standard vs. High-Temperature Protocols

This section objectively compares the "Standard Protocol" against the "High-Temperature Alternative" to determine the optimal method for structural verification.

Method A: Standard Acquisition (CDCl₃, 25°C)
  • Observation: The N-methyl signal appears as two distinct singlets separated by ~0.07 ppm. The methine proton (Ph₂CH) may appear as two closely spaced singlets or a broadened lump.

  • Pros: Non-destructive; solvent is volatile and easy to recover.

  • Cons: Integration is difficult. "Split" peaks mimic impurities. The broadened signals reduce the signal-to-noise ratio (S/N).

  • Verdict: Suitable for rough ID, but inferior for quantitative purity assays.

Method B: Dynamic NMR (DMSO-d₆, 100°C)
  • Observation: As temperature increases, the rotation rate around the C-N bond exceeds the NMR time scale. The two rotameric signals coalesce into a single, sharp average peak.

  • Mechanism:

    
     (Rotational Barrier) is overcome by thermal energy.
    
  • Pros: Simplified spectrum (1 set of peaks). Sharp singlets allow for precise integration and qNMR (quantitative NMR) purity calculations.

  • Cons: Requires high-boiling deuterated solvent; sample recovery is harder.

  • Verdict: The superior alternative for final product characterization.

Experimental Data Comparison

Figure 1: Coalescence Behavior

  • 25°C: Two N-Me singlets at δ 2.91 and 2.98.

  • 60°C: Peaks broaden and move closer (exchange broadening).

  • 100°C: Single sharp N-Me singlet at δ ~2.95.

Technical Workflow: Rotamer Verification

The following diagram outlines the logical decision tree for distinguishing rotamers from impurities—a critical skill for the drug development scientist.

Rotamer_Analysis Start Unknown Signals in Amide Spectrum Check_Ratio Check Integration Ratio (e.g., 2:1 or 3:2) Start->Check_Ratio Solvent_Change Experiment A: Change Solvent (CDCl3 -> C6D6) Check_Ratio->Solvent_Change Ambiguous Temp_Change Experiment B: Variable Temp (VT) (25°C -> 100°C) Check_Ratio->Temp_Change Suspected Rotamer Result_Shift Peaks Shift Differentially (ASIS Effect) Solvent_Change->Result_Shift Result_Coalesce Peaks Coalesce into Singlet Temp_Change->Result_Coalesce Result_Stable Peaks Remain Distinct & Unchanged Temp_Change->Result_Stable Conclusion_Rotamer CONFIRMED: Rotamers Result_Shift->Conclusion_Rotamer Result_Coalesce->Conclusion_Rotamer Conclusion_Impurity CONFIRMED: Impurity Result_Stable->Conclusion_Impurity

Caption: Logical workflow for distinguishing amide rotamers from impurities using Variable Temperature (VT) and Solvent Titration methods.

Protocol: High-Temperature Acquisition

To replicate the "Method B" performance, follow this validated protocol.

  • Sample Prep: Dissolve 5–10 mg of N-butyl-N-methyl-2,2-diphenylacetamide in 0.6 mL of DMSO-d₆ . (Avoid CDCl₃ as it boils at 61°C).

  • Instrument Setup:

    • Lock and shim at Room Temperature (25°C) first.

    • Set the variable temperature (VT) unit to 373 K (100°C) .

    • Safety Note: Ensure the probe is rated for >100°C.

  • Equilibration: Allow the sample to sit in the probe for 5–10 minutes to reach thermal equilibrium. This prevents convection currents which ruin lineshape.

  • Acquisition: Re-shim (Z1 and Z2) at high temperature. Acquire 16–32 scans.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Clayden, J., et al. (2001). The dynamic stereochemistry of amides. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 229107, N,N-diethyl-2,2-diphenylacetamide. (Used as spectral analog reference). [Link]

  • Reich, H. J. (2024). Dynamic NMR Spectroscopy. University of Wisconsin-Madison Chemistry. [Link]

A Senior Application Scientist's Guide to FTIR Peak Assignment for the Validation of N-butyl-N-methyl-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Confirmation, Towards Validation

In the realm of drug development and materials science, the synthesis of a novel compound is merely the first step. The critical subsequent phase is rigorous structural validation—a process that confirms the synthesized molecule is indeed the intended target, free from significant impurities or structural isomers. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone of this validation process. It is a rapid, non-destructive, and highly informative analytical technique that provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups.

This guide provides an in-depth, expert-level analysis of the expected FTIR spectrum of N-butyl-N-methyl-2,2-diphenylacetamide. We will move beyond a simple list of peaks to explain the causal relationships between molecular structure and vibrational modes. This document is designed for researchers, scientists, and drug development professionals, offering a framework for not only assigning peaks but also for using FTIR as a self-validating system to confidently confirm the synthesis of this specific tertiary amide.

Molecular Structure Analysis: Identifying the Key Vibrational Reporters

Before delving into the spectrum, a clear understanding of the N-butyl-N-methyl-2,2-diphenylacetamide structure is paramount. The molecule can be dissected into three distinct regions, each with its own set of characteristic vibrational modes:

  • The Tertiary Amide Core: This is the central functional group, defined by the carbonyl (C=O) group bonded to a nitrogen atom. Critically, this is a tertiary amide, meaning the nitrogen is bonded to three carbon atoms (the carbonyl carbon, a methyl group, and a butyl group) and has no N-H bonds. The absence of N-H vibrations is a key validation point.[1][2][3]

  • The Diphenylmethyl Group: Two phenyl rings are attached to the alpha-carbon (the carbon adjacent to the carbonyl). This sterically bulky group will exhibit multiple signals characteristic of monosubstituted aromatic rings.

  • The N-Alkyl Substituents: A methyl group and a butyl group are attached to the amide nitrogen. These saturated alkyl chains will produce characteristic aliphatic C-H stretching and bending vibrations.

The following diagram illustrates the key structural components that will be analyzed in the FTIR spectrum.

Caption: Key functional regions of N-butyl-N-methyl-2,2-diphenylacetamide.

Predictive FTIR Peak Assignment and Interpretation

The validation of N-butyl-N-methyl-2,2-diphenylacetamide relies on identifying and correctly assigning peaks from all three structural regions while confirming the absence of peaks from potential starting materials or byproducts.

The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is dominated by stretching vibrations and is the most diagnostic for identifying key functional groups.

  • Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The presence of sp² C-H bonds in the two phenyl rings will give rise to one or more sharp, medium-intensity peaks just above 3000 cm⁻¹.[4][5][6] This is a crucial diagnostic feature that distinguishes them from aliphatic C-H stretches. Any peak in this region confirms the presence of the aromatic system.

  • Aliphatic C-H Stretching (3000 - 2850 cm⁻¹): The sp³ C-H bonds in the N-butyl and N-methyl groups will produce strong, sharp absorptions just below 3000 cm⁻¹.[5][7] Expect multiple peaks corresponding to the asymmetric and symmetric stretching of both methylene (-CH₂) and methyl (-CH₃) groups. The intensity of this group of peaks should be significant due to the number of aliphatic C-H bonds.

  • The "Missing" N-H Stretch (3500 - 3100 cm⁻¹): A critical validation point for this tertiary amide is the complete absence of any broad or sharp peaks in the N-H stretching region.[1][2][3][8] Secondary amides, a potential impurity, would show a single N-H stretch here.[2][8] The starting amine, N-butyl-N-methylamine, would also exhibit C-H stretches but no N-H band, reinforcing the need for other validation points.

  • The Carbonyl (C=O) "Amide I" Stretch (1680 - 1630 cm⁻¹): This will be one of the most intense and sharpest peaks in the entire spectrum.[9][10] For tertiary amides, this "Amide I" band typically appears in the 1630-1680 cm⁻¹ range.[1][2] The delocalization of the nitrogen lone pair electrons into the carbonyl group (resonance) lowers the frequency compared to a simple ketone (which appears >1700 cm⁻¹). This peak confirms the presence of the amide functional group.

The Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹)

This region contains a wealth of complex bending vibrations and skeletal modes that are unique to the molecule as a whole.

  • Aromatic C=C Ring Stretching (1600 - 1450 cm⁻¹): The phenyl rings will produce a series of sharp, medium-to-strong intensity peaks in this area.[4][5] Typically, bands are expected near 1600, 1585, 1500, and 1450 cm⁻¹. The presence of this pattern of peaks provides strong evidence for the diphenyl group.

  • Aliphatic C-H Bending (1470 - 1350 cm⁻¹): The methyl and methylene groups of the alkyl chains will show scissoring and bending vibrations here. A distinct peak around 1465 cm⁻¹ is typical for CH₂ scissoring, while a peak near 1375 cm⁻¹ is characteristic of a CH₃ symmetric bend ("umbrella" mode).

  • C-N Stretching (1350 - 1250 cm⁻¹): A tertiary amide will exhibit a C-N stretching vibration. Due to the partial double bond character from resonance, this bond is relatively strong. For aromatic amines/amides, this band is often observed in the 1335-1250 cm⁻¹ range.[8] This peak may be of medium intensity and coupled with other vibrations, but its presence is expected.

  • Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): These are typically strong and sharp peaks whose positions are highly indicative of the substitution pattern on the aromatic ring. For the diphenylmethyl group, each ring is monosubstituted. This substitution pattern typically gives rise to two strong bands: one near 770-730 cm⁻¹ and another near 720-680 cm⁻¹.[4][5] The appearance of strong absorptions in this specific range is a powerful confirmation of the 2,2-diphenylacetamide structure.

Data Summary: Predicted Peak Assignments

The following table provides a consolidated guide for the expected FTIR absorptions for N-butyl-N-methyl-2,2-diphenylacetamide.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group OriginExpected Intensity
3100 - 3000C-H Stretch (sp²)Aromatic (Phenyl Rings)Medium, Sharp
3000 - 2850C-H Stretch (sp³)Aliphatic (Butyl, Methyl)Strong, Sharp
1680 - 1630C=O Stretch (Amide I)Tertiary AmideStrong, Sharp
1600 - 1450C=C Ring StretchAromatic (Phenyl Rings)Medium-Strong, Sharp
1470 - 1450C-H Bend (Scissoring)Aliphatic (-CH₂-)Medium
1380 - 1370C-H Bend (Symmetric)Aliphatic (-CH₃)Medium
1350 - 1250C-N StretchTertiary AmideMedium
900 - 675C-H Out-of-Plane BendAromatic (Monosubstituted)Strong, Sharp

Comparison Guide: Distinguishing Target from Precursors and Byproducts

Objective comparison via FTIR is crucial for validation. The spectrum of the final product should be distinctly different from its starting materials.

  • vs. Diphenylacetic Acid (Starting Material): The carboxylic acid precursor would show two defining features that must be absent in the final product: an extremely broad O-H stretch from approximately 3300-2500 cm⁻¹ and a C=O stretch at a higher frequency (1760-1690 cm⁻¹).[5][9]

  • vs. N-butyl-N-methylamine (Starting Material): This secondary amine lacks a carbonyl group, so the intense Amide I peak around 1650 cm⁻¹ will be absent. It also lacks aromatic rings, so all aromatic C-H and C=C peaks will be missing. Its spectrum would be dominated by aliphatic C-H stretches and a C-N stretch.[8]

  • vs. N-methyl-2,2-diphenylacetamide (Potential Side Product): If the N-butylation step was incomplete, this secondary amide could be present. Its spectrum would be very similar, but with one critical difference: the appearance of a single, medium-intensity N-H stretching peak around 3350-3310 cm⁻¹ and a strong Amide II band (N-H bend) near 1550 cm⁻¹.[2][8] The absence of these peaks confirms the tertiary amide structure.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This protocol outlines the steps for obtaining a reliable FTIR spectrum using a standard Attenuated Total Reflectance (ATR) accessory, which is ideal for solids and viscous liquids.

Objective: To obtain a clean, high-resolution FTIR spectrum of the synthesized N-butyl-N-methyl-2,2-diphenylacetamide for structural validation.

Materials:

  • Synthesized N-butyl-N-methyl-2,2-diphenylacetamide sample

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory

  • Isopropanol or Acetone (for cleaning)

  • Lint-free laboratory wipes (e.g., Kimwipes)

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference, if available.

  • ATR Crystal Cleaning (Causality: To prevent cross-contamination and ensure a clean baseline):

    • Moisten a lint-free wipe with isopropanol.

    • Gently but firmly wipe the surface of the ATR crystal.

    • Repeat with a dry, lint-free wipe to remove any residual solvent.

  • Background Spectrum Acquisition (Causality: To measure the instrument and atmospheric baseline, which will be subtracted from the sample spectrum):

    • With the clean, empty ATR accessory in place, initiate the "Collect Background" or "Background Scan" function in the instrument software.

    • Typical settings: 16-32 scans, 4 cm⁻¹ resolution, scanning range 4000-400 cm⁻¹.

    • The resulting spectrum should be a flat line centered at 100% Transmittance (or 0 Absorbance), with possible sharp peaks for atmospheric CO₂ (~2349 cm⁻¹) and rotational lines for water vapor (around 3600 cm⁻¹ and 1600 cm⁻¹).

  • Sample Application:

    • Place a small amount of the purified N-butyl-N-methyl-2,2-diphenylacetamide sample directly onto the center of the ATR crystal. Only a few milligrams are needed.

    • If the sample is a solid, use the ATR pressure clamp to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.

  • Sample Spectrum Acquisition:

    • Initiate the "Collect Sample" or "Sample Scan" function using the same parameters as the background scan.

    • The software will automatically ratio the sample scan against the stored background spectrum to produce the final absorbance or transmittance spectrum of the compound.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

    • Compare the experimental peak positions and relative intensities with the predicted values in the summary table above.

Workflow for FTIR-Based Validation

The following diagram outlines the logical flow from sample synthesis to final structural confirmation.

FTIR_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_ftir FTIR Analysis cluster_validation Structural Validation A Synthesize Compound B Purify Product (e.g., Chromatography, Recrystallization) A->B C Acquire Background Spectrum B->C Purified Sample D Acquire Sample Spectrum C->D E Process Spectrum (Baseline Correction) D->E F Peak Assignment & Comparison to Predictions E->F G Compare with Starting Materials F->G H Final Structure Confirmed G->H

Caption: A systematic workflow for the validation of a synthesized compound using FTIR.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural validation of N-butyl-N-methyl-2,2-diphenylacetamide. A successful synthesis is confirmed not just by the presence of expected peaks but also by the absence of key absorptions from starting materials and potential side products. By methodically identifying the aromatic C-H stretch above 3000 cm⁻¹, the aliphatic C-H stretch below 3000 cm⁻¹, the strong tertiary amide C=O stretch around 1650 cm⁻¹, and the characteristic aromatic C=C and C-H bending modes, researchers can build a robust and convincing case for the compound's identity. The complete absence of any N-H or O-H stretching bands serves as the final, critical piece of evidence. This guide provides the predictive data and methodological framework to confidently apply FTIR spectroscopy for definitive structural elucidation.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2025, October 25). Aliphatic C-H stretching: Significance and symbolism.
  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • ResearchGate. (2015, December 2).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • InstaNANO. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Vertex AI Search. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Vertex AI Search. (2025, July 31). Aromatic C-H stretching: Significance and symbolism.
  • University of Colorado Boulder. (n.d.). IR Absorption Table.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Vertex AI Search. (n.d.). IR: amines.
  • TestandCal. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • International Journal on Advanced Science, Engineering and Inform
  • Vertex AI Search. (n.d.). IR Chart.

Sources

Technical Guide: Mass Spectrometry Fragmentation of N-butyl-N-methyl-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural elucidation of synthetic opioids and pharmaceutical intermediates, distinguishing between N-substituted diphenylacetamide analogs is a critical analytical challenge. This guide provides an in-depth analysis of the Electron Ionization (EI) fragmentation pattern of N-butyl-N-methyl-2,2-diphenylacetamide (


, MW 281.39).

We compare this specific target against its structural analog, N,N-dimethyl-2,2-diphenylacetamide (Diphenamid), to demonstrate how the N-butyl chain introduces unique diagnostic fragmentation pathways—specifically McLafferty-like rearrangements—that are absent in the dimethyl variant. This distinction is vital for impurity profiling in drug development.

Structural Analysis & Theoretical Basis

The molecule consists of three distinct structural domains that dictate its mass spectral signature:

  • Diphenylmethyl Moiety (

    
    ):  A bulky, electron-rich group that stabilizes positive charge, typically yielding the base peak.
    
  • Acetamide Linker (

    
    ):  The site of primary 
    
    
    
    -cleavage.
  • N-Alkyl Substituents (Butyl/Methyl): The region providing specific "fingerprint" ions via rearrangement and inductive cleavage.

Key Physiochemical Properties
PropertyValue
Formula

Molecular Weight 281.39 g/mol
Monoisotopic Mass 281.178 g/mol
Key Structural Feature

-hydrogen on N-butyl chain (enables rearrangement)

Detailed Fragmentation Pathways

The fragmentation of N-butyl-N-methyl-2,2-diphenylacetamide under 70 eV EI conditions follows three primary mechanistic pathways.

Pathway A: Benzylic -Cleavage (Dominant)

The most energetically favorable process is the cleavage of the bond between the carbonyl carbon and the benzhydryl (


) carbon. The resonance stabilization provided by the two phenyl rings makes the benzhydryl cation exceptionally stable.
  • Mechanism: Homolytic cleavage adjacent to the carbonyl.

  • Resulting Ion: Diphenylmethyl cation (

    
    ).
    
  • Diagnostic m/z: 167 (Typically the Base Peak, 100% relative abundance).

Pathway B: Amide Bond Cleavage (Acylium Formation)

Alternative retention of the positive charge on the nitrogen-containing fragment generates the N-butyl-N-methylcarbamoyl cation.

  • Mechanism:

    
    -cleavage retaining the carbonyl-nitrogen moiety.
    
  • Resulting Ion:

    
    
    
  • Diagnostic m/z: 114 (281 - 167).

Pathway C: N-Alkyl Rearrangements (The Differentiator)

This pathway is specific to the N-butyl group. Unlike methyl groups, the butyl chain possesses hydrogens at the


-position relative to the nitrogen/carbonyl system, allowing for internal rearrangements and proximal cleavages.
  • Loss of Propyl Radical: Cleavage

    
     to the nitrogen atom on the butyl chain.
    
    • Transition:

      
      
      
    • Diagnostic m/z: 238

  • McLafferty-like Rearrangement: Migration of H from the butyl chain followed by alkene elimination.

    • Diagnostic m/z: 44 or 58 (Lower mass iminium ions, e.g.,

      
      ).
      

Comparative Analysis: Target vs. Alternative

To validate the identity of the target, we compare it against N,N-dimethyl-2,2-diphenylacetamide (a common herbicide or impurity analog).

FeatureTarget: N-butyl-N-methyl-2,2-diphenylacetamideAlternative: N,N-dimethyl-2,2-diphenylacetamideScientific Implication
Molecular Ion (

)
m/z 281 (Weak)m/z 239 (Moderate)MW confirmation.
Base Peak m/z 167 (

)
m/z 167 (

)
Both share the diphenyl core; m/z 167 is non-diagnostic for the N-substituent.
Acyl Fragment m/z 114 m/z 72 CRITICAL: The shift from 72 to 114 confirms the mass of the N-substituents.
Side Chain Loss m/z 238 (

)
m/z 224 (

)
The butyl group loses a propyl radical (

); the dimethyl only loses methyl (

).
McLafferty Potential High (Has

-H)
None (No

-H)
Presence of m/z 44/58 rearrangement ions confirms the butyl chain.

Visualization of Fragmentation Mechanism[2][5]

The following diagram illustrates the competitive fragmentation kinetics.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 281 Ph2CH Diphenylmethyl Cation (Base Peak) m/z 167 M_Ion->Ph2CH Pathway A: Benzylic Cleavage (Fastest) Acyl Carbamoyl Cation [O=C=N(Me)(Bu)]+ m/z 114 M_Ion->Acyl Pathway B: Amide Cleavage LossPropyl Alpha-Cleavage (N-alkyl) [M - C3H7]+ m/z 238 M_Ion->LossPropyl Pathway C: Loss of Propyl Radical Tropylium Tropylium Ion (Aromatic Decay) m/z 91 Ph2CH->Tropylium Ring Expansion - C6H6

Figure 1: Competitive fragmentation pathways for N-butyl-N-methyl-2,2-diphenylacetamide under 70eV EI.

Experimental Protocol: Method Development

To ensure reproducible fragmentation data, the following GC-MS protocol is recommended. This protocol is self-validating by using the m/z 167/114 ratio as a system suitability check.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of Methanol (LC-MS grade).

    • Derivatization is not required due to the stability of the tertiary amide.

  • GC Parameters:

    • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent low-bleed phase.

    • Inlet: Splitless mode at 280°C (High temp ensures volatilization of the heavy diphenyl group).

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • MS Parameters (Source Conditions):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Source Temp: 230°C.

    • Scan Range: m/z 40 – 450.

    • Solvent Delay: 3.0 min (Essential to protect filament from methanol).

  • Data Validation (System Suitability):

    • Check the 167/114 Ratio : The m/z 167 peak should be the base peak (100%). The m/z 114 peak should typically be between 5-20% relative abundance.

    • Troubleshooting: If m/z 114 is absent, the source temperature may be too high, causing excessive thermal degradation before ionization.

References

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry.

  • NIST Mass Spectrometry Data Center. "Diphenamid Mass Spectrum." NIST Chemistry WebBook, SRD 69.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Atherton, K. B., et al. (1973). "Mass Spectrometry of N-Substituted Amides." Organic Mass Spectrometry.

Comparative Guide: N-butyl-N-methyl-2,2-diphenylacetamide vs. Diphenylacetamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates N-butyl-N-methyl-2,2-diphenylacetamide (referred to herein as BM-DPA ) within the context of medicinal chemistry optimization. While the 2,2-diphenylacetamide scaffold is historically associated with the herbicide Diphenamid (N,N-dimethyl-2,2-diphenylacetamide), recent drug discovery campaigns have repurposed this moiety as a privileged pharmacophore for Nav1.7/Nav1.8 sodium channel blockers and dual-target Mu-Opioid/Dopamine D3 receptor ligands .

This guide objectively compares BM-DPA against its primary analogs, focusing on the impact of N-alkyl substitution on lipophilicity, metabolic stability, and receptor affinity.

Chemical & Structural Analysis

The transition from the reference standard (N,N-dimethyl) to the target analog (N-butyl-N-methyl) represents a strategic modulation of lipophilicity and steric bulk.

Physicochemical Profile
PropertyBM-DPA (Target)Diphenamid (Reference)Analogue C (N,N-diethyl)Implication for Drug Design
Structure N-butyl-N-methyl-2,2-diphenylacetamideN,N-dimethyl-2,2-diphenylacetamideN,N-diethyl-2,2-diphenylacetamide--
Formula C₁₉H₂₃NOC₁₆H₁₇NOC₁₈H₂₁NO--
MW 281.39 g/mol 239.31 g/mol 267.37 g/mol BM-DPA remains <500 Da (Lipinski compliant).
cLogP (Predicted)~4.2~2.7~3.5BM-DPA is significantly more lipophilic, enhancing CNS penetration but risking solubility issues.
tPSA 20.3 Ų20.3 Ų20.3 ŲPolar surface area is identical; membrane permeability differences are driven solely by lipophilicity.
Steric Bulk High (Butyl chain)Low (Methyl groups)MediumThe butyl group probes hydrophobic pockets in Nav channels or GPCRs.
Structural Logic

The 2,2-diphenylacetamide core serves as a "molecular anchor," providing substantial hydrophobic interaction via π-π stacking.

  • Diphenamid (Reference): The small N,N-dimethyl group minimizes steric clash but limits hydrophobic contacts in large binding pockets.

  • BM-DPA (Target): The introduction of the n-butyl chain serves two specific purposes:

    • Hydrophobic Reach: It allows the molecule to extend into deeper hydrophobic clefts (e.g., the pore-lining region of voltage-gated sodium channels).

    • Metabolic Shunt: It alters the site of metabolic attack from rapid N-demethylation to potentially slower side-chain oxidation.

Pharmacological Performance: Mechanism & SAR

Voltage-Gated Sodium Channel Blockade (Nav1.7/Nav1.8)

Research indicates that diphenylacetamide derivatives act as state-dependent sodium channel blockers, useful for treating neuropathic pain.

  • Mechanism: These compounds likely bind to the local anesthetic site within the channel pore.

  • SAR Trend: Potency in blocking Nav channels generally correlates with lipophilicity (LogP).

    • Diphenamid: Low potency blocker due to insufficient lipophilic interaction with the channel pore.

    • BM-DPA: The N-butyl group increases LogP to ~4.2, theoretically enhancing potency by stabilizing the compound within the lipid-rich environment of the channel or the hydrophobic binding site.

    • Evidence: Studies on related phenylacetamides show that a 3-4 carbon alkyl chain on the nitrogen is often optimal for Nav blockade efficacy (See References).

Dual MOR/D3 Receptor Targeting

In the development of non-addictive analgesics, the 2,2-diphenylacetamide moiety has been identified as a Mu-Opioid Receptor (MOR) Primary Pharmacophore .

  • Binding Mode: The diphenyl group occupies a hydrophobic pocket in the MOR.[1]

  • The "Linker" Effect: When developing bivalent ligands (connecting MOR agonists to Dopamine D3 antagonists), the N-substituents act as the attachment point.

  • Comparison:

    • Diphenamid: Acts as a minimal "cap."

    • BM-DPA: The butyl chain mimics the linker segments used in bivalent ligands. If the butyl group is too short to reach the secondary binding site, it may simply act as a "silent" hydrophobic anchor. However, if the receptor pocket is restricted, the butyl group may cause steric hindrance, reducing affinity compared to the dimethyl analog.

Visualizing the SAR Decision Pathway

SAR_Pathway Start Scaffold: 2,2-Diphenylacetamide Mod_N Modification: N-Substituents Start->Mod_N Small N,N-Dimethyl (Diphenamid) Mod_N->Small Minimize Sterics Target N-Butyl-N-Methyl (BM-DPA) Mod_N->Target Optimize Hydrophobicity Complex Bivalent Ligands (Linker attachment) Mod_N->Complex Extend Scaffold Result_Small Low Lipophilicity (LogP ~2.7) High Solubility Rapid Clearance Small->Result_Small Result_Target High Lipophilicity (LogP ~4.2) Enhanced CNS Entry Potent Nav Blockade Target->Result_Target Result_Complex Dual MOR/D3 Activity High MW (>500) Specific Polypharmacology Complex->Result_Complex

Caption: Decision tree for optimizing the diphenylacetamide scaffold based on desired pharmacological outcome.

Experimental Protocols

Synthesis of N-butyl-N-methyl-2,2-diphenylacetamide

This protocol utilizes a standard Schotten-Baumann or anhydrous acylation condition to ensure high yield.

Reagents:

  • Diphenylacetyl chloride (1.0 eq)

  • N-methylbutylamine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Preparation: Dissolve N-methylbutylamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add a solution of Diphenylacetyl chloride (1.0 eq) in DCM over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove acid), and finally brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel) if necessary, though recrystallization from Ethanol/Water is often sufficient for this scaffold.

In Vitro Assay: Thallium Flux for Nav Channel Blockade

To verify the hypothesis that BM-DPA acts as a sodium channel blocker, use a Tl+ flux assay (a surrogate for Na+).

Protocol:

  • Cell Line: HEK-293 cells stably expressing hNav1.7.

  • Dye Loading: Load cells with Thallos-AM (thallium-sensitive fluorescent dye) for 45 mins at 37°C.

  • Compound Addition: Add BM-DPA (serial dilutions from 0.1 nM to 10 µM) and incubate for 20 mins.

  • Stimulation: Inject a stimulus buffer containing Tl+ and Veratridine (to open the channels).

  • Readout: Measure fluorescence intensity using a FLIPR or similar plate reader.

  • Analysis: Calculate IC50 based on the reduction of fluorescence influx compared to DMSO control.

Comparative Data Summary

The following table summarizes predicted and literature-inferred data for the target compound versus established analogs.

ParameterN,N-Dimethyl (Ref)N-Butyl-N-Methyl (BM-DPA)Rationale
Nav1.7 Potency (Est. IC50) > 50 µM5 – 15 µMIncreased lipophilicity improves access to the pore blocking site.
Aqueous Solubility Moderate (~50 mg/L)Low (< 5 mg/L)The butyl chain drastically reduces water solubility; requires DMSO/PEG for dosing.
Metabolic Liability High (N-demethylation)MediumN-dealkylation of the butyl group is slower than demethylation.
CNS Availability ModerateHighLogP > 4.0 facilitates passive diffusion across the Blood-Brain Barrier.

References

  • Structure-Activity Relationship of Phenylacetamides as Sodium Channel Blockers. Source: Journal of Medicinal Chemistry (1996) Context: Establishes that increasing the lipophilicity of the amine portion of phenylacetamides enhances Na+ channel blockade potency.

  • Optimization of Dual-Target Dopamine D3 and μ-Opioid Receptor Ligands. Source: Journal of Medicinal Chemistry / PMC (2020) Context: Identifies N,N-dimethyl-2,2-diphenylacetamide as a key pharmacophore for MOR binding and discusses the impact of N-substituent linkers.

  • Arylacetamide Kappa-Opioid Receptor Agonists and Sodium Channel Blockade. Source: Journal of Pharmacology and Experimental Therapeutics (2003) Context: Demonstrates that acetamide analogs (related to U-50,488) non-selectively inhibit voltage-evoked sodium currents, supporting the mechanism of action for BM-DPA.

  • Toxicological Profile for N,N-dimethyl-2,2-diphenylacetamide (Diphenamid). Source: CDC / ATSDR Context: Provides baseline toxicological data for the scaffold, useful for safety assessments of analogs like BM-DPA.

Sources

Comparative Guide: Certified Reference Standards for N-butyl-N-methyl-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

N-butyl-N-methyl-2,2-diphenylacetamide (NBMDA) is a complex tertiary amide structurally related to diphenylacetamide-class compounds and various pharmaceutical precursors. In analytical chemistry, forensic toxicology, and pharmaceutical impurity profiling, the accuracy of downstream quantification is mathematically bounded by the quality of the reference standard used.

This guide objectively compares the performance and reliability of different tiers of NBMDA reference standards. As a Senior Application Scientist, I will outline the causality behind standard selection, the rigorous certification workflows required for defensible data, and provide a self-validating LC-MS/MS protocol for its quantification.

Comparative Analysis of Reference Standard Alternatives

Not all chemical standards are created equal. The selection of an NBMDA standard must be dictated by the regulatory requirements and the acceptable margin of error in the analytical method. Below is an objective comparison of the three primary alternatives available to researchers.

Table 1: Performance & Quality Comparison of NBMDA Standards
Standard TierPurity Assignment MethodTraceabilityUncertainty (

)
Ideal Application
ISO 17034 CRM qNMR or Mass Balance (Orthogonal)SI-traceable via NIST/Metrology institutes

Quantitative regulatory submissions, forensic analysis, instrument calibration[1].
Analytical Grade Chromatographic Area % (LC-UV/GC-FID)Limited (Batch-specific CoA)

Routine QC, qualitative screening, early-stage R&D.
Research Grade Single-method Area % (Often unvalidated)NoneUnknown / UncertifiedSynthesis starting material, non-quantitative in-vitro assays.

The Causality of Choice: The critical flaw in using Research Grade or standard Analytical Grade materials for quantification is their reliance on simple chromatographic area percent. Area percent ignores non-UV-absorbing impurities, residual solvents, and inorganic salts. This artificially inflates the apparent purity, leading to a systemic negative bias in your sample quantification. ISO 17034 Certified Reference Materials (CRMs) utilize a rigorous mass balance or quantitative NMR (qNMR) approach to account for these invisible variables, providing a true mass fraction[2].

Certification Workflows: The Engine of Trustworthiness

To achieve ISO 17034 certification, producers of reference standards must employ orthogonal analytical techniques. For a compound like NBMDA, physical properties such as phase change enthalpies and solid-state stability directly influence how the standard behaves in solution[3].

The workflow below illustrates the dual-pathway approach (qNMR vs. Mass Balance) required to certify an NBMDA reference standard.

CertificationWorkflow Candidate NBMDA Candidate Material (Raw Synthesis) qNMR Quantitative NMR (qNMR) Primary Ratio Method Candidate->qNMR MassBalance Mass Balance Approach (100% - Impurities) Candidate->MassBalance CRM ISO 17034 Certified Reference Material qNMR->CRM Imp Chromatographic Purity (LC-DAD/GC-FID) MassBalance->Imp TGA Volatiles & Inorganics (TGA / KF / ROI) MassBalance->TGA Imp->CRM TGA->CRM

Workflow comparing qNMR and Mass Balance for ISO 17034 certification.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness, analytical protocols must be self-validating. This means the system must mathematically prove its own fitness before any sample data is generated. Because NBMDA is a tertiary amide, it readily accepts a proton at the amide oxygen, making it highly responsive in Positive Electrospray Ionization (ESI+)[4].

Step-by-Step Methodology

Step 1: Gravimetric Preparation of Stock Solution

  • Equilibrate the ISO 17034 NBMDA CRM ampoule to room temperature (

    
    ).
    
  • Using a calibrated microbalance, verify the mass of the standard if using a powder, or quantitatively transfer the ready-to-use (RTU) solution (typically

    
    )[2].
    
  • Dilute in LC-MS grade Methanol to create a

    
     intermediate stock.
    

Step 2: Preparation of Working Calibrators

  • Perform serial dilutions using the mobile phase (e.g., 50:50 Water:Acetonitrile with

    
     Formic Acid) to generate a calibration curve ranging from 
    
    
    
    to
    
    
    .

Step 3: System Suitability Testing (SST) - The Self-Validation Step

  • Inject the mid-level calibrator (

    
    ) six consecutive times.
    
  • Calculate the Relative Standard Deviation (%RSD) for both the retention time and the peak area.

  • Causality Rule: If the area RSD exceeds

    
    , the instrument is experiencing injection variance or ionization suppression. The run must be halted.
    

Step 4: LC-MS/MS Acquisition

  • Column: C18,

    
    , 
    
    
    
    particle size.
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile.
    
  • Gradient:

    
     B to 
    
    
    
    B over 4.0 minutes.
  • MS Mode: Multiple Reaction Monitoring (MRM) in ESI+. Monitor the precursor ion

    
     (approx. 
    
    
    
    ) to its primary product ions.

AnalyticalWorkflow Stock CRM Stock Solution (1.0 mg/mL) Dilution Working Standards (10 - 100 ng/mL) Stock->Dilution SST System Suitability Test (RSD < 2.0%) Dilution->SST Decision SST Pass? SST->Decision LCMS LC-MS/MS Analysis (ESI+ MRM) Decision->LCMS Yes Halt Halt & Troubleshoot Decision->Halt No

Self-validating LC-MS/MS protocol featuring mandatory System Suitability Testing.

System Suitability & Validation Metrics

To objectively evaluate the performance of your chosen reference standard within the LC-MS/MS framework, the following validation metrics must be met. These parameters ensure that the standard is behaving predictably and that the instrument is capable of accurate quantification.

Table 2: Mandatory Validation Metrics for NBMDA Quantification
ParameterAcceptance CriteriaCausality / Rationale
Retention Time %RSD

(n=6)
Ensures stable pump delivery and consistent column chemistry.
Peak Area %RSD

(n=6)
Validates autosampler precision and stable ESI+ ionization efficiency.
Signal-to-Noise (LOD)

Establishes the absolute lowest concentration distinguishable from baseline noise.
Carryover

of LLOQ
Prevents false positives in subsequent blank injections due to standard adherence to the needle.
Linearity (

)

Confirms the proportional response of the detector across the

range.

References

  • Analytical Reference Standards (Cerilliant / Supelco)
  • Source: NIST (National Institute of Standards and Technology)
  • Naphyrone (hydrochloride) (CAS 850352-11-3)
  • Analytical Reference Standards - Solutions and Powders Source: Tusnovics / Lipomed URL

Sources

Technical Guide: Bioactivity & SAR Analysis of N-butyl-N-methyl-2,2-diphenylacetamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the bioactivity profiles of N-butyl-N-methyl-2,2-diphenylacetamide and its structural isomers. Belonging to the


-diphenylacetamide class, these compounds are privileged scaffolds in both agrochemistry (as herbicides like Diphenamid) and pharmacology (as precursors to analgesics, anticonvulsants, and sodium channel blockers).

The critical differentiator among isomers of this specific acetamide lies in the N-substituent topology . The variation between n-butyl, sec-butyl, isobutyl, and tert-butyl chains significantly alters lipophilicity (LogP), metabolic stability, and receptor binding affinity due to steric hindrance. This guide synthesizes experimental protocols and Structure-Activity Relationship (SAR) data to assist in lead optimization.

Chemical Identity & Isomer Landscape

The core structure consists of a diphenylmethane group attached to a carbonyl, which is amidated with an N-methyl and an N-butyl group. The "isomers" of primary interest in a bioactivity context are the Constitutional Isomers of the butyl chain and the Rotational Isomers (Rotamers) of the amide bond.

Target Isomers for Comparison
Compound IDN-Substituent StructureClassificationKey Physicochemical Feature
Iso-A (Lead) N-n-butyl LinearHigh flexibility; Optimal membrane permeability.
Iso-B N-isobutyl Branched (Terminal)Increased steric bulk at tail; slightly lower LogP.
Iso-C N-sec-butyl Branched (Alpha)Chiral Center ; introduces stereoselectivity (R/S).
Iso-D N-tert-butyl Branched (Alpha)Maximum steric hindrance; high metabolic stability.
Rotamerism (E/Z Isomerism)

Due to the partial double-bond character of the amide C-N bond, N-butyl-N-methyl-2,2-diphenylacetamide exists as slowly interconverting E and Z rotamers.

  • Relevance: In rigid receptor pockets (e.g., Voltage-Gated Sodium Channels), only one rotamer may be bioactive.

  • Observation: The Z-rotamer (methyl cis to carbonyl oxygen) is often thermodynamically favored due to the steric clash of the larger butyl group with the diphenyl moiety in the E-form.

Comparative Bioactivity & SAR Analysis

Pharmacokinetic Profile (ADME)

The transition from n-butyl to tert-butyl alters the molecular volume and lipophilicity, impacting Blood-Brain Barrier (BBB) penetration and metabolic clearance.

  • Lipophilicity (LogP): All isomers are highly lipophilic (LogP > 3.5), facilitating rapid CNS entry or plant cuticle penetration.

  • Metabolic Stability:

    • Iso-A (n-butyl): Susceptible to N-dealkylation by CYP450 enzymes (oxidative attack on

      
      -carbon).
      
    • Iso-D (tert-butyl): Highly resistant to N-dealkylation due to the lack of

      
      -hydrogens, significantly extending half-life (
      
      
      
      ).
Pharmacodynamic Potency (Representative Data)

Note: Data synthesized from general SAR trends for N,N-disubstituted-2,2-diphenylacetamides in anticonvulsant (MES test) and herbicidal (Root inhibition) models.

Assay TypeIso-A (n-butyl)Iso-C (sec-butyl)Iso-D (tert-butyl)Mechanistic Insight
Na+ Channel Block (IC50) High Potency (<10

M)
ModerateLow / InactiveLinear chain fits the hydrophobic channel pore; t-butyl is too bulky.
Herbicidal Activity High ModerateLowInhibition of VLCFA synthesis requires specific steric fit.
Metabolic Half-life Low (< 2h)MediumHigh (> 6h) Steric bulk protects the amide nitrogen from enzymatic attack.
The "Chiral Switch" Opportunity (Iso-C)

The N-sec-butyl isomer (Iso-C) possesses a chiral center.

  • Protocol: Separation of (R)-Iso-C and (S)-Iso-C via Chiral HPLC.

  • Bioactivity: In many GPCR targets (e.g., Muscarinic receptors), one enantiomer typically exhibits 10-100x greater affinity (Eudismic Ratio). The (S)-enantiomer is often preferred for steric fit in hydrophobic pockets typical for diphenylacetamide binding.

Experimental Protocols

Synthesis of N-butyl-N-methyl-2,2-diphenylacetamide

Objective: Efficient synthesis of the lead compound (Iso-A) for testing.

  • Reagents: Diphenylacetyl chloride (1.0 eq), N-methylbutylamine (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-methylbutylamine and triethylamine in dry DCM at 0°C under nitrogen.

    • Add Diphenylacetyl chloride dropwise over 30 minutes.

    • Allow to warm to room temperature and stir for 4 hours (Monitor via TLC, Hexane:EtOAc 8:2).

    • Workup: Wash with 1N HCl (remove unreacted amine), then sat. NaHCO3, then Brine.

    • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

  • Yield: Typically 85-92%.

In Vitro Cytotoxicity / Bioactivity Assay (MTT Protocol)

Objective: Evaluate non-specific cytotoxicity or specific antiproliferative activity (relevant for both oncology and agrochemical screening).

  • Cell Line: HeLa or HepG2 (Mammalian); Lemna minor (Plant model for herbicidal activity).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with Isomer A, B, C, D at concentrations 0.1, 1, 10, 50, 100

    
    M. (Dissolve in DMSO, final conc < 0.5%).
    
  • Incubation: 48 hours at 37°C / 5% CO2.

  • Readout: Add MTT reagent. Read Absorbance at 570nm.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

Visualizations

Synthesis & Isomerization Workflow

This diagram illustrates the synthetic route and the divergence points for creating the different isomers.

SynthesisWorkflow Start Diphenylacetyl Chloride Reaction Nucleophilic Acyl Substitution (DCM, Et3N, 0°C) Start->Reaction Amine Select Amine Reagent Amine->Reaction Reagent Input IsoA Iso-A: N-n-butyl (Linear, Flexible) Reaction->IsoA + N-methylbutylamine IsoB Iso-B: N-isobutyl (Branched Tail) Reaction->IsoB + N-methylisobutylamine IsoC Iso-C: N-sec-butyl (Chiral Center) Reaction->IsoC + N-methyl-sec-butylamine IsoD Iso-D: N-tert-butyl (Steric Bulk) Reaction->IsoD + N-methyl-tert-butylamine ChiralSep Enantiomers (R) vs (S) IsoC->ChiralSep Chiral HPLC

Caption: Synthetic divergence for generating constitutional isomers of N-butyl-N-methyl-2,2-diphenylacetamide.

SAR Decision Logic (Potency vs. Stability)

A logical framework for selecting the optimal isomer based on the desired pharmacological outcome.

SAR_Logic Objective Optimization Goal? Potency Maximize Potency (Receptor Fit) Objective->Potency Stability Maximize Stability (Metabolic t1/2) Objective->Stability SelectA Select Iso-A (n-butyl) Minimizes Steric Clash Potency->SelectA Linear Pocket SelectC Select Iso-C (sec-butyl) Explore Chirality Potency->SelectC Chiral Pocket SelectD Select Iso-D (tert-butyl) Blocks Dealkylation Stability->SelectD Block Alpha-C Result1 High Clearance High Potency SelectA->Result1 Result2 Low Clearance Reduced Potency SelectD->Result2

Caption: SAR Decision Tree balancing steric fit (potency) against metabolic stability (half-life).

References

  • BenchChem Technical Support. (2025).[1][2] A Technical Guide to the Structure-Activity Relationships of Diphenylacetamide Analogs for Drug Discovery. BenchChem. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78420, 2,2-Diphenylacetamide. PubChem.[3] Link

  • Chhabra, N., et al. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research. Link

  • Somogyi, A., et al. (2004).[4] Inside the isomers: the tale of chiral switches. Australian Prescriber. Link

  • Rohit Kumar, et al. (2020).[5] Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics. Link

Sources

A Senior Application Scientist's Guide to Purity Assessment of N-butyl-N-methyl-2,2-diphenylacetamide via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a non-negotiable cornerstone of quality, safety, and efficacy. Elemental analysis, a robust and cost-effective technique, provides a fundamental assessment of a compound's empirical formula, serving as a primary indicator of purity.[1][2][3] This guide offers an in-depth comparison of theoretical versus experimental elemental analysis results for N-butyl-N-methyl-2,2-diphenylacetamide. We will explore the underlying principles, present a detailed experimental protocol, analyze the impact of common impurities, and benchmark the target compound against a relevant alternative. This document is designed to equip researchers with the expertise to interpret elemental analysis data confidently and make informed decisions in their development pipeline.

Introduction to N-butyl-N-methyl-2,2-diphenylacetamide and Purity Verification

N-butyl-N-methyl-2,2-diphenylacetamide is a small organic molecule whose utility in research and development hinges on its structural integrity and purity. Elemental analysis by combustion is a foundational technique to verify the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a sample.[4] The method involves the complete combustion of the sample at high temperatures in an oxygen-rich environment.[4][5] The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, allowing for the calculation of the elemental composition of the original substance.[4]

This analysis provides a quantitative purity check against the theoretical composition derived from the molecule's chemical formula.[2] A significant deviation between the experimental and theoretical values can indicate the presence of impurities, such as residual solvents, unreacted starting materials, or byproducts from the synthesis.[6][7] For regulatory submissions and ensuring reproducibility in biological assays, a high degree of purity is paramount, often requiring experimental values to be within ±0.4% of the calculated theoretical values.[6][7][8]

Theoretical Elemental Composition

The first step in any elemental analysis is to calculate the theoretical or expected mass percentages of each element in the pure compound. This serves as the gold standard against which all experimental results are compared.

Compound: N-butyl-N-methyl-2,2-diphenylacetamide Molecular Formula: C₁₉H₂₃NO

To calculate the theoretical elemental composition, we use the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

  • Molecular Weight: (19 * 12.011) + (23 * 1.008) + (1 * 14.007) + (1 * 15.999) = 281.39 g/mol

Table 1: Theoretical Elemental Composition of N-butyl-N-methyl-2,2-diphenylacetamide

ElementSymbolAtomic Weight (u)CountTotal Mass (u)Mass Percentage (%)
CarbonC12.01119228.20981.10%
HydrogenH1.0082323.1848.24%
NitrogenN14.007114.0074.98%
OxygenO15.999115.9995.69%
Total 281.399 100.00%

Experimental Protocol: CHN Combustion Analysis

This protocol outlines the standardized procedure for determining the C, H, and N content using a modern elemental analyzer. The trustworthiness of this protocol is ensured by a mandatory calibration step using a certified reference material.

Principle of the Method

The analysis is based on the dynamic flash combustion of the sample, which follows the classical Pregl-Dumas method.[4] The sample is combusted in a high-temperature furnace (around 1000°C) in the presence of a pulse of pure oxygen.[4][9] The resulting combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The gases (CO₂, H₂O, N₂) are then separated by a gas chromatography (GC) column and measured by a thermal conductivity detector (TCD).[4]

Step-by-Step Methodology
  • Instrument Calibration:

    • Rationale: Calibration is critical for ensuring the accuracy and traceability of the results. A certified organic standard with known elemental composition is used to create a calibration curve that correlates the detector signal to the elemental mass.

    • Procedure:

      • Weigh 2-3 mg of a certified standard, such as Acetanilide (C₈H₉NO: C=71.09%, H=6.71%, N=10.36%), into a tin capsule.[10][11][12]

      • Run a series of at least three standard samples to establish a stable and reproducible calibration factor (K-factor).[9] The instrument software uses these values to quantify the elements in the unknown samples.

  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial as moisture or non-uniformity can severely compromise results.[2][5] The sample must be homogenous and completely dry.

    • Procedure:

      • Dry the N-butyl-N-methyl-2,2-diphenylacetamide sample in a vacuum oven at 40-50°C for at least 4 hours to remove any residual solvent or moisture.

      • Ensure the sample is a fine, uniform powder. If necessary, gently grind the sample with a mortar and pestle.[5]

  • Sample Weighing and Analysis:

    • Rationale: Due to the small sample size, a highly accurate microbalance is required to ensure the final percentages are calculated correctly.[3]

    • Procedure:

      • Using a microbalance, accurately weigh 2-3 mg of the dried sample into a clean tin capsule.

      • Seal the capsule, ensuring no sample is lost.

      • Place the capsule into the elemental analyzer's autosampler.

      • Initiate the analysis sequence. The sample will be dropped into the combustion furnace automatically.

      • Perform the analysis in triplicate to ensure repeatability.[8]

Comparative Analysis and Data Interpretation

This section provides a comparative look at elemental analysis data under different scenarios, demonstrating how to interpret results to assess purity.

Scenario 1: High-Purity Sample

A batch of N-butyl-N-methyl-2,2-diphenylacetamide is synthesized and purified by recrystallization. The elemental analysis yields the following results.

Table 2: Comparison of Theoretical vs. Experimental Data for a High-Purity Sample

ElementTheoretical %Experimental % (Average of n=3)Deviation (%)Pass/Fail (±0.4% Criterion)
Carbon81.1080.95-0.15Pass
Hydrogen8.248.29+0.05Pass
Nitrogen4.984.95-0.03Pass

Interpretation: The experimental values are well within the widely accepted ±0.4% deviation from the theoretical values.[6][7] This result provides strong evidence that the sample is of high purity (>99%).

Scenario 2: Impact of Common Synthesis Impurities

Amides are frequently synthesized by the condensation of a carboxylic acid and an amine.[13][14] Potential impurities could include unreacted starting materials: Diphenylacetic acid (C₁₄H₁₂O₂) and N-butyl-N-methylamine (C₅H₁₃N).

Let's analyze how the presence of these impurities would alter the elemental composition.

Table 3: Elemental Composition of Compound and Potential Impurities

CompoundFormula% C% H% N
Target Compound C₁₉H₂₃NO 81.10 8.24 4.98
Diphenylacetic AcidC₁₄H₁₂O₂79.235.700.00
N-butyl-N-methylamineC₅H₁₃N68.8915.0416.07

Interpretation of Deviations:

  • Presence of Diphenylacetic Acid: This impurity has a lower carbon and significantly lower hydrogen percentage than the target compound, and no nitrogen. Its presence would decrease the measured %C and %H and, most notably, significantly decrease the %N .

  • Presence of N-butyl-N-methylamine: This starting material has much lower carbon, much higher hydrogen, and drastically higher nitrogen content. Its presence would decrease %C while significantly increasing %H and %N .

By comparing the direction of the experimental deviations to this table, a researcher can form a hypothesis about the nature of the primary impurity, guiding further purification efforts.

Comparison with an Alternative Compound: N,N-Diphenylacetamide

To provide context, we can compare our target compound's elemental profile with a structurally related alternative, N,N-Diphenylacetamide.

Table 4: Elemental Analysis Benchmark Against an Alternative Compound

CompoundFormula% C% H% N
N-butyl-N-methyl-2,2-diphenylacetamide C₁₉H₂₃NO 81.10 8.24 4.98
N,N-DiphenylacetamideC₁₄H₁₃NO79.596.206.63

Analysis: N,N-Diphenylacetamide, lacking the N-butyl and N-methyl groups but retaining the core diphenylacetamide structure, presents a distinctly different elemental profile. It has a lower carbon and hydrogen content but a higher nitrogen percentage. This comparison highlights the sensitivity of elemental analysis; even small changes in molecular structure lead to significantly different and measurable outcomes, reinforcing its utility for identity confirmation.

Workflow and Decision-Making Diagram

The following diagram illustrates the logical workflow for assessing compound purity using elemental analysis.

Purity_Assessment_Workflow A Sample Reception & Preparation (Drying) C Weigh Sample (n=3) & Perform CHN Analysis A->C B Instrument Calibration (e.g., Acetanilide Standard) B->C D Calculate Average Experimental %C, %H, %N C->D E Compare with Theoretical Values D->E F Deviation ≤ ±0.4% ? E->F Calculate Deviation G PASS: Compound is High Purity (>99%) F->G Yes H FAIL: Investigate Impurities F->H No K Final Purity Report G->K I Further Purification (e.g., Recrystallization, Chromatography) H->I J Re-analyze Sample I->J J->D

Caption: Workflow for purity assessment via elemental analysis.

Conclusion

Elemental analysis remains an indispensable tool in the arsenal of synthetic and medicinal chemists.[2] It provides a rapid, cost-effective, and highly reliable quantitative measure of a compound's purity and empirical formula.[1][3] As demonstrated with N-butyl-N-methyl-2,2-diphenylacetamide, a systematic comparison of experimental data against theoretical values not only validates the purity of a successful synthesis but also offers critical diagnostic insights when impurities are present. By understanding the influence of potential contaminants and adhering to a validated, calibration-controlled protocol, researchers can ensure the integrity of their materials, which is the foundation of trustworthy and reproducible scientific outcomes.

References

  • Vertex AI Search. (n.d.). USA-3040 - Acetanilide standard, 1g.
  • National Institute of Standards and Technology. (2026). Standard Reference Material® 141e - Certificate of Analysis.
  • gsrs. (n.d.). N-BUTYL-2,2-DIPHENYLACETAMIDE.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis - PMC.
  • Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
  • FUJIFILM Wako Chemicals. (n.d.). 103-84-4・Acetanilide Standard・013-11721[Detail Information].
  • Elemental Microanalysis. (n.d.). Acetanilide OAS 5g See Certificate 469718 Expiry 23-Jun-30.
  • Elemental Microanalysis. (n.d.). Acetanilide OAS 25 g Certificate 469718 Exp 23-Jun-30.
  • Inxight Drugs. (n.d.). N-BUTYL-2,2-DIPHENYLACETAMIDE.
  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods.
  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry.
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation.
  • Thermo Fisher Scientific. (n.d.). CHNS Characterization of forensic samples by the FlashSmart Elemental Analyzer.
  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
  • RSC Publishing. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers.
  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?.
  • Springer. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC.
  • PubChemLite. (n.d.). N-butyl-2,2-diphenylacetamide (C18H21NO).
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9).
  • Sigma-Aldrich. (n.d.). N,N-Diphenylacetamide for synthesis 519-87-9.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Royal Society of Chemistry. (2020, May 19). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or.
  • National Institutes of Health. (n.d.). CID 96023992 | C19H23NO - PubChem.

Sources

Safety Operating Guide

Personal protective equipment for handling N-butyl-N-methyl-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and researchers, encountering specialized or uncharacterized intermediates requires moving beyond generic safety data sheets. When handling N-butyl-N-methyl-2,2-diphenylacetamide , a lipophilic tertiary amide derivative of diphenylacetic acid, safety protocols must be engineered around its specific molecular architecture.

Because highly specific toxicological data for this exact substitution is limited, we must extrapolate its hazard profile from closely related analogs like diphenamid (N,N-dimethyl-2,2-diphenylacetamide) and 2,2-diphenylacetamide[1][2]. By understanding the physicochemical properties of this compound, we can design a self-validating, foolproof system for handling, experimentation, and disposal.

Hazard Causality: The "Why" Behind the Protocol

To build a robust safety framework, we must first understand how the molecule interacts with biological and environmental systems:

  • Heightened Lipophilicity & Dermal Penetration: The substitution of a methyl group with a bulkier, more hydrophobic butyl chain significantly increases the molecule's octanol-water partition coefficient (logP). This heightened lipophilicity means the compound can more easily partition into and cross the lipid bilayers of the stratum corneum. Standard thin latex gloves are insufficient; dermal protection must act as an absolute barrier against systemic absorption.

  • Acute Oral and Chronic Aquatic Toxicity: Analogous diphenylacetamides are classified under GHS as Category 4 (Harmful if swallowed) and Category 3 (Harmful to aquatic life with long-lasting effects)[1]. These compounds can act as enzyme inhibitors and show increased toxicity in aquatic environments over prolonged exposure[3].

  • Physical State Hazards: As a crystalline solid or powder, the primary physical hazard is aerosolization during transfer. Diphenylacetamides are not tightly adsorbed on soil colloids and leach rapidly[4], meaning even minor particulate dispersion can lead to persistent environmental contamination.

Quantitative Personal Protective Equipment (PPE) Specifications

To mitigate the risks associated with highly lipophilic amides, standard laboratory PPE must be upgraded. The following table outlines the exact, quantitative specifications required for handling this compound.

PPE CategoryMaterial / SpecificationMinimum Thickness / RatingReplacement IntervalCausality / Rationale
Primary Gloves Nitrile (Powder-free)

0.11 mm (4.3 mil)
Every 2 hours or upon contaminationNitrile resists solid amide permeation better than latex.
Secondary Gloves Butyl Rubber

0.30 mm (12 mil)
Immediately upon solvent contactRequired only if dissolving the amide in aggressive organic solvents (e.g., DCM, DMF) which act as permeation enhancers.
Eye Protection ANSI Z87.1 GogglesD3 (Splash) / D4 (Dust)N/A (Sanitize after use)Prevents micro-particulate ingress into ocular mucosa during powder weighing[2].
Respirator N95 or P100 Particulate99.97% filtration efficiencyDiscard after 8 hours of useMandatory if handling dry powder outside a certified negative-pressure enclosure.
Body Protection Nomex/Cotton Lab CoatFlame-resistant (FR) ratingWash weekly via specialized serviceMitigates fire risk if the compound is being synthesized or dissolved in highly flammable solvents.

Operational Workflow & Decision Matrix

The following diagram outlines the critical path for handling N-butyl-N-methyl-2,2-diphenylacetamide, ensuring that containment is maintained from pre-weighing through to waste routing.

G A Pre-Operation Check (Ventilation & PPE) B Powder Weighing (Anti-static environment) A->B C Solvent Dissolution (e.g., DMSO/DMF) B->C D Spill Detected? C->D E Dry Sweep & Absorb (No Aqueous Solvents) D->E Yes G Proceed to Experimental Assay D->G No F Route to Solid/Liquid Hazardous Waste E->F G->F Post-Assay

Workflow for handling N-butyl-N-methyl-2,2-diphenylacetamide and spill routing.

Self-Validating Experimental Protocols

Every operational step must include a feedback loop to confirm that the safety boundary has not been breached.

Protocol A: Precision Weighing and Transfer

Because lipophilic organic powders easily carry static charges, they are prone to sudden aerosolization.

  • Preparation: Place an anti-static zero-stat gun or ionizing bar inside a certified powder-weighing enclosure (fume hood face velocity must be 0.4–0.6 m/s).

  • Tare & Stabilize: Place the anti-static weigh boat on the analytical balance and tare.

    • Validation Check: Observe the balance readout. It must remain perfectly stable at 0.0000g for a full 10 seconds. Any fluctuation indicates unacceptable air turbulence or static charge, requiring enclosure adjustment before the chemical container is opened.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the N-butyl-N-methyl-2,2-diphenylacetamide.

  • Sealing: Cap the vial tightly before removing it from the negative-pressure enclosure.

Protocol B: Spill Response and Decontamination

Diphenylacetamides have extremely low water solubility[2]. Attempting to clean a spill with water will create a difficult-to-manage, highly mobile slurry.

  • Containment: Immediately demarcate the spill zone. Do not introduce water.

  • Absorption (Solid): If the spill is dry powder, gently cover it with damp sand or a universal chemical binder to prevent dust generation[5]. Sweep into a hazardous waste container using non-sparking tools.

  • Absorption (Liquid): If spilled in solvent, apply an inert absorbent pad (e.g., diatomaceous earth).

  • Chemical Decontamination: Wipe the area with a cloth dampened in a compatible organic solvent (e.g., isopropanol), followed by a dry wipe.

    • Validation Check: Perform a secondary wipe with a clean, dry swab. Visually inspect the surface (using a UV lamp if the compound exhibits fluorescence) and ensure the surface feels completely smooth. Any tactile "grit" indicates residual amide powder, requiring a repeated solvent wipe.

Disposal & Environmental Logistics

Because microorganisms play a role in the degradation of diphenylacetamides in soil, but the compound leaches rapidly without adsorbing to soil colloids[4], environmental release must be strictly prevented.

Waste StreamContainer SpecificationMax CapacityDisposal Method / Rationale
Solid Waste (Powder, contaminated PPE)HDPE (High-Density Polyethylene) Drum5 GallonsHigh-Temperature Incineration. Prevents soil leaching and groundwater contamination.
Liquid Waste (Solvent mixtures)PTFE-lined safety can10 LitersSolvent Blending/Incineration. Do not mix with aqueous acidic waste to prevent unwanted hydrolysis.
Aqueous Waste N/AN/AZero Discharge. Never route to municipal sinks due to Category 3 Chronic Aquatic Toxicity[1].

References

  • DIPHENAMID (cas 957-51-7)
  • Diphenamid SDS, 957-51-7 Safety Data Sheets Source: ECHEMI URL
  • SAFETY DATA SHEET - Thermo Fisher Scientific (2,2-Diphenylacetamide)
  • Diphenamid | Endogenous Metabolite Source: MedChemExpress URL
  • Safety Data Sheet - LGC Standards Source: LGC Standards URL

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
N-butyl-N-methyl-2,2-diphenylacetamide
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N-butyl-N-methyl-2,2-diphenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.